Chloramphenicol succinate is an inactive, water-soluble prodrug designed for intravenous administration. Its antibacterial activity depends on its conversion to the active base, chloramphenicol.
The metabolic activation and primary action of this compound can be visualized as follows:
The journey of this compound in the body is characterized by significant individual variation, especially in the critical hydrolysis step.
| Parameter | Details |
|---|---|
| Bioavailability (IV) | ~70% (highly variable); incomplete due to renal excretion of unmetabolized prodrug [2] [6] |
| Time to Peak (Tmax) | 18 minutes to 3 hours (high interpatient variability) [4] |
| Volume of Distribution | 0.2 - 3.1 L/kg; widely distributed to tissues/fluids, including CSF & brain [4] [6] |
| Protein Binding | 57-92% in plasma [4] |
| Half-Life | 0.6 - 2.7 hours (patients with normal renal/hepatic function) [4] |
| Route of Elimination | Kidney; 6-80% excreted as unchanged prodrug, ~10% as active chloramphenicol (highly variable) [4] |
Recent research explores structural modifications to improve the efficacy and safety profile of chloramphenicol prodrugs.
The structure-activity relationship trends for peptide-conjugated this compound are summarized below:
This compound serves as a classic yet evolving prodrug example. Research into novel conjugates like CLsuGG is paving the way for derivatives that may offer enhanced efficacy and a safer profile, potentially reviving this potent antibiotic for future use against multidrug-resistant pathogens.
The tables below summarize key pharmacokinetic parameters for the prodrug (Chloramphenicol Succinate) and the active drug (Chloramphenicol) after administration of the succinate ester.
Table 1: Pharmacokinetics of this compound (Prodrug)
| Parameter | Value | Context / Variability |
|---|---|---|
| Bioavailability (IV) | ~70% (average) | Highly variable; incomplete due to renal excretion prior to hydrolysis [1] [2]. |
| Volume of Distribution (Vd) | 0.2 - 3.1 L/kg | Described by a two-compartment model [1] [3]. |
| Protein Binding | 57% - 92% | In plasma [3]. |
| Elimination Half-Life | 0.6 - 2.7 hours | In patients with normal renal and hepatic function [3]. |
| Route of Elimination | Renal (as unchanged prodrug) | ~30% on average, with a wide range of 6% to 80% [1] [3]. |
| Total Clearance | 530 - 540 mL/min | In patients with normal renal and hepatic function [3]. |
| Renal Clearance | 222 - 260 mL/min | In patients with normal renal and hepatic function [3]. |
Table 2: Pharmacokinetics of Active Chloramphenicol
| Parameter | Value | Context / Variability |
|---|---|---|
| Bioavailability (Oral) | ~80% | For crystalline powder and palmitate ester [1] [4]. |
| Volume of Distribution (Vd) | 0.6 - 1.0 L/kg | Extensive distribution to tissues and fluids, including CSF and breast milk [1] [4] [2]. |
| Protein Binding | ~60% | In healthy adults; lower in newborns and patients with uremia [1] [2]. |
| Elimination Half-Life | ~4 hours | In adults with normal function; prolonged in liver disease and neonates [1] [2]. |
| Route of Elimination | Hepatic metabolism (90%) | Primarily conjugated to inactive chloramphenicol glucuronide [1] [2]. |
| Route of Elimination | Renal (5-15%) | Excreted as unchanged, active drug [1]. |
| Therapeutic Range | Peak: 10-20 μg/ml Trough: 5-10 μg/ml | Target for most infections [1]. | | Toxic Threshold | Peak ≥ 25 μg/ml Trough ≥ 10 μg/ml | Associated with bone marrow suppression [1]. |
This compound is an inactive prodrug that undergoes hydrolysis in the body to release the active antibiotic, chloramphenicol. The following diagram illustrates the core metabolic fate and distribution of the drug.
This compound is hydrolyzed to active drug, which is metabolized by the liver and distributed to tissues [1] [2] [3].
Recent computational and experimental studies have identified this compound as a potent, nanomolar-affinity antagonist of the P2Y14 receptor, a target for inflammatory bowel disease (IBD) [6]. This finding:
The metabolic fate of CAPS involves several pathways, primarily leading to the active drug Chloramphenicol but also intersecting with key cellular processes. The core pathways are summarized in the diagram below:
Core metabolic and proposed toxic pathways of Chloramphenicol Succinate.
Primary Metabolic Route: Prodrug Activation and Deactivation
Proposed Toxicological Pathway: Interaction with Mitochondria
A key research finding is that CAPS itself may have a direct toxic effect, potentially explaining its association with bone marrow suppression.
The following table summarizes the key enzymes involved in CAPS metabolism and the experimental approaches used to study them.
| Enzyme / Process | Biological Role | Effect on CAPS/CAP | Key Experimental Evidence |
|---|---|---|---|
| Esterases | Hydrolyze ester bonds | Converts CAPS to active CAP | Pharmacokinetic studies showing variable hydrolysis rates and unpredictable bioavailability in patients [1]. |
| UDP-Glucuronosyl-transferases (UGTs) | Liver conjugation | Conjugates CAP to inert glucuronide | Metabolic profiling identifies chloramphenicol glucuronide as the primary urinary metabolite [1]. |
| Succinate Dehydrogenase (SDH) | TCA cycle & oxidative phosphorylation | CAPS acts as competitive substrate; CAP may inhibit enzyme | Ex-vivo/in vitro assays with human/rat tissue mitochondria; CAPS oxidation enhanced by FAD, inhibited by malonate/3-NPA [3]. |
| Unidentified Reductases | Reduction of nitro group | Forms toxic nitroso and hydroxylamine metabolites | Incubation with human bone marrow samples; detection of nitroso-CAP peak via HPLC in select samples [5]. |
The foundational ex-vivo/in vitro protocol for investigating the interaction between CAPS and Succinate Dehydrogenase is outlined below.
Key steps for studying CAPS metabolism via SDH ex-vivo.
The metabolism of CAPS is directly linked to its clinical toxicity profile, which is a critical consideration for drug development.
Research has provided detailed methodologies and insights into how the chloramphenicol succinate prodrug is activated and processed.
The following diagram illustrates the two main activation pathways of this compound described in the research.
For researchers aiming to work with or study this compound, here are detailed protocols for key experiments cited in the literature.
This protocol is used to create peptide-conjugated analogs of CAMsu for SAR studies [1] [2].
This standard protocol is used to evaluate the efficacy of CAMsu derivatives [1].
The table below consolidates key quantitative findings from recent studies on this compound and its derivatives.
| Compound / Parameter | Quantitative Data | Experimental Context & Significance |
|---|---|---|
| CAMsu (P2Y14R Antagonism) | IC₅₀ = 1.585 nM; Binding Affinity (ΔGbind) = -54.04 kcal/mol [4] | Demonstrates nanomolar potency and high binding affinity for the P2Y14 receptor, superior to reference compounds [4]. |
| CAMsu-Peptide Conjugates (vs. E. coli) | MIC range: 20 - 200 µM (for active conjugates) [1] | CAM control MIC: 20 µM; CAMsu control MIC: >200 µM. Dipeptide conjugates (e.g., CLsu-Gl, CLsu-Ga) restored activity to the level of chloramphenicol [1]. |
| Chloramphenicol (Control) | MIC = 20 µM (against E. coli K-12) [1] | Baseline for comparing the efficacy of the prodrug and its conjugates. |
| This compound (Control) | MIC = >200 µM (against E. coli K-12) [1] | Confirms its status as an inactive prodrug that requires activation before exhibiting antibacterial effects [1]. |
The toxicity profile of chloramphenicol is a major limitation of its clinical use. The SDH-mediated activation pathway is one proposed mechanism for its dose-dependent, reversible bone marrow suppression [3]. In this pathway, the metabolites nitroso-CAP and hydroxylamino-CAP are hypothesized to be responsible for the pathogenesis of aplastic anemia [3].
The table below summarizes the quantitative data for Chloramphenicol succinate (the prodrug) and its active form, Chloramphenicol [1] [2].
| Parameter | This compound (Prodrug) | Chloramphenicol (Active Drug) |
|---|---|---|
| Bioavailability | ~70% (highly variable) after IV administration [1] | ~80% after oral administration [1] |
| Volume of Distribution | 0.2 - 3.1 L/kg [1] | 0.6 - 1.0 L/kg [1] |
| Elimination Half-life | ~0.40 hours (in infants/children) [2] | ~4 hours [1] |
| Clearance | 0.72 L/kg/hour (in infants/children) [2] | Information not specified in search results |
| Renal Excretion | ~35% of dose excreted unchanged in urine [2] | 5-15% excreted unchanged in urine [1] |
| Protein Binding | Information not specified in search results | ~60% [1] |
A typical methodology for determining these parameters, especially in special populations, involves the following steps [2]:
The following diagram illustrates the prodrug activation and the key experimental steps involved in studying its pharmacokinetics.
This diagram shows the journey of this compound: after IV administration, the inactive prodrug circulates and is either hydrolyzed into active chloramphenicol or excreted unchanged by the kidneys [1] [2]. The experimental workflow for determining its pharmacokinetic profile is also outlined.
A 2025 study employed a sophisticated computational pipeline to identify Chloramphenicol Succinate as a novel, high-affinity antagonist for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammation and immune regulation [1].
The table below summarizes the key quantitative findings from the study on CS's binding to the P2Y14R:
| Parameter | Value | Method / Notes |
|---|---|---|
| IC₅₀ (Potency) | 1.585 nM | In vitro antagonism assay; indicates nanomolar efficacy [1]. |
| Binding Free Energy (ΔGbind) | -54.04 kcal/mol | Calculated via MM/GBSA from Molecular Dynamics simulations [1]. |
| Critical Interacting Residues | K77, Y102, H184, K277 | Identified through Molecular Dynamics simulations; these are conserved residues in the P2Y14R [1]. |
The discovery of CS as a P2Y14R antagonist was achieved through a multi-step experimental workflow, illustrated below.
Research workflow for computational discovery and validation.
Computational Screening & Binding Affinity Prediction [1]:
In Vitro Functional Assays [1]:
In Vivo Efficacy Studies [1]:
The proposed mechanism by which CS exerts its therapeutic effect for IBD through P2Y14R antagonism is summarized in the pathway below.
Proposed anti-inflammatory mechanism of CS via P2Y14R antagonism.
Before its rediscovery, CS was known as a prodrug of the broad-spectrum antibiotic Chloramphenicol (CAM), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] [3].
The table below summarizes key data related to the binding of Chloramphenicol to the bacterial ribosome.
| Parameter | Value | Method / Notes |
|---|---|---|
| Primary Binding Site (CAM1) | A-site of Peptidyl Transferase Center | Competition assays, crystallography [3]. |
| Binding Affinity (Kd) | ~2 µM | Equilibrium binding studies [3]. |
| Critical Ribosomal Component | 23S rRNA & Protein L16 | Partial ribosome reconstitution experiments [4]. |
| Inhibition Mechanism | Slow-binding competitive inhibitor of aminoacyl-tRNA binding | Interferes with the A-site, preventing peptide bond formation [3]. |
Classical methods to study CAM/CS ribosomal binding include:
Ribosome Reconstitution & Protein Identification [4]:
Competition Binding Assays [3]:
Crystallographic Studies [3]:
The table below summarizes the quantitative data on the elimination of Chloramphenicol Succinate (CAP-S) and the resulting active drug, Chloramphenicol (CAP), from key human studies.
| Patient Population | CAP-S Half-Life (mean) | CAP Half-Life (mean) | Bioavailability of CAP | Renal Clearance of CAP-S | Study Details |
|---|---|---|---|---|---|
| Infants & Children (3 days - 16 yrs) [1] | Biexponential decline: Initial: 0.7 h; Subsequent: 2.2 h | 5.1 h (range: 1.7 - 12.0 h), inversely correlated with age | Reduced; a mean of 33% of the dose was excreted unchanged in urine, making it inactive | 259.5 ml/min/1.73 m² (indicating active tubular secretion) | J Pediatr. 1981; 45 patients; IV administration |
| Premature Infants [2] | Not specified | 10.08 h | 0.93 (93%) | 0.78 ml/min/kg | Dev Pharmacol Ther. 1983; 5 patients; steady-state IV administration |
| Full-term Infants [2] | Not specified | 3.48 h | 0.71 (71%) | 4.11 ml/min/kg | Dev Pharmacol Ther. 1983; 8 patients; steady-state IV administration |
| Children (Older) [2] | Not specified | 4.86 h | 0.64 (64%) | 7.31 ml/min/kg | Dev Pharmacol Ther. 1983; 4 patients; steady-state IV administration |
The following diagram illustrates the metabolic fate of intravenously administered this compound (CAP-S) in the body, which explains the variable bioavailability data in the table above.
Figure 1: The metabolic pathway of intravenously administered this compound. The core mechanism is the competitive hydrolysis of the prodrug CAP-S into active Chloramphenicol. A significant competing pathway is the renal excretion of unchanged CAP-S, which is directly influenced by mature tubular secretion function and reduces the amount of prodrug available for activation [1] [2].
The search results reference High-Performance Liquid Chromatography (HPLC) as a primary method for quantifying CAP and CAP-S in biological samples like serum or plasma [3] [4] [5].
The data from these older studies remain foundational. For contemporary drug development, you would need to supplement this with a comprehensive review of current literature and regulatory guidelines.
Recent computational and experimental research has identified Chloramphenicol Succinate (CS) as a potent antagonist for a target involved in inflammatory diseases, separate from its traditional antibiotic role [1].
This discovery positions CS as a promising repurposed drug candidate for Inflammatory Bowel Disease (IBD) therapy [1].
The search results clarify that Chloramphenicol (CAP) and its prodrug, this compound (CS), can undergo several biotransformation steps, though glucuronic acid conjugation is not detailed. The following table summarizes the primary metabolic reactions identified, largely from studies on environmental bacteria [2] [3] [4].
| Biotransformation Step | Type of Reaction | Key Enzymes / Agents | Functional Groups / Atoms Involved | Notes |
|---|---|---|---|---|
| Oxidation | Hydroxylation | Glucose-Methanol-Choline (GMC) oxidoreductase [2] | C1'-OH, C3-OH of the propanediol chain [2] | Discovered in Sphingomonas sp. and Caballeronia sp. [2] |
| Acetylation | Acylation | Chloramphenicol Acetyltransferase (CAT) [3] [4] | C3-OH (primary hydroxyl) [3] [4] | A well-known resistance mechanism; also occurs with unusual acyl donors in some bacteria [3] [4] |
| Isomerization | Rearrangement | Not specified in results [2] | C2 carbon of the propanediol chain [2] | A novel pathway discovered for the first time in an activated sludge consortium [2] |
| Hydrolysis | Prodrug Activation | Esterases [3] [4] | Ester bond in CS [3] [4] | Converts the inactive prodrug CS back into active Chloramphenicol [3] [4] |
The search results included a study that used a comprehensive multi-omics approach to elucidate the complete chloramphenicol biotransformation pathway in a microbial consortium. The workflow below outlines the key methodological steps, which could be adapted for investigating specific metabolic conjugations like that with glucuronic acid [2].
Workflow for elucidating biotransformation pathways using integrated multi-omics.
The key stages of this methodology are [2]:
The table below summarizes the key pharmacokinetic parameters related to the elimination of chloramphenicol succinate (CAPS) and its active form, chloramphenicol (CAP).
| Parameter | This compound (CAPS - Prodrug) | Chloramphenicol (CAP - Active Drug) |
|---|---|---|
| Primary Elimination Route | Renal excretion (unchanged) and metabolic hydrolysis to CAP [1] [2] | Hepatic metabolism [3] [4] |
| Fraction Excreted Unchanged in Urine | 6% - 80% (high interpatient variability); average ~30% [1] [2] [5] | 5% - 15% [2] [3] [4] |
| Fraction Excreted as Active Metabolite | ~10% of dose excreted as CAP in urine [1] | Not Applicable |
| Total Clearance | 530-540 mL/min (patients with normal hepatic/renal function) [1] | Information omitted from source |
| Renal Clearance | 222-260 mL/min (patients with normal hepatic/renal function) [1] | Information omitted from source |
| Elimination Half-Life | 0.6 - 2.7 hours [1] | 1.5 - 4 hours [3] |
| Metabolism | Hydrolyzed to chloramphenicol [1] | Primarily hepatic glucuronidation to chloramphenicol glucuronide (inactive) [3] [4] |
The relationship between the elimination of the prodrug and the active drug can be visualized in the following pathway. This diagram illustrates the dual routes of elimination for this compound and the subsequent metabolism of the active Chloramphenicol.
This compound Elimination and Metabolism Pathway
While esterases in tissues like the liver, lungs, and kidney are known to hydrolyze CAPS to CAP [6], one investigative study proposed a novel mechanism within bone marrow cell mitochondria. The research hypothesized that this compound could act as a competitive substrate and inhibitor for the mitochondrial enzyme succinate dehydrogenase (SDH) [6].
The elimination of CAPS is significantly influenced by the patient's renal and hepatic function.
Chloramphenicol succinate is a broad-spectrum antibiotic with specific clinical applications for serious bacterial infections where less dangerous therapeutic alternatives are ineffective or contraindicated. As a prodrug ester of chloramphenicol, it requires enzymatic hydrolysis in the body to release its active moiety. The molecular structure consists of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety, with the succinate ester group enabling aqueous solubility for intravenous administration. [1] [2]
First approved by the FDA in 1959, this compound has experienced fluctuating clinical use patterns due to safety considerations, particularly the risk of potentially fatal blood dyscrasias. However, it remains an important therapeutic agent in specific clinical scenarios, especially with the recent emergence of re-emerging susceptibility patterns in extended-spectrum beta-lactamase-producing Enterobacterales. [1] [3]
Table: Basic Drug Characteristics of this compound
| Parameter | Specification |
|---|---|
| DrugBank ID | DB07565 |
| Chemical Formula | C₁₅H₁₆Cl₂N₂O₈ |
| Molecular Weight | 423.202 g/mol |
| Modality | Small Molecule |
| Approval Status | FDA Approved (1959) |
| Therapeutic Category | Anti-Bacterial Agent |
This compound functions as a prodrug that must undergo hydrolysis to release active chloramphenicol while circulating in the body. This activation process is a critical determinant of its bioavailability, which averages approximately 70% but demonstrates considerable interpatient variability. The active chloramphenicol component binds reversibly to the A-site of the peptidyl transferase center in the bacterial 50S ribosomal subunit, where it acts as a slow-binding competitive inhibitor of peptide bond formation. [4] [2]
The molecular mechanism involves structural mimicry, where chloramphenicol resembles both puromycin and the 3'-end of aminoacyl-tRNA. Through retro-inverso orientation relative to A-site substrates, chloramphenicol prevents aminoacyl-tRNA binding, thereby terminating polypeptide chain elongation. This mechanism results in bacteriostatic activity against most susceptible organisms, though it exhibits bactericidal activity at clinically achievable concentrations against key meningeal pathogens including Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae. [2] [5]
The pharmacodynamic profile of this compound is characterized by a moderate duration of action and a narrow therapeutic index. The binding process follows a two-step mechanism: initial rapid formation of an encounter complex (CI) followed by slow isomerization to a tighter complex (C*I). This slow-binding inhibition kinetics explains why the inhibition pattern can be misinterpreted as mixed or noncompetitive under certain experimental conditions. [1] [2]
Beyond inhibiting peptide bond formation, chloramphenicol can perturb additional ribosomal functions including translational accuracy, termination processes, and under certain conditions, ribosomal subunit biogenesis. More recent evidence suggests that ribosomal assembly defects may actually result from specific inhibition of ribosomal protein biosynthesis rather than direct effects on rRNA processing. [2]
This compound (CAPS) undergoes hydrolysis to active chloramphenicol (CAP), which binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.
The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but demonstrates considerable interpatient variability (range: 44-85%). This incomplete bioavailability results primarily from renal excretion of unchanged prodrug prior to hydrolysis to active chloramphenicol. Studies demonstrate that approximately 26.0±7.0% of an administered dose is recovered as unchanged this compound in urine, representing the fraction that never undergoes activation. [4] [6]
Table: Comprehensive Pharmacokinetic Parameters
| Parameter | This compound | Active Chloramphenicol |
|---|---|---|
| Volume of Distribution | 0.38±0.13 L/kg | 0.81±0.18 L/kg |
| Elimination Half-life | 0.57±0.12 hours | 3.20±1.02 hours |
| Total Clearance | 7.72±1.87 mL/min/kg | 3.21±1.27 mL/min/kg |
| Renal Clearance | 222-260 mL/min (normal function) 66 mL/min (renal impairment) | 5-15% excreted unchanged | | Protein Binding | 57-92% | Approximately 60% | | Time to Peak Concentration | 18 minutes (range: 5.4-40.2 min) after infusion | 18 minutes to 3 hours post-dose |
This compound displays a high degree of interpatient variability in pharmacokinetic parameters. The prodrug exhibits biexponential decline in serum concentrations, with an estimated mean initial half-life of 0.7 hours and a subsequent longer half-life of 2.2 hours. The active chloramphenicol demonstrates extensive tissue distribution, with an apparent volume of distribution ranging from 0.6 to 1.0 L/kg, facilitating penetration into various body compartments including cerebrospinal fluid, pleural fluid, and across the placenta. [1] [7] [4]
This compound undergoes complex metabolism through multiple parallel pathways. The prodrug itself is hydrolyzed to active chloramphenicol, while the active molecule can be metabolized through glucuronidation (the primary pathway), sulfate conjugation, phosphorylation, acetylation, and oxidation. The dichloroacetate moiety can undergo hydrolysis of the amide group and dechlorination, while the nitro functional group can be reduced to aryl amine and aryl amide metabolites. [1] [5]
Elimination occurs predominantly through renal excretion, with 6-80% of this compound eliminated unchanged in urine (highly variable between patients). On average, 30% of the administered dose is excreted as unchanged prodrug and 10% as active chloramphenicol in urine. Only 5-15% of active chloramphenicol is excreted unchanged, with the majority eliminated as inactive metabolites. In patients with normal renal and hepatic function, total clearance of this compound ranges from 530-540 mL/min. [1]
Metabolism and elimination pathways of this compound (CAPS) showing parallel routes of hydrolysis, renal excretion, and hepatic metabolism.
Accurate quantification of this compound and active chloramphenicol in biological matrices requires sophisticated analytical methods. High-performance liquid chromatography has emerged as the gold standard method, providing accurate, precise, and specific quantification with excellent sensitivity. This method enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in plasma, serum, and other biological fluids, making therapeutic drug monitoring practical for clinical and research applications. [4] [6]
Alternative methodologies include radioenzymatic assays, though these have been largely superseded by chromatographic methods. For pharmacokinetic modeling, simultaneous fitting of chloramphenicol and this compound plasma concentration data using compartmental modeling approaches has been successfully implemented, typically employing a two-compartment model for this compound and a one-compartment model for the active metabolite. [4] [6]
Chloramphenicol acetyltransferase (CAT) activity can be quantitatively measured using adapted enzymatic assays. The rapid CAT assay indirectly measures enzyme activity by quantifying free sulfhydryl groups of the CAT substrate and acetyl donor acetyl-coenzyme A in cell lysates. A color change to yellow indicates CAT enzyme activity and can be spectrophotometrically measured at 412nm. This functional assay has proven valuable in distinguishing phenotypically susceptible isolates that still harbor cat genes but do not express functional enzyme. [3] [8]
An independent secondary method, the disc diffusion CAT assay, evaluates the ability of CAT-producing bacteria to cross-protect susceptible bacteria by inactivating chloramphenicol in the surrounding medium. This method provides confirmation of functional CAT expression and can detect inducible resistance mechanisms that might be missed under standard testing conditions. [3]
Bacterial resistance to chloramphenicol emerges through three primary mechanisms: enzymatic inactivation, target site modification, and reduced membrane permeability. The most prevalent resistance mechanism involves chloramphenicol acetyltransferases, which inactivate the drug through covalent attachment of acetyl groups derived from acetyl-S-coenzyme A to the hydroxyl groups on the chloramphenicol molecule. This acetylation prevents ribosomal binding and is typically encoded on mobile genetic elements, facilitating horizontal transfer between bacterial species. [2] [3]
Additional resistance mechanisms include efflux pumps (both specific and multi-drug transporters), enzymatic phosphorylation (phosphotransferases), hydrolytic degradation to p-nitrophenylserinol, nitroreduction, and ribosomal target site mutations. Mutations in the V domain of 23S rRNA and specific methyl-modifications (such as at A2503) can confer high-level resistance, particularly when present in multiple rRNA operons. Recent evidence also indicates that combinations of ribosomal protein and rRNA mutations can lead to synergistic resistance effects. [2] [3]
Recent surveillance studies from Malawi have documented a fascinating phenomenon of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales. Of 840 clinical E. coli and Klebsiella spp. isolates, 31% demonstrated discordant genotype-phenotype relationships, with phenotypic susceptibility despite the presence of cat resistance genes. [3] [8]
Molecular analysis revealed that stable degradation of cat genes by insertion sequences underlies this re-emerging susceptibility pattern. Particularly noteworthy was the identification of catB4 as a non-functional truncated variant of catB3, containing a 2-base pair deletion that creates a premature stop codon, rendering the enzyme non-functional despite its presence in genetic assays. This finding has significant implications for antimicrobial resistance surveillance and potential clinical re-introduction of chloramphenicol for specific multidrug-resistant infections. [3] [8]
The pharmacodynamic profile of this compound presents both challenges and opportunities in contemporary antimicrobial therapy. The narrow therapeutic index necessitates careful therapeutic drug monitoring, particularly in vulnerable populations such as neonates and patients with hepatic impairment. The well-described dose-related bone marrow suppression appears linked to inhibition of protein synthesis in mammalian mitochondria, which contain 70S ribosomes similar to bacterial targets. [1] [5]
Recent research on re-emerging susceptibility patterns suggests that chloramphenicol could potentially be reintroduced as a reserve agent for critically ill patients with ESBL-producing Enterobacterales infections in specific epidemiological contexts. However, this would require careful molecular surveillance to distinguish functional from non-functional resistance genes and monitoring for potential resistance reversal during therapy. [3] [8]
Chloramphenicol succinate is a broad-spectrum antibiotic prodrug used intravenously for serious bacterial infections when less hazardous alternatives are ineffective or contraindicated [1] [2]. Following intravenous administration, the inactive succinate ester undergoes enzymatic hydrolysis to release biologically active chloramphenicol, which exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1] [2] [3]. This binding action reversibly inhibits peptidyl transferase, preventing peptide bond formation and ultimately halting bacterial growth [2] [4]. Chloramphenicol is primarily bacteriostatic against most susceptible organisms but demonstrates bactericidal activity against some pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis [2] [4].
The intravenous formulation is specifically reserved for serious infections due to potential life-threatening toxicities, including dose-dependent bone marrow suppression and idiosyncratic aplastic anemia [5] [2] [3]. Its use has declined over time due to these safety concerns and the development of safer alternatives, but it remains valuable for infections caused by multidrug-resistant organisms [3] [6] [4]. This protocol provides detailed guidance for researchers and clinicians on the appropriate administration, monitoring, and toxicity management of intravenous this compound.
For adults with serious infections, the recommended dosage of intravenous this compound is 50 mg/kg/day administered in divided doses every 6 hours [7] [5] [8]. In exceptional cases involving moderately resistant organisms or severe infections (such as meningitis or bacteremia), dosage may be increased to 100 mg/kg/day to achieve blood levels inhibiting the pathogen [7] [5] [8]. These elevated doses should be reduced as soon as clinically possible [7] [2]. For specific conditions like bacterial meningitis, the Infectious Diseases Society of America (IDSA) recommends 1-1.5 g intravenously every 6 hours as alternative therapy when first-line agents cannot be used [8]. For typhoid fever, some authorities recommend continuing therapy at therapeutic levels for 8-10 days after the patient has become afebrile to minimize relapse risk [5] [8].
Table 1: Recommended Adult Dosage Regimens for Intravenous this compound
| Infection Type | Standard Dose | High Dose (Severe Infections) | Dosing Interval | Special Considerations |
|---|---|---|---|---|
| Serious Bacterial Infections | 12.5 mg/kg | 25 mg/kg | Every 6 hours | Total daily dose should not exceed 4g normally [6] |
| Meningitis | 1 g | 1.5 g | Every 6 hours | Higher dose for pneumococcal meningitis [8] |
| Typhoid Fever | 12.5 mg/kg | 25 mg/kg | Every 6 hours | Continue 8-10 days after defervescence [5] [8] |
Dosing for infants and children generally follows the same milligram-per-kilogram recommendations as adults [7] [5]. For severe infections like meningitis where adequate cerebrospinal fluid concentrations are desired, doses up to 100 mg/kg/day may be required, but should be reduced to 50 mg/kg/day as soon as possible [7] [5]. For pediatric patients with suspected immature metabolic functions, 25 mg/kg/day divided every 6 hours typically produces therapeutic blood concentrations [7].
Neonatal dosing requires special consideration due to immature hepatic and renal function, which significantly alters chloramphenicol pharmacokinetics and increases the risk of toxicity, including gray baby syndrome [7] [3]. For neonates younger than 28 days, a loading dose of 20 mg/kg IV is recommended, followed by maintenance dosing based on postnatal age and weight [7]:
Table 2: Neonatal Dosing Protocol for Intravenous this compound
| Postnatal Age | Weight | Maintenance Dose | Dosing Interval | Notes |
|---|---|---|---|---|
| <7 days | Any | 25 mg/kg/day | Every 24 hours | Administer 12 hours after loading dose |
| >7 days | <2000 g | 25 mg/kg/day | Every 24 hours | - |
| >7 days | >2000 g | 50 mg/kg/day | Divided every 12 hours | - |
Hepatic Impairment: Chloramphenicol is primarily metabolized in the liver to inactive metabolites [6]. Patients with hepatic impairment require dose reduction due to reduced metabolic capacity, which can lead to drug accumulation and increased toxicity risk [2] [3] [6]. Therapeutic drug monitoring is essential in this population [6].
Renal Impairment: No specific dose adjustment is required for renal impairment, as only 5-15% of active chloramphenicol is excreted unchanged in urine [9] [6]. However, this compound (the inactive prodrug) is excreted renally, with 6-80% eliminated unchanged in urine [1]. Despite this variability, standard dosing is recommended, though the drug should not be used for urinary tract infections if creatinine clearance is below 40 mL/min due to insufficient urinary concentrations of active drug [6].
Obesity: For patients whose total body weight exceeds 20% of their ideal body weight, dosing should be based on adjusted body weight [6]. The formula for adjusted body weight is: AdjBW = IBW + 0.4 × (Actual Body Weight - IBW) [6].
Chloramphenicol has a narrow therapeutic index, making therapeutic drug monitoring essential for safe administration, particularly when treatment extends beyond 48 hours [6]. The following monitoring protocol is recommended:
The following diagram illustrates the therapeutic drug monitoring workflow and toxicity management:
Chloramphenicol therapy is associated with several significant adverse effects requiring vigilant monitoring and prompt intervention:
Bone Marrow Suppression: Dose-dependent toxicity manifests as anemia, leukopenia, or thrombocytopenia [3] [4]. This typically occurs with cumulative doses exceeding 20 g and is generally reversible upon discontinuation [3]. Risk increases with doses over 4 g daily [6].
Aplastic Anemia: Idiosyncratic reaction that is not dose-dependent, often fatal, with incidence of 1:24,000 to 1:40,000 treatment courses [3] [6] [4]. May occur weeks or months after treatment completion [6]. Requires immediate discontinuation and hematology consultation.
Gray Baby Syndrome: Occurs primarily in neonates due to immature metabolic pathways, characterized by abdominal distension, cyanosis, cardiovascular collapse, and death if unrecognized [3] [4]. Results from drug accumulation; requires immediate discontinuation and supportive care [3].
Neurologic Toxicity: May include optic neuritis, peripheral neuropathy, encephalopathy, and headache [3] [4]. Requires prompt discontinuation; often reversible but may leave residual deficits [4].
Metabolic Acidosis: Rare but serious complication, as documented in a case report of a 12-year-old who developed severe lactic acidosis requiring hemodialysis after prolonged therapy [4].
Table 3: Comprehensive Pharmacokinetic Properties of this compound and Active Chloramphenicol
| Parameter | This compound (Prodrug) | Active Chloramphenicol |
|---|---|---|
| Bioavailability (IV) | ~70% (highly variable) hydrolyzed to active drug [9] | - |
| Volume of Distribution | 0.2-3.1 L/kg [1] [9] | 0.6-1.0 L/kg [9] |
| Protein Binding | 57-92% [1] | Approximately 60% [9] [3] [6] |
| Metabolism | Hydrolyzed to chloramphenicol [1] | Hepatic (90%): glucuronidation [6] |
| Elimination Half-life | 0.6-2.7 hours [1] | 1.6-4 hours [9] [3] [6] |
| Clearance | Total: 530-540 mL/min; Renal: 222-260 mL/min [1] | - |
| Excretion | Urine (30% unchanged, 10% as active drug) [1] | Urine (5-15% active); remainder as metabolites [9] [6] |
| CSF Penetration | - | 30-50% (non-inflamed meninges); up to 89% (inflamed meninges) [9] [3] |
Chloramphenicol inhibits several cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4), leading to numerous clinically significant drug interactions [7] [6]:
Contraindicated Interactions: Chloramphenicol is contraindicated with 18 medications including alfuzosin, aprepitant, bromocriptine, conivaptan, eletriptan, eplerenone, lurasidone, triazolam, and others due to potential for serious toxicity from inhibited metabolism [7].
Serious Interactions Requiring Avoidance or Alternative Agents: 144 drugs fall into this category, including warfarin (increased anticoagulant effect), phenytoin and other anticonvulsants (elevated levels), sulfonylureas (risk of hypoglycemia), calcineurin inhibitors, and many chemotherapeutic agents [7] [6].
Vitamin and Mineral Interactions: Chloramphenicol may decrease response to iron and vitamin B12 supplements, and can increase iron absorption [3] [6].
The metabolic pathways and potential interactions can be visualized as follows:
Chloramphenicol sodium succinate is supplied as a freeze-dried powder in vials containing 1 g of drug [5] [2]. Reconstitution should be performed with 10 mL of sterile water for injection or 5% dextrose injection to create a 10% solution (100 mg/mL) [5] [2]. The solution should be inspected for particulate matter or discoloration before administration, and any compromised vials should be discarded [2].
Intravenous this compound remains an important therapeutic option for serious infections when alternative antibiotics are ineffective or contraindicated. Its use requires careful attention to patient-specific dosing, particularly in special populations like neonates and those with hepatic impairment. Successful administration depends on vigilant therapeutic drug monitoring and awareness of potential adverse effects, especially hematologic toxicity. Researchers and clinicians should reserve this agent for situations where the benefit-risk ratio is clearly favorable and implement systematic monitoring protocols to maximize safety. When properly administered with appropriate safeguards, this compound can be life-saving for infections caused by multidrug-resistant organisms.
Chloramphenicol succinate represents a critically important antibiotic in modern antimicrobial therapy, particularly for serious infections caused by multidrug-resistant pathogens and in cases where first-line agents are contraindicated. As a water-soluble prodrug, this compound must undergo enzymatic hydrolysis in vivo to release the active base compound, chloramphenicol, which exerts its antibacterial effects through protein synthesis inhibition by binding to the 50S ribosomal subunit. The complex pharmacokinetic profile of this prodrug, characterized by variable conversion rates and a narrow therapeutic index, necessitates careful therapeutic drug monitoring (TDM) to ensure optimal treatment outcomes while minimizing the risk of severe toxicities. Clinical use of chloramphenicol has seen a resurgence in specific contexts, primarily due to the emergence of ampicillin-resistant Haemophilus influenzae, which remains a leading cause of bacterial meningitis in infants and children.
The clinical imperative for monitoring chloramphenicol therapy stems from its potentially life-threatening adverse effects, which include dose-dependent bone marrow suppression that can progress to irreversible aplastic anemia, as well as the "grey syndrome" in neonates characterized by circulatory collapse. According to the National Academy of Clinical Biochemistry guidelines, chloramphenicol is among the limited number of antimicrobial agents that meet the specific requirements for therapeutic drug monitoring due to the established relationship between serum concentrations and both efficacy and toxicity. The inherent variability in the bioavailability of chloramphenicol from the succinate ester, which averages approximately 70% but ranges considerably between individuals, further complicates dosing predictability and strengthens the case for meticulous concentration monitoring.
Table 1: Key Pharmacokinetic Parameters of Chloramphenicol and this compound
| Parameter | Chloramphenicol | This compound |
|---|---|---|
| Bioavailability | ~80% (oral) | ~70% (IV, variable) |
| Volume of Distribution | 0.6-1.0 L/kg | 0.2-3.1 L/kg |
| Protein Binding | ~60% | Not well characterized |
| Elimination Half-life | ~4 hours | Highly variable |
| Renal Excretion | 5-15% unchanged | ~30% unchanged |
| Metabolic Pathway | Hepatic glucuronidation | Ester hydrolysis to active drug |
Reverse-phase HPLC with ultraviolet detection represents the gold standard method for precise quantification of chloramphenicol and its succinate esters in biological fluids. The method developed by Burke et al. enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in micro-samples of plasma as small as 10 μL. This assay utilizes a radial-compression liquid chromatography system equipped with a C18 reverse-phase column and a mobile phase consisting of acetic acid solution (pH 3) and acetonitrile in a 75:25 ratio, with detection at 280 nm. The assay demonstrates excellent linearity (correlation coefficient >0.999) across the concentration range of 1-50 mg/L, with inter- and intra-run precision showing coefficients of variation between 0-5.6%. The total analysis time per sample is less than 8 minutes, making it highly suitable for clinical TDM applications where rapid turnaround is essential for dose adjustment decisions.
A significant advantage of HPLC methodology is its exceptional specificity in distinguishing between the active chloramphenicol and its inactive prodrug and metabolic derivatives, thereby providing a accurate pharmacokinetic profile essential for precise therapeutic monitoring. The sample preparation process can be streamlined through direct injection of plasma samples when utilizing a pre-column module, significantly reducing processing time while maintaining analytical integrity. This method has been successfully applied to monitor plasma concentrations in pediatric patients receiving intravenous this compound for meningitis, demonstrating its clinical utility in vulnerable patient populations where dosage precision is critical.
For situations requiring high-throughput analysis or when HPLC instrumentation is unavailable, spectrophotometric methods provide a viable alternative for chloramphenicol quantification. One well-established approach is based on measuring the blue color produced by the interaction of ammonium molybdate with the alkaline hydrolysis products of chloramphenicol and its derivatives. This method offers advantages of simplicity and sensitivity compared to some conventional techniques and can be applied to both pure drug substances and pharmaceutical formulations. The assay involves hydrolysis of the drug under alkaline conditions followed by reaction with ammonium molybdate to form a colored complex that can be quantified spectrophotometrically.
While spectrophotometric methods generally provide adequate precision and accuracy for clinical monitoring purposes, they may lack the specificity of chromatographic techniques when multiple metabolites or concomitant medications are present. These methods are particularly useful in resource-limited settings or for rapid screening purposes, but confirmation with more specific techniques may be necessary when abnormal concentrations are detected or when drug interactions are suspected. The analytical principles of this method are based on the unique chemical structure of chloramphenicol, particularly the nitro group that undergoes specific chemical transformations to yield measurable chromophores.
Table 2: Methodological Comparison for Chloramphenicol Assay
| Parameter | HPLC Method | Spectrophotometric Method |
|---|---|---|
| Sample Volume | 10 μL | Typically 100-500 μL |
| Measurement Range | 1-50 mg/L | Varies with specific protocol |
| Analysis Time | <8 minutes per sample | Longer including hydrolysis step |
| Specificity | High (separates parent drug and metabolites) | Moderate (may measure metabolites) |
| Precision (CV) | 0-5.6% | Typically 5-10% |
| Equipment Needs | Sophisticated instrumentation | Basic laboratory equipment |
| Simultaneous Analysis | Multiple compounds | Generally single analyte |
The pharmacokinetic behavior of this compound is characterized by a complex series of distribution, metabolism, and elimination processes that directly influence therapeutic monitoring strategies. Following intravenous administration, the water-soluble prodrug circulates in the bloodstream where it undergoes competing pathways of renal excretion and enzymatic hydrolysis to the active chloramphenicol base. The hydrolysis process is catalyzed by esterases present in various tissues, including the liver, kidneys, and blood, with significant interindividual variation in conversion rates that contributes to the unpredictable bioavailability observed clinically. Once formed, active chloramphenicol exhibits extensive tissue distribution, with penetration into cerebrospinal fluid (approximately 50% of plasma concentrations), pleural fluid, aqueous humor, and across the placental barrier.
The metabolic fate of active chloramphenicol involves primarily hepatic glucuronidation to form the inactive chloramphenicol glucuronide conjugate, which is then excreted renally. A small percentage (5-15%) of unchanged active drug is also eliminated through renal excretion. In patients with renal impairment, the clearance of unchanged this compound is reduced, leading to increased bioavailability of the active drug due to prolonged circulation time available for esterase-mediated hydrolysis. This phenomenon necessitates dosage adjustment in renally compromised patients to prevent toxic accumulation. Conversely, in patients with hepatic dysfunction, the clearance of active chloramphenicol is impaired due to reduced glucuronidation capacity, potentially leading to elevated concentrations and increased toxicity risk even with standard dosing regimens.
This compound Metabolic Pathway
Neonates and infants present unique pharmacokinetic considerations for chloramphenicol therapy due to immature metabolic systems and variable esterase activity that can significantly alter drug exposure. The elimination half-life of chloramphenicol is prolonged in premature newborns due to reduced glucuronosyltransferase activity and impaired renal function, creating a heightened risk for drug accumulation and the development of "grey syndrome" – a potentially fatal condition characterized by cyanosis, hypotension, and cardiovascular collapse. This population requires meticulous dosing based on weight and postnatal age, with frequent monitoring of serum concentrations to ensure they remain within the therapeutic range. Additionally, oral absorption of chloramphenicol preparations in neonates is often erratic and incomplete, further complicating dose prediction and strengthening the imperative for therapeutic monitoring.
Patients with organ dysfunction require special consideration when receiving this compound therapy. Those with renal impairment demonstrate reduced clearance of the unchanged succinate ester, resulting in increased bioavailability of active chloramphenicol due to prolonged systemic exposure to hydrolytic enzymes. In contrast, patients with hepatic dysfunction exhibit impaired metabolism of active chloramphenicol due to decreased glucuronidation capacity, potentially leading to elevated concentrations and enhanced toxicity risk. For patients with combined organ dysfunction, dosage adjustments must be made empirically with even more intensive monitoring, as the competing pharmacokinetic alterations may have unpredictable net effects on drug exposure. The elderly population may also require dosage modifications due to age-related declines in both renal and hepatic function, though formal guidelines for adjustment in this population are less well-established.
Appropriate timing of blood sample collection is paramount for accurate interpretation of chloramphenicol concentrations and subsequent dosage adjustments. For peak concentration determination, samples should be drawn 30 minutes after completion of an intravenous infusion of this compound, allowing for adequate distribution throughout the systemic circulation. Trough concentrations should be measured immediately before the next scheduled dose to establish the minimum concentration during the dosing interval. The established therapeutic range for most infections targets peak concentrations of 10-20 μg/mL and trough concentrations of 5-10 μg/mL, with toxicity risks increasing substantially with sustained peak concentrations ≥25 μg/mL or trough concentrations ≥10 μg/mL. In meningitis infections, some clinicians target the upper end of the therapeutic range to ensure adequate central nervous system penetration, though evidence supporting this approach is primarily derived from expert opinion rather than randomized trials.
The monitoring frequency should be tailored to individual patient factors and clinical response. For patients with stable organ function and consistent clinical improvement, concentration monitoring every 2-3 days may be sufficient. However, in critically ill patients with fluctuating renal or hepatic function, or those receiving concomitant medications known to interact with chloramphenicol, more frequent monitoring (potentially daily) is warranted. Special attention should be paid to patients receiving concomitant therapy with phenytoin, phenobarbital, or acetaminophen, as these agents have been demonstrated to alter chloramphenicol metabolism through various mechanisms. Additionally, in patients receiving extended courses of therapy (beyond 10-14 days), periodic monitoring should continue throughout treatment due to the potential for delayed changes in drug clearance as the patient's clinical status evolves.
The HPLC analytical protocol for chloramphenicol quantification begins with sample preparation, which involves centrifuging blood samples at 3000 × g for 10 minutes to separate plasma. For the direct injection method, 10 μL of plasma is injected directly into the chromatographic system equipped with a pre-column module and a C18 analytical column maintained at ambient temperature. The mobile phase consists of acetic acid solution (pH 3.0) and acetonitrile in a 75:25 ratio, delivered at a flow rate of 4 mL/min under isocratic conditions. Detection is performed using an ultraviolet detector set at 280 nm, with typical retention times of approximately 3-5 minutes for chloramphenicol and 4-6 minutes for this compound esters, though exact times should be established during method validation.
For assays employing an internal standard, methylprednisolone or another suitable compound is added to the plasma samples prior to processing to control for variability in injection volume and sample recovery. The calibration curve is constructed using spiked plasma standards containing known concentrations of chloramphenicol and this compound across the expected concentration range (1-50 mg/L), with linear regression analysis used to determine the relationship between peak height or area and concentration. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of patient samples to ensure analytical accuracy and precision. The assay demonstrates excellent specificity with no reported interference from commonly co-administered antibiotics or other medications, making it particularly suitable for the monitoring of critically ill patients who often receive multiple pharmacological agents.
Therapeutic Drug Monitoring Workflow
The established therapeutic window for chloramphenicol represents a critical balance between antimicrobial efficacy and toxicity risk. For most serious infections, including meningitis caused by susceptible organisms, the target peak concentrations (drawn 30 minutes post-infusion) range from 10-20 μg/mL, while trough concentrations (drawn immediately prior to the next dose) should be maintained between 5-10 μg/mL. These ranges have been validated through clinical studies demonstrating correlation with both successful microbiological eradication and avoidance of concentration-dependent toxicities. Of particular concern is the relationship between sustained elevated concentrations and the development of reversible bone marrow suppression, which occurs with increased frequency when peak concentrations remain ≥25 μg/mL or trough concentrations persist ≥10 μg/mL for extended periods.
The potentially fatal idiosyncratic reaction of aplastic anemia is not clearly concentration-dependent and may occur even with levels within the therapeutic range, emphasizing the importance of comprehensive hematological monitoring regardless of concentration measurements. The grey syndrome, characterized by abdominal distension, cyanosis, vasomotor collapse, and death, is associated with excessively high concentrations (≥40 μg/mL) that overwhelm the metabolic capacity of vulnerable patients, particularly neonates and infants with immature hepatic glucuronidation systems. This syndrome results from direct mitochondrial toxicity and impaired cardiac output due to compromised oxidative phosphorylation. Regular monitoring of serum concentrations significantly reduces this risk by allowing preemptive dosage adjustments before dangerous accumulation occurs, especially in populations with unpredictable pharmacokinetics.
This compound remains a valuable therapeutic option for specific serious infections when less potentially dangerous agents are ineffective or contraindicated. Its primary applications include meningeal infections caused by ampicillin-resistant Haemophilus influenzae, typhoid fever and other systemic Salmonella infections, and rickettsial diseases when tetracyclines are contraindicated. The dosing regimen for this compound typically ranges from 50-100 mg/kg/day in divided doses every 6 hours, with higher doses (up to 100 mg/kg/day) used for meningitis and other serious central nervous system infections due to the drug's moderate penetration into cerebrospinal fluid. For typhoid fever, some authorities recommend continuing therapy for 8-10 days after defervescence to reduce the risk of relapse, with meticulous concentration monitoring throughout the treatment course.
In cystic fibrosis patients, chloramphenicol may be employed as part of combination regimens for multidrug-resistant respiratory pathogens, though its use in this population requires particularly careful monitoring due to altered pharmacokinetics associated with the disease. When administered intravenously, this compound must be hydrolyzed to active chloramphenicol, creating a lag in achieving therapeutic concentrations compared to the oral base formulation. This delayed activation necessitates special consideration in critically ill patients requiring immediate therapeutic concentrations, potentially justifying a loading dose strategy in life-threatening infections. As soon as clinically practicable, patients started on intravenous this compound should be transitioned to oral formulations of appropriate alternative antibiotics to minimize the uncertainties associated with the variable bioavailability of the prodrug.
Therapeutic drug monitoring of this compound represents a critical component of optimal pharmacotherapy with this potentially toxic but clinically important antimicrobial agent. The complex pharmacokinetics of the prodrug, characterized by variable hydrolysis to active chloramphenicol and multiple elimination pathways, create significant interindividual variability in drug exposure that cannot be reliably predicted from dosage alone. Implementation of a systematic TDM protocol incorporating appropriate sample timing, precise analytical methods such as HPLC, and informed clinical interpretation represents a essential strategy for maximizing therapeutic efficacy while minimizing the risk of serious adverse events. As antimicrobial resistance patterns continue to evolve, necessitating the use of older agents like chloramphenicol for resistant infections, the importance of sophisticated therapeutic monitoring approaches becomes increasingly paramount to contemporary infectious disease practice.
Chloramphenicol succinate is a water-soluble prodrug of the broad-spectrum antibiotic chloramphenicol, specifically designed for parenteral administration. This ester derivative addresses the poor aqueous solubility of the parent compound, enabling intravenous and intramuscular delivery for treating serious infections caused by susceptible organisms. The chemical name for chloramphenicol sodium succinate is Sodium 4-{[(2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoate, with molecular formula C₁₅H₁₅Cl₂N₂NaO₈ and molecular weight of 445.180 g/mol [1]. The compound exists as a white to greyish-white or yellowish-white fine crystalline powder, with the αR,βR (or D-threo) stereoisomer being the only biologically active form [2].
In pharmaceutical applications, this compound serves as a crucial prodrug that undergoes enzymatic hydrolysis in vivo to release active chloramphenicol. This conversion is essential for its antimicrobial efficacy against a wide spectrum of pathogens, including Salmonella typhi, Haemophilus influenzae, and various anaerobic bacteria [2]. The recommended dosage typically ranges from 50 mg/kg daily in divided doses, extending up to several weeks depending on infection severity and patient response. The development of robust analytical methods for this compound is paramount for quality control in pharmaceutical manufacturing, stability monitoring, and pharmacokinetic studies, ensuring patient safety and therapeutic efficacy.
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the predominant analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices. The separation mechanism relies on the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase. This compound, with its nitroaromatic ring system and ionizable groups, interacts with the hydrophobic C18 ligands through van der Waals forces, while also exhibiting potential for secondary interactions with residual silanols on the stationary phase surface. The presence of the succinate ester moiety enhances the compound's retention relative to native chloramphenicol, allowing for effective resolution in complex matrices.
The ionization characteristics of this compound significantly influence its chromatographic behavior. The nitro group electron-withdrawing properties and the ester linkage create distinct electronic environments that respond differentially to mobile phase pH modifications. Optimal separation typically occurs in slightly acidic conditions (pH ~4.0), which suppress silanol ionization and provide protonation control of residual acidic impurities, thereby achieving symmetric peak shapes and consistent retention times [3]. The isocratic elution mode is generally preferred over gradient approaches for routine analysis due to its operational simplicity, enhanced baseline stability, and improved retention time reproducibility.
Table 1: Standard HPLC Conditions for this compound Analysis
| Parameter | Condition 1 [3] | Condition 2 [1] | Condition 3 [4] |
|---|---|---|---|
| Column | Thermo Hypersil C18 (250 × 4.6 mm, 5 μm) | Newcrom R1 (reverse-phase) | Waters X-Bridge C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile-phosphate buffer pH 4.0 (30:70, v/v) | Acetonitrile-water with phosphoric acid (MS: formic acid) | Acetonitrile-water (47:53, v/v) |
| Flow Rate | 1.0 mL/min | Not specified | 0.9 mL/min |
| Column Temperature | 40°C | Not specified | 38°C |
| Detection Wavelength | 230 nm | Not specified | 261 nm |
| Injection Volume | 20 μL | Not specified | Not specified |
| Retention Time | Chloramphenicol: ~11.6 min [3] | Method dependent | Method dependent |
The selection of C18 stationary phases provides optimal retention and selectivity for this compound analysis. The Thermo Hypersil C18 column (250 × 4.6 mm, 5 μm) has demonstrated excellent performance with theoretical plate numbers exceeding 14,000 for chloramphenicol, indicating high separation efficiency [3]. Alternatively, the Newcrom R1 column, a specialized reverse-phase material with low silanol activity, offers an alternative selectivity profile suitable for method development [1]. The Waters X-Bridge C18 column has also been successfully implemented, particularly in chemometrics-assisted method optimization [4].
The mobile phase composition represents a critical parameter governing retention and selectivity. A mixture of acetonitrile and aqueous buffer typically provides optimal elution strength and peak morphology. The phosphate buffer (pH 4.0; 0.05 M) effectively controls ionization and suppresses silanol activity, while acetonitrile (30%) offers sufficient solvent strength for appropriate retention [3]. For mass spectrometry compatibility, phosphoric acid can be substituted with volatile alternatives such as formic acid [1]. The isocratic elution mode ensures consistent retention times and enhanced quantification reproducibility compared to gradient approaches.
Table 2: System Suitability Requirements for HPLC Methods
| Parameter | Acceptance Criteria [3] | Typical Values |
|---|---|---|
| Theoretical Plates | >2000 | >14,000 for chloramphenicol |
| Tailing Factor | <2.0 | 1.2 for chloramphenicol |
| Resolution | >2.0 between critical pairs | >11.6 from DSP |
| Repeatability (%RSD) | ≤2.0% for retention time and area | 0.1-0.4% for chloramphenicol |
The validation of HPLC methods for this compound follows ICH guidelines to ensure reliability, accuracy, and reproducibility for intended applications. The method should demonstrate adequate specificity by resolving this compound from its degradation products and formulation excipients. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions have confirmed that this compound methods effectively separate the active ingredient from degradation products, particularly 2-amino-1-(4-nitrophenyl)propane-1,3-diol (hydrolysis product) and dexamethasone (degradation product of co-formulated dexamethasone sodium phosphate) [3].
Linearity is typically established over the concentration range of 50-150% of the target analytical concentration. For chloramphenicol, linear response has been verified from 8-200 μg/mL with correlation coefficients (r²) >0.999, demonstrating excellent proportional relationship between concentration and detector response [3]. The method exhibits excellent precision with relative standard deviation (RSD) values for repeatability and intermediate precision consistently below 2%, meeting regulatory requirements for reliable quantification [3]. Accuracy, evaluated through recovery studies at multiple concentration levels (50%, 100%, 200%), typically yields results between 98-102%, confirming minimal systematic error [4] [3].
The sensitivity of HPLC methods for this compound is characterized by limits of detection (LOD) and quantification (LOQ). For chloramphenicol, LOD values of approximately 0.04 μg/mL and LOQ values around 0.13 μg/mL have been reported using UV detection [3]. These sensitivity levels adequately support both assay determination and impurity quantification in pharmaceutical formulations. The method demonstrates appropriate robustness against minor variations in operational parameters, including mobile phase composition (±1%), pH (±0.1 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [3]. However, extended robustness evaluation revealed that resolution between certain critical pairs may be compromised with significant increases in acetonitrile percentage (>32%), emphasizing the importance of mobile phase composition control [3].
Solution stability studies indicate that this compound solutions should be prepared fresh and protected from light, as the compound undergoes pH-dependent hydrolysis in aqueous media. The nitro group is readily reducible, and solutions exhibit sensitivity to photolytic degradation [2]. Forced degradation studies demonstrate that this compound is particularly susceptible to alkaline hydrolysis, with significant degradation observed under basic conditions at elevated temperatures [3]. These stability characteristics underscore the importance of proper sample handling and storage during analysis.
Standard Solution Preparation: Accurately weigh approximately 100 mg of chloramphenicol working standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase or methanol), sonicate to dissolve, and dilute to volume with the same solvent to obtain a stock solution of 1000 μg/mL [5]. Pipette 10 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 100 μg/mL. Further dilutions can be prepared to match the required calibration range.
Pharmaceutical Formulation Preparation (Powder/Tablets): Weigh and finely powder twenty tablets. Transfer an accurately weighed portion equivalent to 100 mg of chloramphenicol to a 100 mL volumetric flask. Add approximately 70 mL of diluent, shake mechanically for 20 minutes, and sonicate for 30 minutes. Dilute to volume with the same solvent, mix well, and centrifuge at 8000 rpm for 10 minutes [5]. Transfer 10 mL of the supernatant to another 100 mL volumetric flask, dilute to volume with diluent, and filter through a 0.45 μm membrane filter before injection.
Ophthalmic Solution Preparation: For ophthalmic solutions containing combination drugs, transfer an appropriate volume equivalent to about 50 mg of chloramphenicol to a 50 mL volumetric flask, dilute to volume with mobile phase, and mix well. Further dilute as needed to obtain concentrations within the linear range of the method [3]. Filter through a 0.45 μm membrane filter before HPLC analysis.
System suitability tests verify that the chromatographic system performs adequately for the intended analysis. These tests should be performed daily before sample analysis. Prepare system suitability solution using chloramphenicol standard at target concentration. Inject six replicates of this solution and evaluate the following parameters [3] [5]:
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
HPLC methods for this compound play a crucial role in pharmaceutical quality control, ensuring that drug products meet specified purity, potency, and composition standards before release. Regulatory authorities require rigorous testing of active pharmaceutical ingredients (APIs) and finished dosage forms to verify identity, strength, quality, and purity. The developed methods must effectively separate and quantify this compound from potential impurities and degradation products, with particular attention to 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD), a specified degradation product of chloramphenicol whose limits are controlled according to pharmacopeial standards [3].
Stability-indicating methods represent a regulatory requirement for pharmaceutical products, capable of reliably detecting and quantifying degradation products under various stress conditions. For this compound, forced degradation studies should include acid hydrolysis (e.g., 2M HCl at 70°C for 3 hours), base hydrolysis (e.g., 0.1M NaOH at 70°C for 1 hour), oxidative degradation (e.g., 3% H₂O₂ at 70°C for 3 hours), thermal stress (e.g., 70°C for 3 hours), and photolytic degradation [3]. The method should demonstrate adequate resolution between the active compound and all degradation products, confirming its stability-indicating properties.
Beyond quality control, HPLC methods facilitate therapeutic drug monitoring and pharmacokinetic studies for this compound. The narrow therapeutic index and potential for concentration-dependent toxicities, particularly bone marrow suppression, necessitate precise quantification in biological matrices. Methods with enhanced sensitivity, often employing mass spectrometric detection, enable the determination of chloramphenicol concentrations in serum, plasma, and other biological fluids to optimize dosing regimens and minimize adverse effects [2].
The application of green analytical chemistry principles represents an emerging consideration in method development. Recent approaches focus on reducing environmental impact through solvent substitution (replacing acetonitrile with ethanol), minimizing waste generation, and improving energy efficiency [6] [7]. Assessment tools including Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), and AGREE (Analytical GREEnness metric) provide systematic evaluation of method environmental footprint, promoting sustainable practices in pharmaceutical analysis [6].
Peak Tailing: Excessive peak tailing (tailing factor >2.0) often results from secondary interactions with residual silanols on the stationary phase. Remedial actions include reducing mobile phase pH to 3.5-4.5, increasing buffer concentration, adding competing bases such as triethylamine, or switching to columns specifically designed for basic compounds [3].
Retention Time Shifts: Inconsistent retention times may stem from mobile phase composition variations, temperature fluctuations, or column degradation. Ensure thorough mobile phase degassing, maintain constant column temperature (±2°C), and implement adequate column equilibration (30-60 minutes). Monitor system suitability parameters to detect early signs of column deterioration [3] [5].
Resolution Issues: Inadequate resolution between this compound and related compounds may require mobile phase optimization. The Box-Behnken experimental design offers a systematic approach for optimizing multiple parameters (acetonitrile percentage, flow rate, column temperature) simultaneously to achieve optimal separation [4]. For critical pairs, slight adjustments in organic modifier percentage (1-2%) or temperature (2-5°C) often yield significant improvements.
The transfer of HPLC methods between laboratories or equipment requires careful verification of critical method parameters. Conduct comparative studies to confirm equivalent performance on different instruments, considering variations in dwell volume, mixing efficiency, and detector characteristics. For method adaptation to different formulations (e.g., ophthalmic solutions, creams, injections), validate selectivity against new excipient matrices and verify recovery at target concentrations [4] [3].
When scaling methods for preparative purification, maintain the stationary phase chemistry while adjusting column dimensions and flow rates. Linear velocity matching ensures consistent retention and resolution during scale-up. For pharmacokinetic studies requiring enhanced sensitivity, consider transitioning to UPLC conditions with sub-2μm particles, adjusting particle size while maintaining the same selectivity [1].
The HPLC analysis of this compound represents a well-established yet evolving methodology supporting pharmaceutical development, quality control, and clinical monitoring. The methods described in this application note provide robust, accurate, and precise quantification of this compound in various matrices, with demonstrated stability-indicating properties. As analytical science advances, the integration of quality-by-design principles, experimental design optimization, and green chemistry considerations will further enhance method efficiency, sustainability, and reliability. The protocols outlined serve as comprehensive guidance for researchers and analysts implementing this compound HPLC methods in regulatory, manufacturing, and research environments.
Chloramphenicol sodium succinate, a prodrug that requires in vivo hydrolysis to release active chloramphenicol, represents a broad-spectrum antibiotic with significant historical and emerging clinical importance. As a protein synthesis inhibitor that binds to the 50S ribosomal subunit, it exhibits predominantly bacteriostatic activity against a wide range of pathogens, though it demonstrates bactericidal effects against some susceptible organisms including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis [1]. Despite its well-documented association with serious blood dyscrasias (including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia) that restrict its routine use, chloramphenicol remains clinically valuable for specific serious infections where less potentially dangerous agents are ineffective or contraindicated [2]. Recent research has revealed a fascinating phenomenon of re-emerging chloramphenicol susceptibility among extended-spectrum beta-lactamase-producing Enterobacterales (ESBL-E) in settings where the drug's use was discontinued, sparking renewed interest in its potential as a reserve agent for multidrug-resistant infections [3]. Additionally, computational drug repurposing efforts have identified chloramphenicol succinate as a potent P2Y14 receptor antagonist, suggesting potential novel applications in inflammatory bowel disease therapy beyond its antimicrobial properties [4].
The disk diffusion method, standardized by EUCAST, provides a reliable approach for determining bacterial susceptibility to chloramphenicol [5]. The procedure begins with preparation of a bacterial suspension adjusted to 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL) from fresh overnight cultures. This inoculum is uniformly spread onto Mueller-Hinton agar plates using a sterile swab, ensuring confluent growth. For fastidious organisms like Haemophilus influenzae, specialized media such as Mueller-Hinton agar with 1.0% hemoglobin and 1.0% IsoVitaleX supplement or enriched chocolate agar is required for adequate growth [6]. Commercially available 30 μg chloramphenicol disks are aseptically applied to the inoculated surface, with up to six disks distributed evenly on a 90-150 mm plate. Plates are incubated at 35±1°C for 16-20 hours in ambient air, with Haemophilus species requiring 18-24 hours in appropriate atmospheric conditions. Following incubation, the diameter of complete inhibition (including the disk) is measured to the nearest millimeter using calipers under reflected light [5].
For quantitative minimum inhibitory concentration (MIC) determination, broth microdilution provides precise susceptibility assessment. The methodology involves preparing two-fold serial dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth within 96-well microtiter plates, typically spanning a concentration range from 0.25 μg/mL to 128 μg/mL [7]. Each well is inoculated with a standardized bacterial suspension resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. The plates are sealed and incubated at 35±1°C for 16-20 hours in ambient air. For fastidious organisms, supplementation or extended incubation may be necessary. The MIC endpoint is determined as the lowest concentration of chloramphenicol that completely inhibits visible growth, as observed with the unaided eye. Appropriate quality control strains, including Escherichia coli ATCC 25922 and Haemophilus influenzae ATCC 49247, must be included in each run to ensure accuracy and reproducibility [2].
Table 1: Standardized Susceptibility Testing Conditions for Chloramphenicol
| Parameter | Disk Diffusion | Broth Microdilution |
|---|---|---|
| Inoculum Preparation | 0.5 McFarland standard | 5 × 10⁵ CFU/mL final concentration |
| Medium | Mueller-Hinton agar | Cation-adjusted Mueller-Hinton broth |
| Chloramphenicol Concentration | 30 μg disk | Two-fold serial dilutions (0.25-128 μg/mL) |
| Incubation Conditions | 35±1°C for 16-20 hours | 35±1°C for 16-20 hours |
| Fastidious Organism Requirements | Supplemented media (Haemophilus) | May require supplementation |
| QC Strains | E. coli ATCC 25922, H. influenzae ATCC 49247 | E. coli ATCC 25922, H. influenzae ATCC 49247 |
Interpretation of chloramphenicol susceptibility testing results follows established criteria from recognized standards organizations. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides contemporary breakpoints that categorize microorganisms as Susceptible (S), Susceptible with Increased Exposure (I), or Resistant (R) based on achievable drug concentrations at the infection site with standard or optimized dosing regimens [8]. For Salmonella species, the breakpoints are defined as follows: susceptible (S) with MIC ≤8 μg/mL or zone diameter ≥18 mm, intermediate (I) with MIC of 16 μg/mL or zone diameter of 13-17 mm, and resistant (R) with MIC ≥32 μg/mL or zone diameter ≤12 mm [2]. For Haemophilus influenzae, the criteria differ slightly: susceptible (S) with MIC ≤2 μg/mL or zone diameter ≥29 mm, intermediate (I) with MIC of 4 μg/mL or zone diameter of 26-28 mm, and resistant (R) with MIC ≥8 μg/mL or zone diameter ≤25 mm [2]. It is essential to note that these interpretive criteria are species-specific, and application of incorrect breakpoints may lead to misclassification of susceptibility.
Table 2: Chloramphenicol Susceptibility Interpretation Criteria
| Organism | Testing Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|---|
| Salmonella spp. | MIC (μg/mL) | ≤8 | 16 | ≥32 |
| Zone Diameter (mm) | ≥18 | 13-17 | ≤12 | |
| Haemophilus influenzae | MIC (μg/mL) | ≤2 | 4 | ≥8 |
| Zone Diameter (mm) | ≥29 | 26-28 | ≤25 | |
| Escherichia coli | MIC (μg/mL) | ≤8 | 16 | ≥32 |
| Zone Diameter (mm) | ≥18 | 13-17 | ≤12 |
Maintaining rigorous quality control is essential for ensuring accurate and reproducible susceptibility testing results. Standardized quality control strains with established expected ranges must be included with each testing procedure. For chloramphenicol, Escherichia coli ATCC 25922 should yield MIC values of 2-8 μg/mL and zone diameters of 21-27 mm, while Haemophilus influenzae ATCC 49247 should demonstrate MIC values of 0.25-1 μg/mL and zone diameters of 31-40 mm [2]. These quality control parameters help monitor the performance of media, reagents, disks, and technical procedures. Any deviation from these expected ranges indicates potential issues with the testing system that must be investigated and resolved before reporting patient or research results. Regular participation in proficiency testing programs further validates the accuracy of laboratory testing methods and interpretation.
Bacterial resistance to chloramphenicol occurs through several well-characterized mechanisms, with enzymatic inactivation representing the most prevalent resistance strategy. Chloramphenicol acetyltransferases (CATs) comprise a family of enzymes that catalyze the acetylation of chloramphenicol using acetyl-coenzyme A as a cofactor, converting the drug to monoacetylated and diacetylated derivatives that are unable to bind to the 50S ribosomal subunit [1]. These CAT enzymes are categorized into two biochemically distinct types (A and B), with type A being more common and found across diverse bacterial genera including Staphylococcus aureus, Enterococcus species, Haemophilus influenzae, and Salmonella Typhi [1]. The genes encoding these enzymes (primarily catA1, catA2, catB3, and catB4) are frequently located on plasmids or transposons, often within multi-resistance gene clusters, facilitating horizontal transfer between bacterial strains and species [3]. In gram-positive bacteria, CAT expression is typically inducible and regulated through translational attenuation, whereas in gram-negative bacteria, expression is generally constitutive [1].
Additional resistance mechanisms include efflux pump systems that actively export chloramphenicol from the bacterial cell, reducing intracellular concentrations to sub-therapeutic levels. These efflux systems often function as multidrug extrusion transporters, conferring resistance to structurally unrelated antibiotics simultaneously [7]. For instance, the TtgABC resistance-nodulation-division (RND) efflux pump in Pseudomonas putida and analogous systems in other Gram-negative bacteria contribute significantly to chloramphenicol tolerance [7]. Less common resistance mechanisms include target site modifications through chromosomal mutations that alter ribosomal binding affinity, decreased outer membrane permeability in Gram-negative bacteria due to porin modifications, and enzymatic inactivation by phosphotransferases [7] [1].
Recent research has revealed intriguing instances of discordant genotype-phenotype relationships for chloramphenicol resistance, particularly in settings where the drug's use has been discontinued. A comprehensive study of ESBL-producing Escherichia coli and Klebsiella species complex isolates found that approximately 31% exhibited discordant genotype-phenotype results, with many phenotypically susceptible isolates still harboring CAT genes [3]. This phenomenon appears to result from insertion sequence-mediated disruption of cat genes, particularly catB4, which molecular analysis has revealed to be a non-functional truncated variant of catB3 [3]. Functional assays using the rapid CAT (rCAT) method, which measures free sulfhydryl groups of acetyl-coenzyme A in cell lysates, confirmed the absence of enzymatic activity in phenotypically susceptible isolates despite the presence of cat genes [3].
The stability of this re-emerged susceptibility represents a critical consideration for potential clinical reintroduction of chloramphenicol. Experimental evolution studies with progressively increasing chloramphenicol concentrations have demonstrated that susceptibility remains stable in most isolates with insertion sequence-disrupted cat genes, suggesting that reactivation of resistance through precise excision of insertion sequences occurs rarely [3]. This stability, combined with the observation that functional expression of cloned catB4 does not confer chloramphenicol resistance, supports the potential for targeted reintroduction of chloramphenicol in settings where multidrug-resistant infections limit therapeutic options [3].
For research applications requiring verification of chloramphenicol resistance mechanisms, several functional assays for CAT activity are available. The rapid CAT (rCAT) assay provides a spectrophotometric method for detecting enzymatic activity in bacterial lysates [3]. This procedure begins with preparation of bacterial lysates from overnight cultures, followed by incubation with reaction mixture containing chloramphenicol and acetyl-coenzyme A. The assay measures depletion of free sulfhydryl groups through colorimetric detection, with yellow color development indicating CAT enzyme activity. Alternatively, the disk-based CAT (dCAT) assay offers a phenotypic method for detecting functional CAT expression [3]. This technique involves streaking test isolates adjacent to a chloramphenicol-susceptible indicator strain on Mueller-Hinton agar plates containing 30 μg chloramphenicol disks. After incubation, cross-protection of the susceptible strain, evidenced by growth toward the test isolate, indicates functional CAT production that inactivates chloramphenicol in the intervening region. A modification of this approach, the 1-hour tube method (t-CAT), has demonstrated superior accuracy compared to 30-minute commercially available reagent-impregnated disks for detecting CAT production in Haemophilus influenzae [6].
The molecular investigation of re-emerging chloramphenicol susceptibility represents an advanced research application with significant clinical implications. The experimental workflow begins with whole-genome sequencing of isolates demonstrating genotype-phenotype discordance, followed by bioinformatic analysis to identify mutations, insertions, or deletions in known resistance genes [3]. For cat genes specifically, researchers should examine start codons, stop codons, frameshift mutations, and insertion sequence integrations that may disrupt functional enzyme production. Functional validation requires complementation assays in which intact cat genes are cloned into expression vectors and introduced into susceptible isolates to determine if resistance can be restored [3]. Additionally, experimental evolution studies tracking mutation frequency and resistance development during passage in subinhibitory chloramphenicol concentrations provide insights into the stability of the susceptible phenotype [3]. These methodologies are particularly relevant for antimicrobial stewardship programs considering reintroduction of historical antibiotics against multidrug-resistant pathogens.
Beyond its antimicrobial properties, recent research has revealed potential novel applications for this compound through computational drug repurposing approaches. Structure-based virtual screening (SBVS) has identified this compound as a potent P2Y14 receptor antagonist with potential therapeutic utility in inflammatory bowel disease therapy [4]. The P2Y14 receptor, a G-protein-coupled receptor activated by uridine diphosphate-glucose, plays significant roles in immune cell recruitment and inflammation regulation. Research protocols for investigating this novel activity include calcium mobilization assays in HEK293 cells expressing human P2Y14 receptors, chemotaxis assays using neutrophils or immune cells, and in vivo inflammation models such as dextran sulfate sodium-induced colitis in mice [4]. These non-antibiotic applications represent an emerging research frontier that leverages the established safety profile and manufacturing history of this compound for novel therapeutic indications.
Diagram 1: Comprehensive workflow for chloramphenicol susceptibility testing incorporating both disk diffusion and broth microdilution methodologies with essential quality control steps
Diagram 2: Comprehensive overview of chloramphenicol resistance mechanisms with emphasis on genetic determinants and their regulation
Chloramphenicol susceptibility testing continues to evolve, with standardized methods providing reliable guidance for clinical applications while advanced research approaches reveal novel insights into resistance mechanisms and potential therapeutic applications. The re-emergence of chloramphenicol susceptibility in bacterial populations following reduced selective pressure underscores the dynamic nature of antimicrobial resistance and highlights the potential value of this historical agent in the contemporary antimicrobial arsenal. The recent discovery of its P2Y14 receptor antagonism activity further expands potential applications beyond infectious diseases. Researchers and clinical scientists should maintain awareness of both established methodologies and emerging developments in chloramphenicol science to fully leverage its potential in addressing current and future therapeutic challenges.
Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. Originally isolated from Streptomyces venezuelae, it exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria. Despite its historical efficacy, chloramphenicol use has declined in many settings due to safety concerns, particularly the risk of serious blood dyscrasias including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia. However, it remains clinically important for serious infections caused by susceptible organisms when less potentially dangerous therapeutic agents are ineffective or contraindicated.
The FDA recognizes consensus standards for antimicrobial susceptibility testing (AST) interpretive criteria, also known as "breakpoints," primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines. According to the FDA, chloramphenicol breakpoints are recognized for both injection and oral formulations, with specific exceptions or additions to the standard CLSI guidelines. These breakpoints are essential for determining whether a bacterial pathogen is susceptible, intermediate, or resistant to chloramphenicol, guiding appropriate therapeutic decisions in clinical practice.
Table 1: Key Properties of Chloramphenicol
| Property | Description |
|---|---|
| Mechanism of Action | Inhibits bacterial protein synthesis by interfering with transfer of activated amino acids from soluble RNA to ribosomes |
| Primary Effect | Bacteriostatic |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria |
| Administration Routes | Intravenous, Oral |
| Metabolism | Hepatic (inactivated primarily by glucuronidation) |
| Elimination | Renal (8-12% as active drug, remainder as inactive metabolites) |
The FDA-recommended interpretive criteria for chloramphenicol susceptibility testing are derived from CLSI standards and are specifically recognized for certain bacterial pathogens. According to regulatory guidelines, these breakpoints help categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) based on either Minimum Inhibitory Concentration (MIC) values or zone diameter measurements from disk diffusion tests.
For Salmonella species, the FDA-recognized MIC breakpoints are: ≤8 μg/mL (Susceptible), 16 μg/mL (Intermediate), and ≥32 μg/mL (Resistant). The corresponding disk diffusion zone diameters are: ≥18 mm (Susceptible), 13-17 mm (Intermediate), and ≤12 mm (Resistant). For Haemophilus influenzae, more stringent breakpoints apply: ≤2 μg/mL (Susceptible), 4 μg/mL (Intermediate), and ≥8 μg/mL (Resistant) for MIC values, with zone diameters of ≥29 mm (Susceptible), 26-28 mm (Intermediate), and ≤25 mm (Resistant).
Table 2: Chloramphenicol Susceptibility Test Interpretive Criteria
| Pathogen | Test Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|---|
| Salmonella spp. | MIC (μg/mL) | ≤8 | 16 | ≥32 |
| Zone Diameter (mm) | ≥18 | 13-17 | ≤12 | |
| Haemophilus influenzae | MIC (μg/mL) | ≤2 | 4 | ≥8 |
| Zone Diameter (mm) | ≥29 | 26-28 | ≤25 |
To ensure the accuracy and precision of chloramphenicol susceptibility testing, standardized procedures require implementation of quality control measures using specific reference strains. These controls monitor the performance of supplies, reagents, and techniques used in the assay system. The acceptable MIC ranges for Escherichia coli ATCC 25922 are 2-8 μg/mL, with corresponding zone diameters of 21-27 mm. For Haemophilus influenzae ATCC 49247, the acceptable MIC range is 0.25-1 μg/mL, with zone diameters of 31-40 mm.
The broth microdilution method is a quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of chloramphenicol against bacterial isolates. This method provides precise concentration-based results that are essential for both clinical decision-making and research applications.
Materials Required:
Procedure:
Preparation of antibiotic solutions: Prepare a stock solution of chloramphenicol at a concentration of 1280 μg/mL in distilled water. Serial two-fold dilutions are prepared in broth to obtain working concentrations ranging from 0.25 to 128 μg/mL.
Inoculum preparation: Adjust the turbidity of log-phase bacterial cultures to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) in sterile saline. Further dilute the suspension in broth to achieve a final inoculum density of 5×10^5 CFU/mL in each well.
Inoculation of trays: Dispense 100 μL of each antibiotic concentration into appropriate wells of the microdilution tray. Add 100 μL of the standardized inoculum to each well. Include growth control (no antibiotic) and sterility control (no inoculum) wells.
Incubation: Seal trays and incubate at 35±2°C for 16-20 hours (24 hours for fastidious organisms).
Reading results: The MIC is defined as the lowest concentration of chloramphenicol that completely inhibits visible growth of the organism. Compare with breakpoints in Table 2 for interpretation.
The disk diffusion method (Kirby-Bauer) provides a qualitative assessment of bacterial susceptibility to chloramphenicol and is widely used in clinical microbiology laboratories due to its simplicity and cost-effectiveness.
Materials Required:
Procedure:
Inoculum preparation: Adjust the turbidity of log-phase bacterial cultures to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) in sterile saline.
Inoculation of plates: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, remove excess fluid by rotating against the inside of the tube, and streak the entire surface of the agar plate in three directions to ensure even distribution.
Application of disks: Allow the inoculated plates to dry at room temperature for 3-5 minutes, then apply chloramphenicol disks (30 μg) to the surface using sterile forceps, pressing gently to ensure contact.
Incubation: Invert plates and incubate at 35±2°C for 16-18 hours (20-24 hours for fastidious organisms).
Measurement and interpretation: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters using calipers or an automated zone reader. Compare with breakpoints in Table 2 for interpretation.
The primary mechanism of chloramphenicol resistance is enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which catalyze the acetylation of hydroxyl groups on the chloramphenicol molecule using acetyl-CoA as a cofactor. This modification prevents the antibiotic from binding to bacterial ribosomes. Recent genomic studies have revealed that discordant genotype-phenotype relationships are common, with many phenotypically susceptible isolates still harboring cat genes. This has important implications for resistance surveillance and emergence.
Other resistance mechanisms include:
Recent research has identified that catB4 is a common but non-functional truncated variant of catB3, containing a frameshift mutation that results in a premature stop codon. Isolates carrying only catB4 typically show phenotypic susceptibility to chloramphenicol despite the presence of this resistance gene. This explains many cases of genotype-phenotype discordance observed in clinical isolates.
The CAT enzyme assay is used to determine the functional expression of chloramphenicol acetyltransferase genes. This method is particularly valuable for investigating genotype-phenotype discordance in research settings.
Rapid CAT Assay Protocol (rCAT):
Preparation of cell lysates: Grow bacterial isolates to mid-log phase in appropriate broth. Harvest cells by centrifugation and resuspend in 0.1 M Tris-HCl buffer (pH 7.8). Disrupt cells using sonication or lysozyme treatment.
Reaction setup: Prepare a master mix containing 0.1 mM DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) and 0.2 mM acetyl-CoA in Tris-HCl buffer. Add 50 μL of master mix to 50 μL of cell lysate in a microtiter plate.
Initiation and measurement: Start the reaction by adding 10 μL of chloramphenicol solution (1 mM final concentration). Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Interpretation: The development of a yellow color indicates CAT enzyme activity, measured as increasing absorbance at 412 nm due to the release of thionitrobenzoate from DTNB. Compare with positive and negative controls.
Table 3: Research Applications of Chloramphenicol Susceptibility Testing
| Application | Method | Key Parameters | Significance |
|---|---|---|---|
| Resistance Surveillance | Broth microdilution, Disk diffusion | MIC distributions, Zone diameters | Track emerging resistance patterns |
| Genotype-Phenotype Correlation | CAT assay, PCR, Whole-genome sequencing | CAT activity, Presence of cat genes | Understand resistance mechanisms |
| Experimental Evolution | Serial passage in sub-MIC concentrations | MIC changes over time | Predict resistance development |
| Drug Combination Studies | Checkerboard assay | Fractional Inhibitory Concentration (FIC) | Identify synergistic combinations |
Chloramphenicol administration carries significant safety concerns that necessitate careful risk-benefit evaluation. The black box warning emphasizes that serious and fatal blood dyscrasias, including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia, may occur after administration. These adverse effects can manifest after both short-term and prolonged therapy. There have also been reports of aplastic anemia later terminating in leukemia.
Essential precautions include:
Chloramphenicol sodium succinate is intended for intravenous administration only and has been demonstrated to be ineffective when given intramuscularly. This formulation must be hydrolyzed to its microbiologically active form, resulting in a lag in achieving adequate blood levels compared with the base given intravenously. Patients started on intravenous chloramphenicol sodium succinate should be transitioned to oral formulations of other appropriate antibiotics as soon as practicable.
Pharmacokinetic studies demonstrate that chloramphenicol administered orally is rapidly absorbed from the intestinal tract. At recommended dosages of 50 mg/kg/day, peak serum levels average 11.2 mcg/mL one hour after administration, with cumulative effects increasing peak levels to 18.4 mcg/mL after multiple doses. The drug distributes widely throughout the body, with highest concentrations in liver and kidney, and lower concentrations in brain and cerebrospinal fluid. Chloramphenicol effectively crosses the blood-brain barrier, appearing in concentrations about half of those found in blood, even in the absence of meningeal inflammation.
Chloramphenicol succinate represents a prodrug formulation of chloramphenicol that requires in vivo hydrolysis to become therapeutically active. Although its use has declined in many high-income regions due to the availability of advanced cephalosporins and concerns about hematologic toxicity, it remains a critically important antibiotic in specific clinical scenarios. These include resource-limited settings, cases of multidrug-resistant bacterial meningitis, and patients with severe β-lactam allergies. The World Health Organization recognizes that chloramphenicol may be used with caution when no alternatives exist for meningitis treatment [1].
The therapeutic rationale for chloramphenicol in neuroinfections stems from its favorable neuropenetration and broad-spectrum activity against common meningeal pathogens. Unlike many antibiotics that poorly cross the blood-brain barrier, chloramphenicol achieves cerebrospinal fluid concentrations approximating 30-50% of plasma levels in non-inflamed meninges, increasing to as high as 89% when the meninges are inflamed [1]. This distribution property, combined with its bactericidal activity against key pathogens like Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae, establishes its potential utility in neuroinfections when first-line agents cannot be used [2].
This compound serves as a water-soluble prodrug that must undergo hydrolysis to active chloramphenicol base. The bioavailability of intravenous this compound averages approximately 70%, though with considerable interpatient variability (range: 60-80%) due to competing renal excretion of the unchanged prodrug before hydrolysis occurs [3]. This variable conversion rate necessitates therapeutic drug monitoring in serious infections to ensure adequate serum concentrations.
Distribution characteristics include extensive tissue penetration with an apparent volume of distribution ranging from 0.6-1.0 L/kg. The drug exhibits approximately 60% plasma protein binding in healthy adults and achieves therapeutic levels in cerebrospinal fluid, pleural fluid, aqueous humor, and across the placental barrier [1] [3]. Metabolism and elimination occur primarily through hepatic glucuronidation to inactive metabolites, with only 5-15% of active drug excreted unchanged in urine. The elimination half-life is approximately 4 hours in adults, but this can be significantly prolonged in patients with hepatic impairment or neonates due to immature metabolic pathways [3].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Clinical Significance |
|---|---|---|
| Bioavailability (IV) | ~70% (variable) | Incomplete hydrolysis and renal excretion of unmetabolized prodrug |
| Volume of Distribution | 0.6-1.0 L/kg | Extensive tissue distribution including CNS penetration |
| CSF:Plasma Ratio | 30-50% (non-inflamed meninges); up to 89% (inflamed meninges) | Therapeutic concentrations achievable in meningeal infections |
| Protein Binding | ~60% | Moderate binding with significant free fraction available |
| Elimination Half-life | ~4 hours (adults) | Prolonged in hepatic impairment and neonates |
| Metabolism | Hepatic glucuronidation | Requires dose adjustment in liver dysfunction |
| Renal Excretion | 5-15% unchanged | Not significantly accumulated in renal impairment |
Chloramphenicol exerts its antibacterial effect through bacteriostatic protein synthesis inhibition by binding to the 50S ribosomal subunit, preventing peptide bond formation. However, against common meningeal pathogens including H. influenzae, N. meningitidis, and S. pneumoniae, chloramphenicol demonstrates concentration-dependent bactericidal activity at clinically achievable concentrations [2]. This bactericidal activity is particularly important in meningitis, where the limited phagocytic capacity of the subarachnoid space reduces the effectiveness of bacteriostatic agents.
The time-dependent antibacterial activity of chloramphenicol correlates with the duration that concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen (T>MIC). For optimal bactericidal effect in meningitis, maintenance of cerebrospinal fluid concentrations at least 8-10 times the MIC of susceptible organisms is recommended [2]. Against enteric gram-negative bacilli (e.g., E. coli, Klebsiella), chloramphenicol remains primarily bacteriostatic and is therefore less reliable for meningitis caused by these organisms.
Chloramphenicol exhibits a broad antibacterial spectrum that includes gram-positive and gram-negative bacteria, anaerobes, and atypical organisms. Its consistent activity against the triad of classic meningeal pathogens (H. influenzae, N. meningitidis, and S. pneumoniae) underpins its historical and ongoing utility in bacterial meningitis [2]. Against Haemophilus influenzae type b, chloramphenicol demonstrates particularly potent bactericidal activity with minimum inhibitory concentrations typically ranging from 0.25-1.0 μg/mL [4].
The drug also maintains activity against rickettsial species, Salmonella typhi, and other Salmonella species, making it useful for uncommon cases of CNS involvement with these pathogens. However, it lacks reliable activity against Pseudomonas aeruginosa and many Enterobacteriaceae in the context of meningitis, as it exerts only bacteriostatic effects against these organisms at clinically achievable concentrations [2]. Additionally, its performance against penicillin-resistant pneumococci has been disappointing in clinical practice, likely due to reduced bactericidal activity against these strains [5].
Table 2: Bactericidal Activity of Chloramphenicol Against Meningeal Pathogens
| Pathogen | Bactericidal Activity | Typical MIC Range (μg/mL) | CSF Penetration Efficiency |
|---|---|---|---|
| Haemophilus influenzae | Bactericidal | 0.25-1.0 | Excellent (≥80%) |
| Neisseria meningitidis | Bactericidal | 0.5-2.0 | Excellent (≥80%) |
| Streptococcus pneumoniae | Bactericidal | 2.0-4.0 | Good (60-80%) |
| Escherichia coli | Bacteriostatic | 2.0-8.0 | Moderate (30-50%) |
| Staphylococcus aureus | Bacteriostatic | 2.0-8.0 | Moderate (30-50%) |
| Salmonella spp. | Bacteriostatic/Bactericidal | 1.0-4.0 | Good (60-80%) |
Three primary mechanisms confer bacterial resistance to chloramphenicol: enzymatic inactivation, reduced membrane permeability, and ribosomal target modification. The most clinically significant is enzymatic inactivation via chloramphenicol acetyltransferase (CAT), which acetylates hydroxyl groups on the chloramphenicol molecule, rendering it unable to bind to bacterial ribosomes [1]. The genes encoding this enzyme (cat genes) are often plasmid-mediated and may be linked with resistance determinants for other antimicrobial classes.
Reduced membrane permeability results from decreased porin channel expression in gram-negative bacteria, leading to diminished intracellular drug accumulation. This mechanism typically confers low-level resistance. Less commonly, ribosomal mutation alters the 50S subunit binding site, reducing chloramphenicol affinity. The emergence of multidrug-resistant plasmids (e.g., ACCoT plasmids conferring resistance to ampicillin, chloramphenicol, co-trimoxazole, and tetracycline) has limited chloramphenicol's utility in some regions, particularly for enteric fever [1].
Historical clinical trials demonstrate that chloramphenicol provides clinical cure rates comparable to traditional combination regimens for bacterial meningitis. A 1984 randomized controlled trial comparing ceftriaxone versus traditional therapy (ampicillin and chloramphenicol) in 45 children with bacterial meningitis found similar efficacy between approaches, though ceftriaxone demonstrated superior cerebrospinal fluid bactericidal activity [6]. The study reported that ceftriaxone achieved CSF bactericidal activity at least 60 times greater than ampicillin or chloramphenicol, yet clinical outcomes including mortality were equivalent between groups.
A 1993 study of 70 children with bacterial meningitis randomized participants to receive either chloramphenicol alone or chloramphenicol plus penicillin [7]. The results demonstrated equivalent treatment failure rates between groups (9% for chloramphenicol alone versus 12.1% for combination therapy), supporting the adequacy of chloramphenicol monotherapy for susceptible organisms. Notably, the chloramphenicol monotherapy group experienced reduced complications including significantly lower incidence of thrombophlebitis and decreased requirement for intravenous cannulae changes, while also being substantially more cost-effective [7].
Despite historical efficacy, chloramphenicol demonstrates variable performance against penicillin-resistant pneumococcal meningitis. The Merck Manual Professional Edition specifically notes that "when chloramphenicol has been used to treat meningitis caused by relatively penicillin-resistant pneumococci, outcomes have been discouraging, probably because chloramphenicol has poor bactericidal activity against these strains" [5]. This limitation necessitates careful susceptibility testing when considering chloramphenicol for pneumococcal meningitis.
Furthermore, contemporary resistance patterns have diminished chloramphenicol's utility for some indications. As noted in Wikipedia's chloramphenicol entry, "the original indication of chloramphenicol was in the treatment of typhoid, but the presence of multiple drug-resistant Salmonella typhi has meant it is seldom used for this indication except when the organism is known to be sensitive" [1]. This principle extends to meningitis therapy, where local susceptibility patterns must guide therapeutic decisions.
Broth microdilution methodology for chloramphenicol susceptibility testing follows Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial two-fold dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth ranging from 0.06-64 μg/mL in 96-well microtiter plates. Inoculate wells with standardized bacterial suspensions adjusted to approximately 5×10⁵ CFU/mL. Include quality control strains (E. coli ATCC 25922 and H. influenzae ATCC 49247) with expected MIC ranges of 2-8 μg/mL and 0.25-1 μg/mL, respectively [4]. Incubate plates at 35°C for 16-20 hours aerobically (24 hours for fastidious organisms). The minimum inhibitory concentration is the lowest concentration completely inhibiting visible growth.
Disk diffusion susceptibility testing employs 30 μg chloramphenicol disks on Mueller-Hinton agar (with 5% sheep blood for fastidious organisms). After inoculum standardization and lawn culture, apply disks and incubate as above. Measure zone diameters after incubation and interpret according to CLSI criteria: for Haemophilus influenzae, susceptible ≥29 mm, intermediate 26-28 mm, resistant ≤25 mm; for Salmonella species, susceptible ≥18 mm, intermediate 13-17 mm, resistant ≤12 mm [4].
This specialized assay evaluates antibiotic activity in clinical specimens. Centrifuge CSF samples at 1000×g for 10 minutes to remove cellular elements. Prepare serial two-fold dilutions of the supernatant in broth medium. Inoculate each dilution with a standardized suspension (5×10⁵ CFU/mL) of the patient's bacterial isolate. Include growth and sterility controls. Incubate for 24 hours at 35°C. The bactericidal titer is the highest dilution showing ≥99.9% killing of the initial inoculum. This method was used in studies demonstrating that ceftriaxone achieved CSF bactericidal activity 60 times greater than chloramphenicol [6].
Therapeutic drug monitoring is essential for optimizing chloramphenicol therapy. Obtain peak serum concentrations 1-2 hours after completion of intravenous infusion. Draw trough concentrations immediately before the next dose. Use high-performance liquid chromatography (HPLC) or radioenzymatic assays for precise quantification. Therapeutic targets include peak concentrations of 15-25 μg/mL and trough concentrations of 5-15 μg/mL [3]. Adjust doses to maintain these ranges while avoiding concentrations >30 μg/mL, which increase toxicity risk. In neonates and patients with hepatic impairment, monitor levels more frequently due to unpredictable metabolism.
Diagram 1: this compound Metabolic Activation Pathway - This diagram illustrates the sequential metabolic activation of this compound to its active form and subsequent mechanism of antibacterial action.
Neonates (≤28 days) require careful dose titration due to immature metabolic pathways and heightened risk of gray baby syndrome. For meningitis, initial loading doses of 20 mg/kg IV followed by maintenance dosing of 25 mg/kg once daily for neonates ≤7 days, and 25 mg/kg every 12 hours for neonates 8-28 days is recommended [5]. Serum concentration monitoring is mandatory in this population, with target peak levels of 15-25 μg/mL and troughs of 5-15 μg/mL.
Infants and children typically receive 50-75 mg/kg/day IV in divided doses every 6 hours for meningitis, with a maximum daily dose of 4 g. A 1983 study of neonatal and infantile meningitis employed this compound at 25 mg/kg IV every 6 hours (100 mg/kg/day) with satisfactory outcomes [8]. Adults generally receive 50-100 mg/kg/day IV in divided doses every 6 hours, with higher doses (100 mg/kg/day) reserved for severe meningitis infections. The total daily adult dose should generally not exceed 4 g regardless of weight [4].
Table 3: this compound Dosing Protocol for Meningitis
| Patient Population | Loading Dose | Maintenance Dose | Dosing Interval | Maximum Daily Dose | Therapeutic Targets |
|---|
| Neonates ≤7 days | 20 mg/kg IV | 25 mg/kg IV | Every 24 hours | 25 mg/kg/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Neonates 8-28 days | 20 mg/kg IV | 25 mg/kg IV | Every 12 hours | 50 mg/kg/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Infants & Children | 20 mg/kg IV | 18.75-25 mg/kg IV | Every 6 hours | 4 g/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Adults | Not routinely recommended | 12.5-25 mg/kg IV | Every 6 hours | 4 g/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL |
Reconstitute this compound powder with sterile water for injection to create a 10% solution (100 mg/mL). Further dilute the reconstituted solution in 50-100 mL of 5% dextrose in water for IV infusion. Administer over 15-30 minutes to minimize infusion-related reactions. Intramuscular administration is not recommended due to erratic absorption and lower peak serum concentrations [4]. Switch to oral chloramphenicol or alternative appropriate antibiotics as soon as clinically practicable, as the oral formulation provides more predictable bioavailability.
Implement baseline laboratory assessment including complete blood count with platelets, liver function tests, and renal function before initiation. During therapy, monitor serum concentrations approximately every 2-3 days, or more frequently with dose changes or clinical status deterioration. Draw peak concentrations 1 hour after completion of a 30-minute IV infusion; draw trough concentrations immediately before the next dose. Adjust doses to maintain target concentrations while considering clinical response.
Hematologic monitoring should include complete blood counts with reticulocyte count every 2 days during therapy [1] [4]. Discontinue chloramphenicol immediately if signs of bone marrow suppression appear (reticulocytopenia, leukopenia, thrombocytopenia, or falling hemoglobin). Note that while these monitoring parameters can detect reversible bone marrow toxicity, they cannot reliably predict aplastic anemia, which may occur weeks or months after treatment cessation.
Chloramphenicol presents two distinct types of bone marrow toxicity: a dose-related reversible suppression and an idiosyncratic irreversible aplastic anemia. The dose-related form manifests as anemia, often with vacuolated erythroid precursors, thrombocytopenia, or leukopenia, typically occurring with serum levels >25 μg/mL and cumulative doses exceeding 20 g [1]. This form is reversible upon drug discontinuation.
The more severe idiosyncratic aplastic anemia occurs in approximately 1 in 24,000-40,000 treatment courses, often weeks to months after therapy completion, and carries high mortality [1] [4]. This reaction is not dose-related and may occur even with topical administration. The mechanism is believed to involve metabolic activation to a toxic intermediate that damages bone marrow stem cells. Genetic predisposition may play a role, though no reliable predictive biomarkers currently exist.
Gray baby syndrome represents a potentially fatal toxic reaction characterized by abdominal distension, vomiting, progressive cyanosis (giving the gray appearance), circulatory collapse, and death. It occurs primarily in neonates, especially premature infants, due to immature hepatic glucuronidation capacity coupled with inadequate renal excretion of active drug [1] [5]. The syndrome results from drug accumulation to toxic levels, with serum concentrations often exceeding 50 μg/mL.
Prevention strategies include strict adherence to weight-based dosing protocols for neonates, avoidance in pregnant women near term, and diligent therapeutic drug monitoring. Treatment involves immediate drug discontinuation, supportive care, and in severe cases, exchange transfusion or charcoal hemoperfusion to enhance drug elimination.
Neurologic toxicities include optic neuritis (manifesting as blurred vision and reduced visual acuity) and peripheral neuropathy, typically associated with prolonged therapy (>4 weeks) or high cumulative doses. These effects are generally reversible upon prompt drug discontinuation. The mechanism may involve interference with mitochondrial function or vitamin B12 metabolism [1].
Hypersensitivity reactions including fever, maculopapular rash, urticaria, and angioedema occur infrequently. Herxheimer-like reactions have been reported during treatment of typhoid meningitis, possibly due to rapid release of bacterial antigens [1]. Gastrointestinal disturbances such as nausea, vomiting, and diarrhea are common but rarely treatment-limiting. As with other broad-spectrum antibiotics, chloramphenicol may predispose patients to secondary fungal infections or Clostridium difficile colitis.
Diagram 2: Chloramphenicol Toxicity Risk Assessment and Management - This diagram outlines the major toxicities associated with chloramphenicol therapy and corresponding monitoring and management strategies.
Typhoid fever, caused by Salmonella enterica serotype Typhi, remains a significant global health burden with an estimated 9.2 million cases and 110,000 deaths annually worldwide [1]. Enteric fever continues to disproportionately affect populations in low- and middle-income countries, particularly in South Asia, where inadequate water, sanitation, and hygiene (WASH) infrastructure contribute to disease transmission [2] [1]. The therapeutic landscape for typhoid fever has evolved substantially due to the emergence of antimicrobial resistance, complicating treatment decisions and necessitating careful consideration of antibiotic selection based on local resistance patterns and individual patient factors.
Chloramphenicol succinate, the water-soluble prodrug of chloramphenicol, must be hydrolyzed in vivo to active chloramphenicol base to exert its bacteriostatic effect through inhibition of protein synthesis at the 50S ribosomal subunit. Historically, chloramphenicol was a first-line treatment for typhoid fever, but its current role is primarily as an alternative antibiotic for infections with known susceptibility, given the high prevalence of multidrug-resistant (MDR) strains in many endemic regions [2]. Established resistance to older antibiotics like chloramphenicol, ampicillin, and trimethoprim-sulfamethoxazole has led to fluoroquinolones becoming the treatment of choice for susceptible infections in adults, though resistance to these agents is also increasing [2].
Table 1: Current Antibiotic Therapies for Typhoid Fever
| Antibiotic Class | Representative Agents | Current Status in Typhoid Treatment | Resistance Concerns |
|---|---|---|---|
| Fluoroquinolones | Ciprofloxacin | First-line for susceptible infections in adults | High rates of nonsusceptibility in South Asia (>85% of traveler-associated cases) |
| Third-generation Cephalosporins | Ceftriaxone | Empiric treatment for travelers from most countries | Emerging XDR resistance, especially in Pakistan |
| Macrolides | Azithromycin | Empiric treatment for uncomplicated illness from specific regions | Emerging resistance in Bangladesh, India, Nepal, Pakistan |
| Carbapenems | Meropenem | Reserved for complicated XDR infections | Limited resistance reported currently |
| Phenicols | Chloramphenicol | Alternative for known susceptible infections | MDR strains with resistance established for decades |
The emergence of extensively drug-resistant (XDR) typhoid strains, particularly from Pakistan, has further complicated treatment paradigms. These XDR Typhi isolates are typically resistant to ampicillin, ceftriaxone, chloramphenicol, ciprofloxacin, and trimethoprim-sulfamethoxazole, but remain susceptible to azithromycin and carbapenems [2]. This resistance profile significantly limits therapeutic options and reinforces the importance of susceptibility testing and antimicrobial stewardship in managing enteric fever.
This compound demonstrates complex pharmacokinetics characterized by dose-dependent clearance and significant variability between patient populations. After intravenous administration, the prodrug undergoes hydrolysis to active chloramphenicol base, with approximately 26.3% of the administered dose excreted unchanged in the urine independently of dose [3]. The metabolic clearance of this compound exhibits dose dependency, as demonstrated in primate studies, though peak chloramphenicol concentrations generally reflect changes in dose in a linear manner [3].
Critical pharmacokinetic parameters include an elimination rate constant of 0.29 ± 0.1 L/kg/hr in children with typhoid fever, significantly lower than the 0.5 ± 0.37 L/kg/hr observed in children with non-typhoidal illnesses [4]. This altered clearance in typhoid patients has important therapeutic implications, potentially necessitating dose adjustments to maintain therapeutic levels while avoiding toxicity.
Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Typhoid Fever Patients | Non-Typhoidal Illnesses | Study Details |
|---|---|---|---|
| Clearance (L/kg/hr) | 0.29 ± 0.1 | 0.5 ± 0.37 | Pediatric patients, IV administration [4] |
| Urinary excretion of unmetabolized ester | 26.3 ± 6.2% (dose-independent) | - | Primate study, all doses [3] |
| Therapeutic trough concentration | 10-20 mcg/mL | - | Target range for efficacy [4] |
| Toxic trough threshold | >20 mcg/mL | - | Associated with adverse effects [4] |
| Recommended dosage (pediatric) | 75 mg/kg/day (divided q6h) | - | Safer profile with adequate levels [4] |
The impaired clearance of this compound observed in children with typhoid fever compared to those with other illnesses represents a critical consideration for dose regimen design [4]. This finding suggests that typhoid fever itself alters drug metabolism, possibly through hepatic involvement or systemic inflammatory responses affecting enzymatic activity. Notably, research has demonstrated no correlation between this compound clearance and standard liver function tests including serum bilirubin, alanine transaminase (SGPT), and alkaline phosphatase [4], indicating that conventional hepatic monitoring may not adequately predict drug metabolism in these patients.
The recommended 75 mg/kg/day dosage (divided every 6 hours) for pediatric typhoid patients emerged from clinical evidence demonstrating that the 50 mg/kg/day regimen produced consistently low blood levels associated with treatment failure and relapse, while the 100 mg/kg/day schedule resulted in trough concentrations exceeding 20 mcg/mL in some patients, potentially increasing toxicity risk [4]. This narrow therapeutic index underscores the importance of therapeutic drug monitoring when feasible, particularly in severe infections or when treating patients with underlying conditions that may further alter drug metabolism.
Based on available clinical evidence, the following dosing protocols are recommended for this compound in typhoid fever treatment:
Pediatric Patients (infants 2 weeks of age and older): The recommended dosage is 12.5 mg per kg (5.7 mg per pound) of body weight every six hours; or 25 mg per kg (11.4 mg per pound) of body weight every twelve hours [5]. For children with confirmed typhoid fever, 75 mg/kg/day divided every 6 hours is recommended as the optimal balance between efficacy and safety [4].
Neonates (up to 2 weeks of age): A reduced dosage of 6.25 mg per kg (2.8 mg per pound) of body weight every six hours is recommended due to immature metabolic pathways and increased risk of toxicity [5].
Adults and Adolescents: The standard dosage is 12.5 mg per kg (5.7 mg per pound) of body weight every six hours, equivalent to 50 mg/kg/day [5]. However, for typhoid fever specifically, higher doses may be required to achieve therapeutic concentrations, with close monitoring of trough levels.
Administration should be by intravenous infusion, with each dose infused over 15-30 minutes. The drug is supplied as a powder for reconstitution, which should be prepared according to manufacturer instructions using sterile water for injection, then further diluted in an appropriate IV solution such as 5% dextrose in water or normal saline [5].
Treatment should be continued for 10-14 days to prevent relapse, with clinical response typically expected within 3-5 days of initiating appropriate antibiotic therapy [2]. Patients may initially feel worse during the first few days after commencing treatment, but the maximum temperature should generally decrease each day. Persistence of fever beyond 5 days of appropriate antibiotic therapy warrants investigation for possible antibiotic resistance, persistent foci of infection, or complications such as abscess formation [2].
Relapse occurs in up to 10% of patients 1-3 weeks after clinical recovery, requiring further antibiotic treatment [2]. Relapse rates have been associated with inadequate treatment duration or dosage, particularly with the 50 mg/kg/day regimen that produced subtherapeutic blood levels [4]. An estimated 1-4% of treated patients become asymptomatic chronic carriers, defined as excretion of the organism in stool for ≥12 months [2].
This compound therapy is associated with potentially serious adverse effects that necessitate careful patient monitoring:
Hematologic Toxicity: Chloramphenicol can cause two types of bone marrow depression: a dose-related reversible form characterized by vacuolization of erythroid cells, reduction of reticulocytes, and leukopenia; and an idiosyncratic form manifesting as aplastic anemia, which may be fatal [5] [6]. Aplastic anemia has been reported to occur with an incidence of less than 0.01% but has been reported to later terminate in leukemia in some cases [6]. These serious blood dyscrasias have occurred after both short-term and prolonged therapy.
Gray Syndrome: This serious toxicity occurs primarily in neonates and is characterized by abdominal distension, pallid cyanosis, vasomotor collapse, irregular respiration, and progression to death within hours of symptom onset [6]. It is associated with high serum drug levels (>90 mcg/mL) and results from the inability of neonates to adequately metabolize and excrete the drug.
Neurologic Effects: Peripheral and optic neuritis have been reported, potentially leading to sensorineural hearing loss and vision impairment, including transient or permanent blindness [6]. Other neurological manifestations may include headache, mild depression, mental confusion, and delirium.
A comprehensive monitoring plan must be implemented during this compound therapy:
Baseline Assessment: Complete blood count with differential, liver function tests, and renal function tests should be obtained before initiating therapy.
Hematologic Monitoring: Regular blood studies are essential during treatment, with complete blood counts performed every 2-3 days during therapy [5] [6]. Monitoring should continue for several weeks after discontinuation as blood dyscrasias may manifest weeks or months after therapy.
Therapeutic Drug Monitoring: Trough serum concentrations should be maintained between 10-20 mcg/mL, with levels exceeding 20 mcg/mL associated with increased toxicity risk [4]. Peak levels (drawn 1-2 hours after completion of infusion) may also be useful in optimizing therapy.
Clinical Monitoring: Daily assessment for signs of bone marrow suppression (pale skin, sore throat, fever, unusual bleeding or bruising, unusual tiredness or weakness) and neurological changes (visual disturbances, numbness, tingling, or burning pain in hands or feet) [6].
Patients should be advised to exercise care with regular toothbrushes, dental floss, and toothpicks due to increased bleeding risk, and dental work should be performed before initiation of therapy or delayed until blood counts have normalized [5].
Standardized protocols for assessing Salmonella Typhi susceptibility to chloramphenicol should be implemented:
Broth Microdilution Method: Prepare doubling dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth according to CLSI guidelines (range: 0.06-64 mcg/mL). Inoculate with Salmonella Typhi suspension adjusted to approximately 5×10^5 CFU/mL. Incubate at 35±2°C for 16-20 hours aerobically. The minimum inhibitory concentration (MIC) is the lowest concentration completely inhibiting visible growth. Interpretive criteria: susceptible ≤8 mcg/mL, intermediate 16 mcg/mL, resistant ≥32 mcg/mL.
Disk Diffusion Method: Inoculate Mueller-Hinton agar plates with standardized inoculum. Apply 30 mcg chloramphenicol disks. Incubate at 35±2°C for 16-18 hours. Measure zone diameters. Interpretive criteria: susceptible ≥18 mm, intermediate 13-17 mm, resistant ≤12 mm.
Quality Control: Use Escherichia coli ATCC 25922 (MIC: 2-8 mcg/mL; zone diameter: 21-27 mm) and Pseudomonas aeruginosa ATCC 27853 as negative control for each testing session.
The following protocol outlines a comprehensive approach for evaluating this compound pharmacokinetics in animal models:
Animal Selection and Dosing: Use Macaca nemestrina monkeys (adolescent, 18-36 months) or other appropriate species. Administer this compound ester equivalent to 25, 100, and 250 mg/kg of chloramphenicol by rapid IV infusion in randomized crossover fashion with appropriate washout periods [3].
Sample Collection: Collect 13 serum samples over a 5-6 hour period following administration. Collect all voided urine over the same period. Store samples at -80°C until analysis.
Bioanalytical Method: Quantify chloramphenicol concentrations using validated HPLC analysis. For serum: protein precipitation with acetonitrile, separation using C18 column, mobile phase of acetonitrile:water (30:70 v/v), flow rate 1.0 mL/min, detection at 280 nm. For urine: direct injection after appropriate dilution and filtration.
Pharmacokinetic Analysis: Calculate parameters using noncompartmental methods: elimination rate constant (λz), total body clearance (CL), metabolic clearance, apparent volume of distribution (Vd), and time to peak concentration. Evaluate for dose dependency in these parameters [3].
For clinical evaluation of this compound in typhoid fever treatment, the following methodology is recommended:
Study Population: Children aged 6 months to 14 years with culture-proven typhoid fever. Exclude patients with known hypersensitivity to chloramphenicol, pre-existing blood dyscrasias, or severe hepatic impairment.
Study Design: Prospective, comparative pharmacokinetic study. Administer intravenous this compound in three different dosage regimens (50, 75, and 100 mg/kg/day divided every 6 hours) [4].
Assessment Schedule: Monitor plasma trough and peak chloramphenicol concentrations at 42 hours using HPLC analysis. Perform liver function tests (bilirubin, SGPT, alkaline phosphatase) at baseline and during therapy. Assess clinical response daily and monitor for adverse events.
Statistical Analysis: Compare clearance rates between typhoid fever patients and non-typhoidal illness controls using appropriate statistical tests (e.g., Student's t-test). Analyze correlation between clearance and liver function parameters using regression analysis.
This comprehensive experimental approach enables thorough evaluation of this compound pharmacokinetics, efficacy, and safety in the context of typhoid fever treatment, providing critical data for optimal dosing regimen design.
This compound remains a potentially valuable therapeutic option for typhoid fever in specific clinical scenarios, particularly when infection with susceptible strains is confirmed and newer alternatives are unavailable or contraindicated. The altered pharmacokinetic profile in typhoid patients, characterized by reduced clearance compared to other illnesses, necessitates careful dose selection and monitoring to balance efficacy and toxicity [4]. The recommended 75 mg/kg/day dosage in pediatric patients represents the optimal balance between achieving therapeutic levels and minimizing toxicity risk based on available clinical evidence.
The emergence of extensively drug-resistant strains of Salmonella Typhi has significantly limited the role of chloramphenicol in empiric therapy for typhoid fever [2]. However, understanding its pharmacokinetic properties, therapeutic applications, and safety monitoring requirements remains important for appropriate use in selected cases and provides a foundation for evaluating newer antimicrobial agents. Future research directions should include development of rapid susceptibility testing methods, further exploration of the mechanisms underlying disease-specific pharmacokinetic alterations, and evaluation of optimized dosing strategies incorporating therapeutic drug monitoring.
Chloramphenicol succinate is a prodrug ester of the broad-spectrum antibiotic chloramphenicol, specifically designed for parenteral administration through intravenous or intramuscular routes. As a sodium salt formulation, it offers enhanced water solubility compared to the parent compound, addressing a critical limitation for clinical applications requiring rapid systemic distribution. The ester bond between chloramphenicol and the succinate moiety undergoes enzymatic hydrolysis in vivo to release the active chloramphenicol component, which exerts its antibacterial effects through inhibition of bacterial protein synthesis. Understanding the chemical stability and optimal storage conditions for this prodrug is essential for maintaining its therapeutic efficacy and ensuring patient safety in clinical settings. These application notes consolidate current scientific knowledge to provide evidence-based protocols for researchers and pharmaceutical professionals working with this compound [1] [2].
The structural relationship between this compound and its active metabolite is fundamental to understanding both its pharmacological behavior and stability challenges. The molecule consists of three key components: a p-nitrobenzene ring, a dichloroacetamide tail, and the succinate ester linkage connecting these moieties. It is the ester functionality that represents the most significant stability concern, as it is susceptible to hydrolytic degradation under various environmental conditions. Only the D-threo isomer demonstrates antimicrobial activity, making stereochemical preservation another important consideration during storage and formulation development [3] [2].
This compound possesses distinct physicochemical properties that directly influence its handling, storage, and analytical requirements:
The succinate esterification at the propanediol chain's primary hydroxyl group dramatically improves water solubility while maintaining the essential structural elements required for antibacterial activity after in vivo hydrolysis. This modification creates a prodrug characteristic that must remain intact until administration, as premature hydrolysis represents both a stability concern and a potential source of product variability. The nitroaromatic component contributes to photochemical sensitivity, necessitating protection from light during storage [1] [2].
This compound is commercially available in several pharmaceutical dosage forms designed for clinical application:
The lyophilized form generally demonstrates superior stability compared to pre-formed solutions, as the absence of water minimizes hydrolytic degradation during storage. When reconstituted, the resulting aqueous solutions are neutral and can be administered directly or further diluted in compatible intravenous fluids. The compatibility of this compound with various infusion solutions and container materials should be verified before administration, as specific pH conditions or contact surfaces may accelerate decomposition [4] [5].
Table 1: Stability Profile of this compound Under Various Conditions
| Factor | Condition | Stability Outcome | Recommendations |
|---|---|---|---|
| Aqueous Solution | Neutral pH, room temperature | 50% hydrolysis after 290 days [4] | Prepare solutions immediately before use; avoid extended storage |
| Buffered Solution | Borax buffer | 50% hydrolysis after 14 days [4] | Avoid alkaline buffers; use neutral pH formulations |
| Thermal Stress | 115°C for 30 minutes | 10% loss of chloramphenicol [4] | Use terminal sterilization cautiously; prefer aseptic processing |
| Photolysis | Direct light exposure | Yellowing solution; photochemical decomposition [4] | Protect from light; use amber containers |
| Freeze-Thaw | Repeated cycles | No specific data | Avoid repeated temperature cycling |
| Oxidative Stress | Peroxides, strong oxidizers | Potential nitro group reduction [5] | Store away from strong oxidizers |
The hydrolytic degradation of this compound follows pseudo-first-order kinetics, with the rate strongly influenced by pH, temperature, and the presence of catalytic species. The degradation process is characterized by cleavage of the ester bond, releasing free chloramphenicol and succinic acid. While the generation of active chloramphenicol might seem pharmacologically beneficial, uncontrolled pre-administration hydrolysis introduces dosage inaccuracies and potentially compromises sterility through repeated handling. The degradation rate increases significantly under alkaline conditions, where hydroxide ions catalyze ester hydrolysis more effectively than under acidic or neutral conditions [4].
The solid-state stability of this compound is considerably better than in solution, with the pure compound remaining stable for extended periods when protected from moisture. The crystalline structure of the solid form provides some protection against environmental factors, though hygroscopicity can become problematic if moisture is absorbed, initiating surface hydrolysis. When stored under recommended conditions, the lyophilized powder maintains potency well beyond 24 months, making this the preferred form for long-term storage [4].
Table 2: Storage Conditions for this compound Formulations
| Formulation | Temperature | Light Protection | Container | Shelf Life |
|---|---|---|---|---|
| Lyophilized Powder | 2-8°C [4] | Required [4] | Tightly closed container [4] | >24 months |
| Stock Solutions | 2-8°C [4] | Required [4] | Amber glass vials | 5 days at 37°C [4] |
| Reconstituted Solution | 2-8°C | Required | Original container | Use within 24 hours |
| Working Solutions | -20°C for long-term | Required | Amber vials with inert seals | 3-6 months |
| Shipping | Ambient (short-term) | Required | Sealed, desiccated packs | <30 days |
Temperature Management: Maintain continuous refrigeration at 2-8°C for all formulations. Stock solutions remain stable at 37°C for up to 5 days, indicating reasonable short-term stability at elevated temperatures, but refrigeration is still recommended for long-term storage. Avoid freezing unless using specialized cryoprotected formulations, as freeze-thaw cycles may accelerate degradation through crystallization or phase separation [4].
Light Protection: Implement complete light protection using amber glass or plastic containers, or storage in dark conditions. Photochemical decomposition results in yellowish discoloration of solutions, which serves as a visual indicator of degradation. This discoloration correlates with the formation of nitroso and other reduction products from the p-nitrobenzene moiety, which may have different toxicological profiles compared to the parent compound [4].
Moisture Control: Store in tightly closed containers in a dry environment to prevent moisture absorption. For bulk powders, consider desiccant packs in secondary packaging to maintain low humidity. The use of dry, well-ventilated places prevents condensation and microbial growth, particularly in humid climates [4].
High-Performance Liquid Chromatography represents the most reliable and widely implemented method for quantifying this compound and detecting degradation products:
The chromatographic separation effectively resolves this compound from its degradation products, particularly free chloramphenicol, which elutes at a different retention time. System suitability tests should demonstrate resolution greater than 2.0 between the primary peak and the closest eluting potential degradation product. The limit of quantification for this method is sufficient to detect degradation at the 0.1% level, providing early indication of stability issues before significant potency loss occurs [6] [7].
Implement routine quality control checks to ensure ongoing product stability:
Diagram 1: Experimental workflow for forced degradation studies of this compound to identify major degradation pathways and validate stability-indicating analytical methods.
Forced degradation studies provide critical information about the inherent stability characteristics of this compound and help validate stability-indicating analytical methods:
Diagram 2: Systematic approach for long-term stability monitoring of this compound under controlled storage conditions to establish scientifically supported shelf-life recommendations.
Implement a structured stability monitoring program to establish evidence-based shelf-life recommendations:
This compound requires careful handling with appropriate safety precautions due to its pharmacological activity and potential health effects:
Personnel should avoid direct contact with the solid material or concentrated solutions. Processing should occur in well-ventilated areas, preferably within chemical fume hoods or biological safety cabinets, particularly when handling powder forms that may become airborne. Emergency procedures should be established for spill containment and disposal, with appropriate absorbent materials readily available [4].
Proper disposal of this compound and its solutions should consider the potential environmental impact of antibiotic residues:
Environmental monitoring studies have detected chloramphenicol in surface waters at concentrations between 0.001 and 0.031 μg/L, with higher levels (2.08-26.6 μg/L) observed in sewage treatment plant effluents, highlighting the importance of proper disposal practices for pharmaceutical wastes containing this compound [6].
This compound represents a pharmaceutically important prodrug with specific stability considerations that must be addressed through appropriate formulation, storage, and handling practices. The succinate ester linkage, while essential for water solubility, introduces a susceptibility to hydrolysis that represents the primary degradation pathway. Through implementation of the protocols outlined in these application notes, researchers and pharmaceutical professionals can maintain the chemical integrity and therapeutic efficacy of this important antibiotic agent.
The recommended storage conditions of 2-8°C in tightly closed, light-resistant containers provide optimal preservation of this compound potency over extended periods. Regular monitoring of stored material using the described HPLC methodology allows for early detection of degradation, ensuring material quality throughout the product lifecycle. As research continues on chloramphenicol derivatives and their applications, these fundamental stability principles provide a foundation for proper pharmaceutical management of this important compound.
The following table summarizes the crucial parameters for preparing and using Chloramphenicol Sodium Succinate for injection, based on official labeling [1] [2] [3].
| Parameter | Specification |
|---|---|
| Final Reconstituted Concentration | 100 mg/mL (a 10% solution) [1] [2] [3]. |
| Recommended Diluent | Aqueous diluent such as Water for Injection or 5% Dextrose Injection [3]. |
| Administration Route | Intravenous use only. It has been demonstrated to be ineffective when given intramuscularly [1] [2] [3]. |
| Infusion Rate | Administer intravenously over at least a one-minute period [3]. |
| Sodium Content | Each gram (10 mL of 10% solution) contains approximately 52 mg (2.25 mEq) of sodium [1] [2] [3]. |
This drug carries serious risks and must be used with strict adherence to the following precautions:
The diagram below outlines the general procedure for administering Chloramphenicol Sodium Succinate, from preparation to patient monitoring.
Dosage is based on body weight and the severity of the infection. The following are the standard recommendations [3] [4].
| Patient Group | Dosage Regimen |
|---|---|
| Adults & Teenagers | 50 mg/kg/day, divided and administered at 6-hour intervals. For severe infections, may be increased to 100 mg/kg/day but reduced as soon as possible. |
| Pediatric Patients | 50 mg/kg/day in 4 doses at 6-hour intervals. For severe infections (e.g., meningitis), may require up to 100 mg/kg/day. |
| Neonates (first 2 weeks) | 25 mg/kg/day in 4 equal doses at 6-hour intervals. |
| Neonates (after first 2 weeks) | Up to 50 mg/kg/day in 4 doses at 6-hour intervals. |
Note on Special Populations: Adults and children with impaired liver or kidney function may retain excessive amounts of the drug. Dosage should be adjusted accordingly, and precise control of blood concentration is recommended [2] [3].
Chloramphenicol succinate is a prodrug that requires in vivo hydrolysis to release the biologically active compound chloramphenicol. Therapeutic drug monitoring is essential due to chloramphenicol's narrow therapeutic index and the potential for severe adverse effects including dose-dependent bone marrow suppression and idiosyncratic aplastic anemia [1] [2]. The pharmacokinetics of chloramphenicol are complicated by the fact that a significant proportion of the administered prodrug (mean of 33% based on pediatric studies) may be excreted unchanged in urine without conversion to the active form, substantially reducing bioavailability [3]. These factors, combined with high inter-patient variability in metabolism (particularly in pediatric populations where half-lives range from 1.7 to 12.0 hours), necessitate careful serum concentration monitoring to ensure therapeutic efficacy while minimizing toxicity [3].
The clinical need for monitoring is particularly acute in specific patient populations. Infants under one month of age demonstrate prolonged prodrug exposure, with this compound comprising a significantly larger fraction of total serum chloramphenicol compared to older infants and children [3]. Patients with hepatic impairment are also at increased risk due to reduced clearance of both active drug and prodrug [1]. Additionally, the variable hydrolysis and renal elimination of non-hydrolyzed this compound contribute substantially to the poor correlation between administered dose and serum concentration of active chloramphenicol [3].
HPLC methods provide the gold standard for simultaneous quantification of chloramphenicol and its succinate ester in biological samples. These methods offer high specificity, sensitivity, and the ability to distinguish between active and inactive drug forms.
A robust method for direct, simultaneous measurement of both compounds in micro-samples of plasma (10 μL) has been developed [4]. This approach utilizes a radial-compression separation system with a C18 cartridge (10 μm particle size) and a precolumn module. The mobile phase consists of acetic acid solution (pH 3) and acetonitrile (75:25, v/v) at a flow rate of 4 mL/min, with detection at 280 nm. The method demonstrates excellent linearity (r > 0.9993) over the concentration range of 1-50 mg/L for both compounds, with total analysis time under 8 minutes per sample [4]. The use of an internal standard (methylprednisolone) further improves precision (r > 0.9995), with inter- and intra-run CVs ranging from 0 to 5.6% across different concentrations [4].
Alternative HPLC methodologies have been developed for simultaneous measurement of chloramphenicol and its succinate esters in serum [5]. These methods typically employ reversed-phase chromatography with UV detection, though specific methodological details vary across applications. The fundamental advantage of HPLC methods lies in their ability to differentiate structurally between chloramphenicol, its succinate ester, and major metabolites including chloramphenicol glucuronide [5].
As an alternative to chromatographic methods, a rapid enzymatic assay has been developed that combines the specificity of chloramphenicol acetyltransferase with a colorimetric detection system [6]. This assay is linear over the drug concentration range of 5-200 μM (1.5-65 mg/L), covering both subtherapeutic and toxic concentrations [6]. A significant limitation of this method is its inability to detect the microbiologically inactive succinate ester, as the assay specifically measures compounds that serve as substrates for the acetyltransferase enzyme [6]. The assay demonstrates good correlation with HPLC methods (r = 0.9860) and can be adapted for use on various discrete analyzers, potentially increasing accessibility for laboratories without specialized chromatographic equipment [6].
Table 1: Comparison of Analytical Methods for Chloramphenicol Quantification
| Parameter | Radial-Compression HPLC | Traditional HPLC | Enzymatic Assay |
|---|---|---|---|
| Sample Volume | 10 μL | Varies | Not specified |
| Linear Range | 1-50 mg/L for both compounds | Varies | 1.5-65 mg/L |
| Analysis Time | <8 minutes/sample | Varies | Rapid |
| Detects Succinate Ester | Yes | Yes | No |
| Specificity | High - distinguishes drug from metabolites | High - distinguishes drug from metabolites | Moderate - does not detect succinate ester |
| Correlation with Reference | N/A | N/A | r = 0.9860 vs. HPLC |
Establishing appropriate therapeutic ranges and understanding pharmacokinetic parameters is essential for protocol development and data interpretation.
Table 2: Therapeutic Ranges and Key Pharmacokinetic Parameters
| Parameter | Target Range | Clinical Significance |
|---|---|---|
| Therapeutic Range (Active Chloramphenicol) | 10-25 mg/L (post-dose) [1] | Concentrations below 10 mg/L may be subtherapeutic; above 25 mg/L increases toxicity risk |
| Toxic Threshold | >25 mg/L (post-dose) [1] | Associated with dose-related bone marrow suppression |
| Pre-dose Level | <10-15 mg/L [1] | Minimizes accumulation and toxicity risk |
| Half-Life | 1.5-4.0 hours (adults); 1.7-12.0 hours (pediatric) [1] [3] | Highly variable, particularly in pediatric populations |
| CSF Penetration | 50-65% of serum concentrations [1] | Important for CNS infections |
| Protein Binding | Approximately 60% [1] | Moderate protein binding |
The assay utilizes chloramphenicol acetyltransferase (CAT) to catalyze the acetylation of chloramphenicol using acetyl-CoA as a cofactor. The decrease in free sulfhydryl groups is measured colorimetrically, with the rate of color change proportional to chloramphenicol concentration [6].
Based on clinical guidance from the Scottish Antimicrobial Prescribing Group, the following monitoring schedule is recommended [1]:
Pediatric patients, particularly neonates, demonstrate highly variable pharmacokinetics with apparent half-lives ranging from 1.7 to 12.0 hours [3]. Neonates exhibit prolonged prodrug exposure, with this compound comprising a significantly larger fraction of total serum chloramphenicol compared to older infants and children [3]. More frequent monitoring is essential in this population.
Patients with hepatic impairment require dose reduction and careful monitoring as chloramphenicol is primarily metabolized in the liver (90%) [1]. These patients are at increased risk of toxicity due to reduced clearance and require more frequent therapeutic drug monitoring.
For patients with total body weight >20% over ideal body weight, use adjusted body weight for dosing calculations [1]: AdjBW = IBW + 0.4 (actual body weight - IBW)
The following workflow outlines the clinical decision process for monitoring and dose adjustment:
Recent research has identified important considerations for chloramphenicol monitoring in the context of antimicrobial resistance. Studies of extended-spectrum beta-lactamase-producing Enterobacterales have revealed instances of discordant genotype-phenotype susceptibility, where bacteria harbor chloramphenicol resistance genes (particularly cat genes) but remain phenotypically susceptible [7]. Functional assays demonstrate that certain genetic variants (particularly catB4) represent truncated, non-functional enzymes that do not confer resistance despite being detected by genetic methods [7].
This has important implications for both clinical treatment decisions and methodological approaches:
These findings highlight the importance of integrating different methodological approaches and considering both pharmacological and microbiological factors when monitoring chloramphenicol therapy.
The monitoring of this compound and active chloramphenicol in serum requires careful consideration of analytical methodology, sampling timing, and patient-specific factors. HPLC methods, particularly the radial-compression approach, provide robust simultaneous quantification of both prodrug and active drug, while enzymatic assays offer a practical alternative for high-throughput settings focused solely on active drug concentrations. The high inter-patient variability in chloramphenicol pharmacokinetics, particularly in pediatric populations and those with hepatic impairment, necessitates individualized therapeutic drug monitoring programs. Emerging research on the molecular mechanisms of chloramphenicol resistance further informs monitoring strategies, particularly in the context of multidrug-resistant infections. Through implementation of these detailed protocols and careful interpretation of results within the clinical context, researchers and clinicians can optimize chloramphenicol therapy to maximize efficacy while minimizing the risk of serious adverse events.
In CF care, chloramphenicol succinate is reserved as a second-line antibiotic for serious infections caused by susceptible bacteria when first-line treatments are ineffective or contraindicated [1]. Its use requires careful management due to significant safety concerns and the unique pathophysiology of CF.
The table below summarizes the key characteristics of chloramphenicol formulations relevant to CF patients.
| Feature | Chloramphenicol Base (Oral Capsule) | Chloramphenicol Palmitate (Oral Liquid, CAP-P) | This compound (Intravenous, CAP-S) |
|---|---|---|---|
| Prodrug Requirement | No | Yes (requires hydrolysis by pancreatic esterases) | Yes (requires hydrolysis in kidneys, liver, lungs) [1] |
| Effect of Pancreatic Insufficiency | Minimal effect on absorption | Significantly reduced and variable bioavailability [2] [3] | Minimal effect on activation [2] [3] |
| Impact of Pancreatic Enzyme Replacement | Little effect | Significantly improves peak concentration and bioavailability (though absorption may still be unreliable) [2] [3] | Little effect [2] [3] |
| Recommended Use in CF with Pancreatic Insufficiency | Preferred oral formulation | Cautious use due to unreliable absorption [2] [3] | Preferred parenteral formulation |
The clinical use of chloramphenicol is constrained by serious and potentially fatal adverse effects, necessitating strict monitoring protocols.
Current CF drug development focuses on small molecules that target the root cause of CF—dysfunction of the CFTR protein. The workflow below illustrates the modern drug discovery pipeline for identifying CFTR modulators.
These modulators are categorized by their mechanism of action, as shown in the table below.
| Modulator Type | Molecular Target / Mechanism | Therapeutic Goal | Example Agents |
|---|---|---|---|
| Potentiator | Increases the open probability (gating) of CFTR channels at the cell surface [5] | Restore channel activity in gating mutants (e.g., G551D) [5] | Ivacaftor (VX-770) [5] |
| Corrector | Improves the cellular processing and trafficking of misfolded CFTR (e.g., ΔF508) to the cell surface [5] | Increase the amount of functional CFTR at the plasma membrane [5] | Lumacaftor (VX-809), Tezacaftor, Elexacaftor [6] [5] |
| Activator | Elevates intracellular cAMP levels (e.g., via phosphodiesterase inhibition) or may directly interact with CFTR [7] | Stimulate CFTR channel function broadly [7] [5] | Compounds identified via HTS (e.g., tetrahydrocarbazol) [7] |
| Inhibitor/Blocker | Occludes the CFTR pore (e.g., open-channel block) or acts allosterically [8] | Treat secretory diarrheas and polycystic kidney disease [8] [5] | GlyH-101 (glycine hydrazide), CFTRinh-172 [8] |
While this compound has a narrow role as an antimicrobial in CF, future prospects lie in therapies targeting the underlying CFTR defect.
Chloramphenicol succinate (CAPS) represents a water-soluble prodrug of the broad-spectrum antibiotic chloramphenicol, first isolated from Streptomyces venezuelae in 1947. The historical significance of chloramphenicol in treating rickettsial infections dates to the late 1940s, when it was recognized as the first truly effective therapeutic agent against these obligate intracellular pathogens. Rickettsial diseases, including Rocky Mountain spotted fever, typhus, scrub typhus, and ehrlichiosis, continue to pose significant global health challenges, particularly in resource-limited settings where more expensive alternatives may be unavailable. The unique therapeutic niche of chloramphenicol derivatives persists despite the development of newer antibiotic classes, warranting continued research attention and protocol standardization.
The chemical modification of chloramphenicol to its succinate ester form was a pharmaceutical advancement to enhance aqueous solubility for parenteral administration. This prodrug undergoes enzymatic hydrolysis in vivo to release the active base compound, chloramphenicol. The therapeutic transition from chloramphenicol to CAPS in clinical settings was driven by the need for intravenous formulations in critically ill patients unable to tolerate oral medications. Historical studies, including early experimental investigations in animal models, demonstrated the efficacy potential of chloramphenicol against rickettsial pathogens, establishing its role as a life-saving therapeutic option during outbreaks of rickettsial diseases [1].
Table 1: Historical Development Timeline of Chloramphenicol for Rickettsial Infections
| Year | Development | Significance |
|---|---|---|
| 1947 | Isolation of chloramphenicol from Streptomyces venezuelae | Discovery of broad-spectrum antibiotic activity |
| 1949 | Experimental studies in rickettsial infections | First evidence of anti-rickettsial efficacy [1] |
| 1950s | Clinical adoption for rickettsioses | Reduced mortality in Rocky Mountain spotted fever and typhus |
| 1960s | Emergence of safety concerns | Identification of dose-related bone marrow suppression and rare aplastic anemia |
| 1970s | Development of this compound | Enabled intravenous administration in critically ill patients |
| 2000s | Reserved use in special circumstances | Primarily in resource-limited settings and cases of tetracycline intolerance |
The antibacterial activity of chloramphenicol derives from its reversible binding to the 50S ribosomal subunit in bacteria, specifically inhibiting the peptidyl transferase activity crucial for protein synthesis. This molecular interaction prevents peptide bond formation between the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, effectively halting chain elongation during translation. Structural studies have revealed that chloramphenicol binds at the A-site crevice of the peptidyl transferase center, formed by conserved nucleotides U2504, A2451, and C2452 of the 23S rRNA, where its nitrobenzyl ring establishes π-stacking interactions with the base of C2452 [2]. This binding orientation allows chloramphenicol to sterically hinder proper accommodation of the aminoacyl moiety of incoming aminoacyl-tRNAs, thereby inhibiting bacterial protein synthesis.
The intracellular penetration capability of chloramphenicol is particularly relevant for treating rickettsial infections, as these pathogens reside within host cells. The small, lipophilic nature of the active compound facilitates diffusion across bacterial and host cell membranes, achieving therapeutic concentrations intracellularly. Recent research has revealed that chloramphenicol exhibits context-specific inhibition rather than universal suppression of all peptide bond formation, with its inhibitory activity depending on the nature of specific amino acids in the nascent chain and the identity of the residue entering the A-site [2]. This nuanced understanding of its mechanism explains variations in efficacy against different bacterial species and growth conditions.
The susceptibility profile of rickettsial species to chloramphenicol has remained favorable despite decades of clinical use, likely due to the obligate intracellular nature of these pathogens that may reduce exposure to antimicrobial selection pressure. However, comprehensive antimicrobial susceptibility testing of rickettsiae remains challenging due to their obligatory intracellular growth requirements. Contemporary research on Enterobacterales has revealed fascinating susceptibility re-emergence patterns in settings where chloramphenicol use was discontinued and then potentially reintroduced. Molecular studies of Malawian bacterial isolates demonstrate that stable degradation of cat genes by insertion sequences can lead to re-emergence of chloramphenicol susceptibility, suggesting that previously resistant bacterial populations may regain sensitivity after selective pressure is removed [3] [4].
The primary resistance mechanism against chloramphenicol in bacteria is enzymatic inactivation via chloramphenicol acetyltransferases (CATs), which catalyze the acetylation of hydroxyl groups using acetyl-CoA as a cofactor. Additional resistance mechanisms include efflux pumps, target site mutations, and decreased membrane permeability. Notably, research has identified that the catB4 gene variant represents a non-functional truncated version of catB3 due to a frameshift mutation, explaining why bacteria harboring this gene may remain phenotypically susceptible to chloramphenicol despite genotypic appearance of resistance [3] [4]. This distinction has important implications for diagnostic microbiology and antimicrobial stewardship programs.
Table 2: Chloramphenicol Susceptibility Patterns in Bacterial Pathogens
| Bacterial Group | Typical MIC Range (μg/mL) | Resistance Mechanisms | Clinical Significance |
|---|---|---|---|
| Rickettsia spp. | Not well established (intracellular) | Not documented | First-line alternative to tetracyclines |
| E. coli | 2-512 (strain-dependent) | CAT enzymes, efflux pumps, permeability | Variable susceptibility; resistance common |
| K. pneumoniae | 4-512 (strain-dependent) | CAT enzymes, efflux pumps | Re-emerging susceptibility in some regions [3] |
| H. influenzae | 0.5-4 | CAT enzymes, efflux pumps | Historically important for meningitis |
| Salmonella spp. | 2-8 | CAT enzymes, efflux pumps | Alternative for enteric fever |
Antimicrobial susceptibility testing for obligate intracellular bacteria like rickettsiae requires specialized methodologies that account for their intracellular localization and fastidious growth requirements. The plaque reduction assay serves as the gold standard for determining minimal inhibitory concentrations (MICs) against rickettsial species. This protocol involves infection of confluent cell monolayers (typically Vero or L929 cells) with rickettsiae followed by application of serial dilutions of this compound. After an appropriate incubation period (usually 5-7 days for spotted fever group rickettsiae), cells are fixed and stained, and the percentage of plaque reduction compared to drug-free controls is calculated. The MIC endpoint is typically defined as the lowest concentration that reduces plaque formation by ≥90% compared to the control.
For routine susceptibility assessment, a simplified protocol can be employed: (1) Grow rickettsiae in Vero cell monolayers to approximately 80% infection rate; (2) Prepare CAPS dilutions in cell culture medium (typically ranging from 0.5 to 64 μg/mL); (3) Incubate infected monolayers with CAPS dilutions for 48-72 hours; (4) Fix cells with methanol and stain with Giemsa; (5) Examine by microscopy for the presence of intact rickettsiae within host cells. The quality control of these assays should include parallel testing of a reference rickettsial strain with known susceptibility profile and verification of cell viability throughout the assay period. Recent advances in molecular methods now allow quantification of rickettsial load by qPCR, providing an alternative endpoint that may improve reproducibility and reduce subjective interpretation.
The functional assessment of chloramphenicol resistance mechanisms requires protocols for detecting CAT enzyme activity. The rapid CAT (rCAT) assay provides a spectrophotometric method for quantifying CAT activity in bacterial lysates by measuring the consumption of free sulfhydryl groups from the acetyl donor acetyl-coenzyme A. The detailed protocol begins with preparation of bacterial lysates from overnight cultures, followed by reaction with 0.1 mM acetyl coenzyme A and 0.2 mM chloramphenicol in appropriate buffer. The reaction mixture is incubated at 37°C for 30 minutes, after which 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added to detect remaining free sulfhydryl groups. The development of yellow color is measured spectrophotometrically at 412 nm, with the rate of color disappearance being proportional to CAT activity [3] [4].
An alternative approach is the disc diffusion CAT (dCAT) assay, which determines the ability of CAT-producing bacteria to cross-protect susceptible bacteria by inactivating chloramphenicol in the surrounding medium. This method involves streaking test isolates perpendicular to a chloramphenicol-susceptible indicator strain on Mueller-Hinton agar containing sub-inhibitory chloramphenicol concentrations. After overnight incubation, the appearance of a resistance halo where the indicator strain grows adjacent to the test isolate indicates functional CAT activity. This method is particularly useful for distinguishing between functional and non-functional cat gene variants, as isolates with truncated or mutated cat genes (such as catB4) will not demonstrate this cross-protection effect [3] [4].
Assessing the stability of chloramphenicol susceptibility in bacterial populations with previously documented resistance genes requires experimental evolution protocols. This approach is particularly relevant given the observations of re-emerging chloramphenicol susceptibility in settings where the drug has been withdrawn from routine use. The protocol involves serial passage of bacterial isolates in media containing subinhibitory concentrations of chloramphenicol with stepwise increases in antibiotic pressure. Specifically, isolates are passaged daily in liquid media containing chloramphenicol at concentrations starting at 1/4 MIC and doubling every 5-7 passages until significant growth inhibition occurs. At each passage, population samples are plated on antibiotic-free media to assess for subpopulations with restored resistance.
The molecular characterization of evolved isolates should include whole-genome sequencing to identify mutations that restore resistance capability, with particular attention to insertion sequences near cat genes that may affect their expression. Additionally, CAT activity should be measured using the rCAT or dCAT assays to confirm functional restoration of enzyme activity. This protocol has demonstrated that certain insertion sequences can stably inactivate cat genes, resulting in maintained susceptibility even under mild antibiotic selection pressure [3] [4]. These findings have important implications for potential reintroduction strategies of chloramphenicol in settings where resistance prevalence has decreased.
The dose-dependent hematological toxicity of chloramphenicol requires careful assessment in both preclinical and clinical settings. Protocol for evaluating myelosuppression involves administration of CAPS to animal models (typically mice or guinea pigs) at therapeutic and supratherapeutic doses, followed by comprehensive hematological monitoring. The detailed methodology includes: (1) Daily administration of CAPS at doses ranging from 50 mg/kg (approximating human therapeutic dose) to 3500 mg/kg (to establish dose-response relationships) for 5-16 days; (2) Collection of blood samples at predetermined intervals (day 1, 7, 14, 21, and 63 post-dosing) for complete blood count analysis; (3) Evaluation of bone marrow from femurs for cellularity and differential counts; (4) Assessment of reticulocyte subpopulations, particularly high fluorescence ratio (HFR) reticulocytes as a sensitive indicator of erythropoietic recovery [5] [6].
Research has demonstrated that strain differences significantly impact hematological responses to CAPS in animal models. Inbred mouse strains (C3H, CBA, BALB/c, and DBA/2) show varying susceptibility to CAPS-induced hematological changes, with C3H strain being particularly sensitive, responding to doses as low as 500 mg/kg, while other strains require higher doses to elicit similar responses [7]. This genetic predisposition to toxicity mirrors observations in human populations and should be considered when designing toxicological studies. The reversibility assessment is a critical component of the protocol, requiring extended observation periods (up to 63 days post-dosing) to confirm bone marrow recovery and exclude the development of late-stage aplastic anemia.
For clinical application of this compound in rickettsial infections, a standardized safety monitoring protocol is essential. The recommended approach includes: (1) Baseline complete blood count with reticulocyte count before initiating therapy; (2) Twice-weekly monitoring of complete blood count during treatment; (3) Daily assessment for clinical signs of hematological toxicity (petechiae, bleeding, signs of infection); (4) Prompt discontinuation if absolute neutrophil count falls below 1000/μL, platelet count below 100,000/μL, or hemoglobin decreases by more than 2 g/dL; (5) Extended follow-up for several months post-treatment to monitor for delayed aplastic anemia, although this rare complication is not consistently dose-related. The risk-benefit assessment must consider that rickettsial infections can be life-threatening, justifying the use of chloramphenicol despite its toxicity profile in specific clinical scenarios.
Table 3: Chloramphenicol Toxicity Profile and Monitoring Parameters
| Toxicity Type | Incidence | Onset | Dose Relationship | Monitoring Parameters |
|---|---|---|---|---|
| Dose-related bone marrow suppression | Common (predictable) | During treatment | Yes | Reticulocyte count, Hgb, RBC indices |
| Aplastic anemia | Rare (1:19,000-1:270,000) | Weeks to months after treatment | No | Pancytopenia, bone marrow hypocellularity |
| Gray baby syndrome | Rare (neonates) | During treatment | Yes (impaired metabolism) | Cyanosis, hypothermia, circulatory collapse |
| Nerve toxicity | Rare | During treatment | Uncertain | Optic neuritis, peripheral neuropathy |
Chemical modification approaches to chloramphenicol structure aim to enhance its therapeutic index by improving antibacterial activity while reducing human toxicity. Recent research has explored amino-acid analogues of chloramphenicol (AA-CAMs) where the dichloroacetic moiety is replaced with various amino acid residues. The synthetic protocol involves: (1) Acid hydrolysis of chloramphenicol to yield chloramphenicol amine (CAM); (2) Acylation of CAM by succinimide esters of amino acids with protected amino groups; (3) Deprotection of obtained CAM-derivatives to yield aminoacyl-CAM compounds [2]. Binding affinity studies have revealed that the L-histidyl analogue binds to the ribosome with affinity exceeding that of chloramphenicol by 10-fold (K~Dapp~ = 0.24 ± 0.06 μM), though this improved binding does not necessarily translate to superior antibacterial activity due to complex factors influencing bacterial penetration and retention.
Structure-activity relationship studies utilizing X-ray crystallography of ribosome-bound analogues have identified specific interactions between the aminoacyl moieties and rRNA components that explain enhanced binding affinity. These structural insights provide a foundation for rational design of next-generation chloramphenicol derivatives that may overcome existing resistance mechanisms, particularly against strains with Cfr-mediated methylation of A2503. The derivative optimization process should include assessment of activity against mitochondrial ribosomes to predict potential for hematological toxicity, as mitochondrial protein synthesis inhibition is considered the mechanism underlying the dose-dependent bone marrow suppression observed with chloramphenicol.
Recent computational screening approaches have identified unexpected potential applications for this compound beyond antimicrobial therapy. Structure-based virtual screening of DrugBank compounds identified CAPS as a potent P2Y14 receptor (P2Y14R) antagonist with nanomolar efficacy (IC~50~ = 1.585 nM). The P2Y14 receptor, a G~i~-coupled receptor activated by UDP-glucose, plays critical roles in inflammatory responses and immune regulation [8] [9]. Molecular dynamics simulations revealed strong interactions with conserved residues (K77, Y102, H184, K277), yielding a binding affinity (ΔG~bind~ = -54.04 kcal/mol) superior to reference compounds. This discovery suggests potential repurposing applications for inflammatory bowel disease and other inflammatory conditions.
The experimental protocol for validating this repurposing potential includes: (1) In vitro P2Y14R antagonism assays using cell lines expressing the recombinant receptor; (2) Cytotoxicity testing to establish therapeutic index; (3) In vivo efficacy evaluation in DSS-induced murine colitis models, monitoring disease activity index, colon shortening, and histological inflammation; (4) Assessment of gut barrier integrity through measurement of tight junction protein expression (Claudin-1, ZO-1, Occludin). The established safety profile of CAPS in humans, combined with its oral stability and optimized ADME/T properties, positions it as a clinically translatable candidate for inflammatory conditions, potentially leveraging lower doses than those required for antimicrobial effects [8] [9].
Chloramphenicol is a broad-spectrum antibiotic that was originally isolated from Streptomyces venezuelae in 1947 and is now prepared synthetically for clinical use. It remains an important antimicrobial agent for serious infections in cases where less potentially dangerous therapeutic agents are ineffective or contraindicated. Chloramphenicol succinate, the water-soluble prodrug of chloramphenicol, requires hydrolysis in the body to release the active chloramphenicol base. This antibiotic exhibits primarily a bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby suppressing peptidyl transferase activity and preventing peptide bond formation. While its use has declined in many developed countries due to potential hematologic toxicity (including dose-related bone marrow suppression and idiosyncratic aplastic anemia), chloramphenicol remains valuable for treating infections caused by multidrug-resistant pathogens, particularly in resource-limited settings where cost considerations and resistance patterns may necessitate its use [1].
The disk diffusion method, also known as the Kirby-Bauer test, provides a practical approach for determining bacterial susceptibility to chloramphenicol. This method involves applying antibiotic-impregnated disks to an agar plate seeded with the test organism and measuring the zone of inhibition after incubation. The diameter of this zone correlates with the minimum inhibitory concentration (MIC) and indicates whether the bacterial strain is susceptible, intermediate, or resistant to the antibiotic. For chloramphenicol, this method offers clinical microbiology laboratories a cost-effective, reproducible means of guiding therapeutic decisions, especially when treating serious infections such as meningitis caused by Haemophilus influenzae or typhoid fever caused by Salmonella serotypes [2] [3]. Recent research has documented the re-emergence of chloramphenicol susceptibility among various bacterial pathogens, including Salmonella typhi and Salmonella paratyphi A, as selective pressure has diminished with decreased usage, highlighting the ongoing relevance of reliable susceptibility testing methods for this antibiotic [3].
Chloramphenicol disks: Use commercially available 30 μg chloramphenicol disks. Store disks at -20°C until use and bring to room temperature before application. Quality control should be performed regularly to ensure disk potency [2].
Mueller-Hinton Agar (MHA): Prepare according to manufacturer instructions for standard susceptibility testing. For fastidious organisms like Haemophilus influenzae, supplement MHA with 1% hemoglobin and 1% IsoVitaleX to create Mueller-Hinton chocolate agar [4].
Saline solution: Prepare 0.85% saline for bacterial suspension adjustment.
Quality control strains: Maintain reference strains including Escherichia coli ATCC 25922 and Haemophilus influenzae ATCC 49247 for quality assurance [2].
From fresh overnight cultures, prepare bacterial suspensions in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for most organisms) [5].
For direct testing from positive blood cultures, use 150 μL of culture broth as inoculum as per the EUCAST rapid antimicrobial susceptibility testing (RAST) protocol [6].
Within 15 minutes of preparing the bacterial suspension, dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth [5].
Allow the inoculated plate to stand at room temperature for 3-5 minutes before applying disks, but no more than 15 minutes to prevent excessive drying [5].
Using sterile forceps or an automated dispenser, apply 30 μg chloramphenicol disks to the inoculated agar surface and press gently to ensure complete contact. Place disks no closer than 24 mm from center to center to prevent overlapping zones of inhibition [2].
Invert plates and incubate at 35±2°C in an ambient air incubator for 16-18 hours. For rapid testing from positive blood cultures, plates may be read after 4, 6, and 8 hours of incubation when using EUCAST RAST breakpoints [6].
For fastidious organisms like Haemophilus influenzae, incubate in 5% CO₂ for enhanced growth [4].
Table 1: Chloramphenicol Disk Diffusion Testing Conditions by Organism Group
| Organism Group | Medium | Incubation Conditions | Incubation Time |
|---|---|---|---|
| Enterobacterales | Uns supplemented MHA | Ambient air, 35±2°C | 16-18 hours |
| Haemophilus influenzae | MHA + 1% hemoglobin + 1% IsoVitaleX | 5% CO₂, 35±2°C | 16-18 hours |
| Rapid testing (RAST) | Uns supplemented MHA | Ambient air, 35±2°C | 4, 6, and 8 hours |
| Salmonella spp. | Uns supplemented MHA | Ambient air, 35±2°C | 16-18 hours |
Following incubation, use calipers or an automated imaging system to measure the diameter of the complete inhibition zone to the nearest millimeter, including the disk diameter [5].
For automated reading, systems like the BIOMIC V3 can be employed, which uses AI algorithms to read, interpret, and store zone diameters and corresponding interpretations according to CLSI or EUCAST guidelines [7].
When measuring, ignore microcolonies within the inhibition zone and swarming of Proteus species at the edge. For Haemophilus species, chocolate agar may produce less distinct zones, requiring careful examination [4].
Interpretation of chloramphenicol disk diffusion tests requires comparison of zone diameter measurements to established breakpoints that correlate with clinical efficacy. These breakpoints vary by bacterial species and the guidelines followed (CLSI or EUCAST). For Salmonella species, including Salmonella typhi, the susceptible zone diameter is ≥18 mm, intermediate 13-17 mm, and resistant ≤12 mm. For Haemophilus influenzae, susceptibility is indicated by zone diameters of ≥29 mm, intermediate 26-28 mm, and resistant ≤25 mm [2]. These interpretive criteria were developed through extensive correlation studies comparing zone diameters to minimum inhibitory concentrations (MICs). Recent studies investigating the re-emergence of chloramphenicol susceptibility in enteric fever pathogens have found that the majority of Salmonella typhi and Salmonella paratyphi A isolates now show zone diameters corresponding to MIC values of ≤4 μg/mL, indicating a return to susceptibility after years of resistance [3].
The relationship between zone diameters and MIC values follows a log-linear relationship, where larger zones generally correspond to lower MIC values. This inverse correlation forms the basis of the disk diffusion method and allows for prediction of MIC categories without performing labor-intensive dilution methods. When interpreting zones, it's important to consider the specific growth characteristics of the organism being tested. For instance, with Haemophilus influenzae, studies have demonstrated that using different agar media (standard chocolate agar versus supplemented Mueller-Hinton agar) requires different interpretive criteria, with breakpoints of ≤28 mm for resistant and ≥29 mm for susceptible on chocolate agar, while on supplemented Mueller-Hinton agar the breakpoints are ≤25 mm for resistant and ≥26 mm for susceptible [4].
The disk diffusion method provides a reliable correlate to MIC determinations, which represent the gold standard for susceptibility testing. For chloramphenicol, MIC values of ≤8 μg/mL generally indicate susceptibility for Salmonella species, while for Haemophilus influenzae the breakpoint is lower at ≤2 μg/mL for susceptibility [2]. A comprehensive study of Haemophilus influenzae isolates found that all strains with MICs ≤1 μg/mL were correctly identified as susceptible by disk diffusion using revised interpretive criteria, while strains with MICs ≥4 μg/mL (indicating resistance due to chloramphenicol acetyltransferase production) were correctly categorized as resistant [8].
Recent research has revealed interesting genotype-phenotype discordances in chloramphenicol susceptibility, particularly in extended-spectrum beta-lactamase-producing Enterobacterales. Studies have shown that approximately 31% of isolates exhibit discordant results, where the genotype suggests resistance (presence of cat genes) but the phenotype shows susceptibility [9]. This phenomenon appears to be due to insertion sequences disrupting chloramphenicol acetyltransferase (CAT) genes, rendering them non-functional. This finding has important implications for interpreting susceptibility results and suggests that phenotypic testing remains essential despite the availability of molecular methods for resistance gene detection.
Table 2: Chloramphenicol Susceptibility Test Interpretive Criteria
| Pathogen | MIC Susceptible (μg/mL) | MIC Resistant (μg/mL) | Zone Diameter Susceptible (mm) | Zone Diameter Resistant (mm) |
|---|---|---|---|---|
| Salmonella spp. | ≤8 | ≥32 | ≥18 | ≤12 |
| Haemophilus influenzae | ≤2 | ≥8 | ≥29 | ≤25 |
| E. coli ATCC 25922 (QC) | 2-8 | N/A | 21-27 | N/A |
| H. influenzae ATCC 49247 (QC) | 0.25-1 | N/A | 31-40 | N/A |
Quality control is essential to ensure the accuracy and precision of chloramphenicol disk diffusion testing. The Clinical and Laboratory Standards Institute (CLSI) recommends weekly quality control testing using reference strains, with more frequent testing when new reagent lots are introduced or when there are significant changes in testing personnel [2]. The standard quality control organisms for chloramphenicol testing include Escherichia coli ATCC 25922, for which the expected zone diameter range is 21-27 mm, and Haemophilus influenzae ATCC 49247, with an expected range of 31-40 mm [2]. These strains should be maintained according to standard microbiological practices, with regular subculture to ensure viability and purity. When performing quality control testing, the same procedures used for clinical isolates should be followed, including inoculum preparation, disk application, incubation conditions, and measurement techniques.
For laboratories implementing rapid antimicrobial susceptibility testing (RAST) directly from positive blood cultures, EUCAST recommends specific quality control procedures to validate the modified method. This includes testing the method with well-characterized control strains to establish expected zone diameters at the 4, 6, and 8-hour reading times [6]. The EUCAST RAST method has been validated for certain organism-drug combinations and provides a mechanism for earlier preliminary results, which can be critical for patients with bloodstream infections. Automated systems for reading disk diffusion tests, such as the BIOMIC V3, incorporate quality control features that track reagent lots, expiration dates, and store quality control results with images for future reference [7]. These systems can significantly enhance the standardization and traceability of quality control data.
When quality control results fall outside expected ranges, systematic investigation is required to identify and correct the problem. Common issues include improper inoculum density, which can lead to erroneously large zones (if too light) or small zones (if too heavy). Inoculum density should be regularly verified using spectrophotometric methods or visual comparison to 0.5 McFarland standards. Other potential sources of error include improper disk storage or handling, leading to loss of potency; incubation conditions that are too hot, cold, or in the wrong atmosphere; and measurement errors due to poor technique or equipment calibration.
For chloramphenicol specifically, studies have identified that inter-laboratory variation can lead to false resistance results if not properly controlled. One investigation found that using adjusted breakpoints based on single-strain regression analysis and standard curve regression analysis significantly reduced false resistance rates from 4.4% to as low as 0% [8]. This highlights the importance of both internal quality control and participation in external quality assessment programs to ensure accurate result reporting. Additionally, when testing fastidious organisms like Haemophilus influenzae, media composition can significantly impact results, with studies showing that different formulations of chocolate agar can affect zone sizes and may require media-specific interpretive criteria [4].
Recent surveillance studies have documented the re-emergence of chloramphenicol susceptibility in various bacterial pathogens following reduction in clinical use of this antibiotic. A study conducted in Mangalore, India, examining Salmonella isolates from blood culture over a nearly two-year period found that 97.4% of Salmonella typhi and 100% of Salmonella paratyphi A isolates were susceptible to chloramphenicol, with MIC values of ≤4 μg/mL for the vast majority of isolates [3]. This represents a significant reversal from previous decades when multidrug-resistant Salmonella strains with chloramphenicol resistance were prevalent. Similar trends have been observed in Malawi, where decreased use of chloramphenicol following the replacement of this drug with ceftriaxone as empiric therapy for suspected sepsis has led to a decline in resistance among Escherichia coli and Klebsiella species [9].
The molecular mechanisms behind this re-emerging susceptibility involve genetic changes in resistance determinants rather than simple loss of resistance genes. Research on extended-spectrum beta-lactamase-producing Enterobacterales in Malawi has revealed that many phenotypically susceptible isolates still harbor chloramphenicol acetyltransferase (cat) genes, but these genes have been inactivated through insertion sequence elements or mutations [9]. Specifically, the catB4 gene variant has been identified as a naturally truncated and non-functional form of catB3 that does not confer resistance regardless of expression level. This finding has important implications for antimicrobial resistance surveillance and genomic prediction of resistance, as it demonstrates that genetic detection of resistance genes alone may overestimate resistance prevalence without phenotypic confirmation.
Recent advances in antimicrobial susceptibility testing methodology include the development of rapid AST (RAST) protocols that allow for preliminary results within hours rather than days. The EUCAST has established a standardized disk diffusion method for direct testing from positive blood cultures, with defined breakpoints for reading at 4, 6, and 8 hours of incubation [6]. This approach, when combined with rapid molecular identification from blood cultures, can significantly decrease time to effective therapy for patients with bloodstream infections. Studies evaluating this method for Escherichia coli and Klebsiella pneumoniae have demonstrated categorical agreement of >90% for most antimicrobials tested at the 6-hour reading time compared to reference methods [6].
Automated imaging and interpretation systems represent another technological advancement in disk diffusion testing. Systems such as the BIOMIC V3 use artificial intelligence algorithms to automatically recognize antibiotic disks, measure zone diameters, and interpret results according to CLSI or EUCAST guidelines [7]. These systems improve standardization, reduce technical variability, and create digital archives of results and images for future reference. Additionally, they incorporate quality control modules that track reagent lots, expiration dates, and performance over time. The integration of such automated systems with laboratory information systems streamlines the testing workflow and can enhance the accuracy and efficiency of chloramphenicol susceptibility testing in clinical and research settings.
Diagram 1: Workflow for chloramphenicol disk diffusion testing, including the EUCAST RAST method for direct testing from positive blood cultures, with integrated quality control steps.
Chloramphenicol disk diffusion testing remains a valuable method for determining bacterial susceptibility to this broad-spectrum antibiotic, particularly in an era of re-emerging susceptibility among some bacterial pathogens. The standardized methodology described in these application notes, when properly executed with appropriate quality controls, provides reliable and reproducible results that can guide therapeutic decisions. Recent advances in rapid testing directly from blood cultures and automated reading systems have enhanced the utility and efficiency of this method. However, researchers and clinicians should remain aware of the complex relationship between genotypic and phenotypic resistance, particularly the phenomenon of non-functional chloramphenicol acetyltransferase genes that may lead to discordant results. As antimicrobial resistance patterns continue to evolve, ongoing surveillance and methodological refinements will ensure that chloramphenicol susceptibility testing remains accurate and clinically relevant.
Chloramphenicol succinate represents a prodrug formulation of the broad-spectrum antibiotic chloramphenicol, primarily used for intravenous administration in the management of severe anaerobic infections. First isolated from Streptomyces venezuelae in 1947, chloramphenicol was the first broad-spectrum antibiotic discovered and remains clinically valuable despite safety concerns, particularly in resource-limited settings where cost considerations are paramount. [1] [2] The succinate ester formulation was developed to enhance water solubility for parenteral administration, requiring enzymatic hydrolysis in the body to release active chloramphenicol. [3] This profile addresses researchers and drug development professionals seeking to understand the current applications, mechanisms, and experimental methodologies for this historically important antimicrobial agent.
While chloramphenicol itself demonstrates excellent activity against anaerobic bacteria, its clinical use has significantly declined in developed countries due to potentially life-threatening hematologic adverse effects, including dose-related bone marrow suppression and idiosyncratic aplastic anemia. [1] [4] [2] However, it remains an important therapeutic option for serious infections when safer alternatives are unavailable or contraindicated, particularly in cases of multidrug-resistant organisms or in patients with significant antibiotic allergies. [1] [2] The drug's broad spectrum of activity, combined with its exceptional tissue penetration properties, maintains its relevance in specific clinical scenarios where these characteristics outweigh the associated risks.
Table 1: Current Clinical Status of Chloramphenicol and this compound
| Aspect | Details | Clinical Implications |
|---|---|---|
| Primary Indications | Severe anaerobic infections, bacterial meningitis, typhoid fever, rickettsial infections, ophthalmic infections [1] [2] | Reserved for life-threatening infections without safer alternatives |
| Anaerobic Spectrum | Most gram-positive and gram-negative anaerobes including Bacteroides, Fusobacterium, Peptostreptococcus, Clostridium (some resistance reported in C. perfringens and C. difficile) [1] | Effective against mixed anaerobic-aerobic infections |
| Resistance Patterns | Variable geographic resistance; enzymatic inactivation (acetyltransferases), efflux pumps, ribosomal modifications [1] [5] | Necessitates susceptibility testing in clinical use |
| Formulations | Oral capsules (limited availability), this compound (IV), topical ophthalmic preparations [1] [6] | Succinate ester is a prodrug requiring hydrolysis to active form |
Chloramphenicol exerts its bacteriostatic effect against most susceptible organisms by specifically inhibiting bacterial protein synthesis. The drug binds reversibly to the A-site of the 50S ribosomal subunit, structurally mimicking nucleotide A2451 and portions of the 3'-end of aminoacyl-tRNA. [5] This binding competitively inhibits peptidyl transferase activity, preventing the formation of peptide bonds between adjacent amino acids and ultimately halting polypeptide chain elongation. [1] [5] The molecular structure of chloramphenicol, particularly the p-nitrobenzene ring and dichloroacetyl tail, facilitates this specific interaction with the ribosomal A-site. While primarily bacteriostatic against most organisms, chloramphenicol exhibits concentration-dependent bactericidal activity against some meningeal pathogens including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis. [1]
The drug's ability to inhibit protein synthesis extends to mitochondrial ribosomes in eukaryotic cells, which share structural similarities with bacterial ribosomes. This effect is believed to underlie the dose-dependent bone marrow suppression observed with systemic chloramphenicol therapy, as rapidly dividing hematopoietic cells are particularly susceptible to impaired mitochondrial protein synthesis. [1] [4] The drug's high lipid solubility contributes to its excellent tissue penetration, allowing it to reach therapeutic concentrations in sites typically protected by physiological barriers, including the central nervous system, eyes, and abscess cavities. [1]
Bacterial resistance to chloramphenicol occurs through several well-characterized mechanisms, with enzymatic inactivation being the most prevalent. Chloramphenicol acetyltransferases (CATs) catalyze the acetylation of hydroxyl groups on the chloramphenicol molecule using acetyl-CoA as a cofactor, rendering the drug incapable of binding to bacterial ribosomes. [5] Different variants of CATs have been identified across bacterial species, with some being plasmid-encoded and readily transferable between organisms, facilitating the spread of resistance.
Additional resistance mechanisms include:
Table 2: Chloramphenicol Resistance Mechanisms in Anaerobic Bacteria
| Resistance Mechanism | Molecular Basis | Common in Anaerobes |
|---|---|---|
| Enzymatic Inactivation | Acetylation by chloramphenicol acetyltransferases (CATs) | Widespread among Bacteroides species |
| Efflux Systems | Active transport out of bacterial cell via membrane pumps | Reported in some Bacteroides and Clostridium strains |
| Target Site Modification | Mutations in 23S rRNA or ribosomal proteins | Less common, but documented |
| Reduced Permeability | Alterations in outer membrane proteins | Primarily in gram-negative anaerobes |
Standardized protocols for determining chloramphenicol susceptibility against anaerobic bacteria are essential for both clinical management and research applications. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the reference standard for anaerobic bacteria, with results typically reported as minimum inhibitory concentration (MIC) values. [1]
Protocol for Broth Microdilution Susceptibility Testing:
For most anaerobic organisms, susceptibility is defined as MIC ≤8 μg/mL, with resistance as MIC ≥32 μg/mL. However, species-specific breakpoints may apply, and researchers should consult current CLSI guidelines for interpretation criteria. [1]
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens, particularly given its status as a prodrug requiring conversion to active chloramphenicol.
Protocol for Serum Concentration Monitoring:
Diagram 1: Experimental workflow for chloramphenicol therapeutic drug monitoring protocol
Recent investigations have revealed potentially novel applications for this compound beyond its traditional antimicrobial role. A 2025 computational drug repurposing study identified this compound as a potent antagonist of the P2Y14 receptor (P2Y14R), a Gi-coupled receptor activated by UDP-glucose that plays critical roles in inflammatory responses and immune regulation. [7] This discovery positions this compound as a potential therapeutic candidate for inflammatory bowel disease (IBD) and possibly other inflammatory conditions.
The repurposing approach employed a multi-step computational pipeline integrating structure-based virtual screening of DrugBank compounds, molecular docking, molecular dynamics simulations, and MM/GBSA binding free energy calculations. This compound (DB07565) demonstrated nanomolar efficacy (IC50 = 1.585 nM) as a P2Y14R antagonist with minimal cytotoxicity. Molecular dynamics simulations revealed strong interactions with conserved P2Y14R residues including K77, Y102, H184, and K277, yielding a binding affinity (ΔGbind = -54.04 kcal/mol) superior to reference compounds. [7]
In vivo validation using a DSS-induced murine colitis model demonstrated that this compound alleviated colitis symptoms, reduced colon shortening, and restored gut barrier integrity by enhancing tight junction protein expression (Claudin-1, ZO-1, Occludin). [7] These findings highlight the potential of leveraging existing pharmacokinetic and safety data for this compound to accelerate development of novel anti-inflammatory therapies, particularly given its established safety profile, oral stability, and optimized ADME/T properties.
Diagram 2: Proposed mechanism for this compound as a P2Y14 receptor antagonist in inflammatory bowel disease
The clinical use of this compound necessitates rigorous safety monitoring due to potentially serious adverse effects. Baseline assessment should include complete blood count with differential, reticulocyte count, hepatic transaminases, bilirubin, and renal function tests. [4] [2] During therapy, monitor complete blood counts 2-3 times weekly to detect early signs of bone marrow suppression, characterized by progressive anemia, reticulocytopenia, thrombocytopenia, and neutropenia. [4] Serum drug concentration monitoring is particularly important in neonates, elderly patients, and those with hepatic dysfunction, with recommended therapeutic peaks between 15-25 mg/L and troughs below 10-15 mg/L. [1] [4]
Two distinct types of hematologic toxicity require different management approaches:
Additional serious adverse effects include Gray Baby Syndrome in neonates (characterized by abdominal distension, pallid cyanosis, vasomotor collapse, and death), optic neuritis, peripheral neuropathy, and severe metabolic acidosis. [4] [2] These toxicities necessitate immediate drug discontinuation and appropriate supportive measures, which may include hemodialysis in cases of severe metabolic acidosis. [4]
Table 3: Safety Monitoring Protocol for this compound Therapy
| Parameter | Baseline | During Therapy | Action Threshold |
|---|---|---|---|
| Complete Blood Count | Required | 2-3 times weekly | WBC <2500/μL, Hgb decrease >2 g/dL, platelets <100,000/μL |
| Reticulocyte Count | Required | Weekly | <0.5% |
| Hepatic Function | Required | Weekly | Transaminases >3× ULN |
| Serum Drug Levels | Not applicable | Weekly (more frequently in hepatic impairment) | Peak >25 mg/L, Trough >15 mg/L |
| Visual Function | Symptom assessment | Symptom assessment | New visual changes or peripheral neuropathy |
This compound remains a clinically important therapeutic option for serious anaerobic infections when safer alternatives are unavailable or inappropriate. Its broad spectrum of activity, excellent tissue penetration, and bactericidal activity against selected pathogens maintain its relevance in specific clinical scenarios. However, the potential for severe hematologic and neurologic toxicity demands careful patient selection, diligent therapeutic drug monitoring, and thorough patient education regarding warning signs of adverse effects.
The recent discovery of this compound's potent P2Y14 receptor antagonistic activity opens exciting new avenues for drug repurposing, potentially leveraging existing safety and pharmacokinetic data to accelerate development of novel anti-inflammatory therapies. This dual potential—as both a reserved antimicrobial and a promising anti-inflammatory agent—underscores the importance of continued research into this historically significant molecule.
Researchers and clinicians working with this compound must maintain awareness of its complex pharmacology, variable metabolism, and serious toxicity profile while recognizing its potential value in addressing both infectious and inflammatory conditions through traditional and novel mechanisms of action.
The tables below summarize the key pharmacokinetic parameters and recommended dosing adjustments for chloramphenicol succinate in renal impairment.
Table 1: Key Pharmacokinetic Parameters of Chloramphenicol (CAP) and this compound (CAPS)
| Parameter | Chloramphenicol (Active Form) | This compound (Prodrug) |
|---|---|---|
| Apparent Volume of Distribution | 0.6 - 1.0 L/kg [1] | 0.2 - 3.1 L/kg [1] [2] |
| Elimination Half-Life | ~3.2 hours (Adults with normal function) [3] | ~0.57 hours (Adults with normal function) [3] |
| Primary Route of Elimination | Hepatic metabolism to inactive metabolites (primarily glucuronide conjugate) [1] [4] | Renal excretion of unchanged prodrug [3] [5] |
| Fraction Excreted Unchanged in Urine | 5 - 15% [1] | Highly variable: 6% to 80%, average ~30% [2] [3] [5] |
| Total Body Clearance | 3.21 ± 1.27 mL/min/kg (CAP) [3] | 7.72 ± 1.87 mL/min/kg (Total CAPS) [3] |
| Renal Clearance | Information not explicitly available in search results | 222 - 260 mL/min (in normal function) [2] |
Table 2: Dosing Adjustment Recommendations in Renal Impairment
| Condition | Dosing Recommendation | Rationale & Monitoring |
|---|---|---|
| Mild to Moderate Renal Impairment | Consider initial standard dosing. Therapeutic Drug Monitoring (TDM) is mandatory. | Bioavailability of active Chloramphenicol may be increased due to reduced renal excretion of the prodrug [4] [3]. |
| Severe Renal Impairment (e.g., CrCl < 30 mL/min) | Reduce dose by 25-50% OR extend dosing interval. TDM is mandatory. [4] | Significant risk of this compound accumulation, leading to altered hydrolysis and potential displacement of active drug from plasma proteins [4]. |
| End-Stage Renal Disease (ESRD) / Patients on Dialysis | Administer standard dose after hemodialysis sessions. TDM is required pre- and post-dialysis. [4] | This compound is significantly removed by hemodialysis due to its low molecular weight and minimal plasma protein binding [4]. |
This protocol outlines a methodology for evaluating the pharmacokinetics of this compound in a population that includes subjects with renal impairment.
1. Objective: To characterize the pharmacokinetics of chloramphenicol and this compound in subjects with varying degrees of renal function and to develop model-based dosing recommendations.
2. Materials:
3. Procedure:
The following diagrams illustrate the metabolic pathway of this compound and a proposed clinical decision algorithm for its use in renal impairment.
Diagram 1: Metabolic Pathway of Intravenous this compound. The diagram shows how the inactive prodrug (CAPS) is either bioactivated to chloramphenicol (CAP) or excreted unchanged, while the active drug is metabolized by the liver. The red highlight indicates the primary pathway affected by renal impairment, leading to accumulation [1] [4] [2].
Diagram 2: Clinical Management Workflow for this compound in Renal Impairment. This workflow outlines the key decision points, emphasizing the critical role of therapeutic drug monitoring and hematological surveillance when using this drug in vulnerable populations [6] [4].
For your research, understanding the molecular mechanism is crucial for designing troubleshooting experiments.
The following diagram illustrates the proposed mechanism of chloramphenicol succinate (CAPS) induced bone marrow suppression.
Here are answers to specific technical questions you might encounter during your research.
Q1: What are the key quantitative findings from in vivo models of CAPS-induced myelotoxicity? The data below, primarily from a mouse model, provides a reference for expected effects and recovery timelines in experimental settings [4].
| Parameter | Dose Level (mg/kg/day, 5 days) | Observation (Day 1 Post-Dosing) | Signs of Recovery | Near-Complete Recovery |
|---|---|---|---|---|
| Erythrocytes & Precursors | 2500 & 3500 | Marked decrease | Day 7 (2500 mg/kg) | Day 14 (2500 mg/kg) |
| 3500 | Marked decrease | Day 14 | Day 21 | |
| HFR Reticulocytes | 2500 & 3500 | Marked decrease | Day 7 (elevated vs control) | Day 14 |
| Leucocytes | 2500 & 3500 | Some depression | Day 7 | Days 14-21 |
| Bone Marrow Morphology | 2500 & 3500 | Vacuolation in early normoblasts, myeloid precursors | Not specified | Resolved by Day 21 |
Q2: How can I experimentally investigate the metabolism of CAPS in bone marrow samples? A protocol adapted from published studies is outlined below [3].
Q3: What functional assays can determine if the toxicity mechanism is active in our model? You can use the following assays to confirm SDH involvement [2].
Chloramphenicol succinate is a prodrug that is hydrolyzed in the body to active chloramphenicol [1] [2]. Proper monitoring is essential due to its narrow therapeutic window.
Table 1: Key Pharmacokinetic Parameters for Chloramphenicol (from hydrolysis of this compound)
| Parameter | Typical Value / Range | Key Considerations & Variability |
|---|---|---|
| Target Therapeutic Range (Peak) | 10 - 20 µg/mL [3] | For most infections; adjust based on pathogen susceptibility and infection severity [2]. |
| Target Therapeutic Range (Trough) | 5 - 10 µg/mL [3] | Maintains efficacy while minimizing toxicity risk [2]. |
| Pediatric Meningitis Target (AAP Suggestion) | 15 - 25 µg/mL [4] | Higher targets may be used for serious infections like meningitis. |
| Potential Toxicity Threshold | Trough ≥ 10 µg/mL; Peak ≥ 25 µg/mL [2] [4] | Sustained concentrations above this level are associated with dose-dependent bone marrow suppression [2]. |
| Bioavailability (IV Succinate) | ~70% (highly variable) [1] [2] | Incomplete hydrolysis and renal excretion of unchanged prodrug contribute to variability [2]. |
| Apparent Volume of Distribution | 0.6 - 1.0 L/kg [1] [2] | Extensive distribution to tissues and body fluids, including CSF [1]. |
| Elimination Half-Life | ~4 hours [1] [2] | Prolonged in patients with liver disease and in neonates due to immature metabolic function [2]. |
| Renal Excretion of Unchanged Prodrug | ~30% (Range: 6% - 80%) [2] | Reduced renal function increases bioavailability of active drug by reducing prodrug excretion [2]. |
Accurate measurement of drug concentrations is fundamental to maintaining the therapeutic range. High-performance liquid chromatography (HPLC) is a standard method.
Table 2: Example HPLC/HRMS Method for Sample Analysis [5]
| Parameter | Description |
|---|---|
| Application | Simultaneous determination of chloramphenicol and its succinate esters in food products (method principles applicable to biological research). |
| Sample Size | 1.0 g |
| Extraction Solvent | 5 ml acetonitrile |
| Key Sample Prep Technique | Standard addition and dilution of the extract with water to eliminate matrix effects. |
| Analytical Instrument | High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (HPLC/HRMS) |
| Recovery | 85% to 111% |
| Limit of Quantification (LOQ) | 0.3 µg/kg (calculated as chloramphenicol) |
Issue: Unpredictable or highly variable measured drug concentrations in plasma.
Issue: Suspected toxicity in an in vivo model.
The following workflow outlines a general protocol for monitoring chloramphenicol levels following IV administration of the succinate ester, based on established clinical practice and analytical principles [4].
Recent computational and experimental research has identified This compound as a potent nanomolar antagonist of the P2Y14 receptor (P2Y14R), revealing its potential for inflammatory bowel disease (IBD) therapy [6] [7]. In this new context, the established safety and pharmacokinetic profile of the drug, along with the analytical methods for its monitoring, provide a valuable starting point for preclinical development.
Q1: What are the key toxicities monitored during this compound therapy? The primary concerns are hematological toxicity and elevated serum concentrations leading to severe complications.
Q2: What is the recommended protocol for therapeutic drug monitoring (TDM)? TDM is essential for patients receiving systemic therapy for longer than 48 hours, especially with high doses or impaired organ function [3]. The therapeutic range is narrow, and the drug's short half-life necessitates specific sampling times.
| Monitoring Parameter | Target Concentration | Sampling Time | Frequency & Actions |
|---|---|---|---|
| Trough Level (Pre-dose) | < 10 mg/L (Definitely < 15 mg/L) [3] | Immediately before the next dose | If level is high, extend the dosing interval (e.g., from 6-hourly to 8-hourly) [3]. |
| Peak Level (Post-dose) | 10 - 25 mg/L [3] | 2 hours after IV administration [3] | If level is high, consider omitting doses and restart at a reduced dose [3]. |
| General Frequency | Measure at 24 hours if needed, and repeat at 5-7 days if levels are stable. Monitor more frequently if levels are outside the target range, or in patients with hepatic impairment or drug interactions [3]. |
Q3: What hematological and biochemical parameters should be monitored? Routine laboratory testing is mandatory to detect bone marrow suppression and other organ toxicities.
| Parameter | Baseline | Week 1 | Week 2 Onwards & Post-Therapy |
|---|---|---|---|
| Full Blood Count (FBC) | Yes | Every 2 days | Weekly during treatment. Counsel patients on the risk of delayed aplastic anemia and monitor after the course is complete [3]. |
| Urea & Electrolytes (U&Es) / Renal Function | Yes | Every 2 days | Every 2 weeks [3]. |
| Liver Function Tests (LFTs) | Yes | Every 2 days | Every 2 weeks. Discontinue chloramphenicol if hepatic toxicity is suspected [3]. |
The overall workflow for initiating and monitoring this compound therapy can be visualized as follows:
For researchers, accurate measurement of chloramphenicol and its succinate ester is crucial. Here are two high-performance liquid chromatography (HPLC) methods from the literature that can be adapted for preclinical or pharmacokinetic studies.
Method 1: Direct Plasma Analysis using Radial-Compression Liquid Chromatography [4]
Method 2: Reverse-Phase (RP) HPLC with MS-Compatible Mobile Phase [5]
The core principle in hepatic impairment is to reduce the dose or avoid use altogether due to significantly altered drug metabolism [1]. The following table summarizes the specific pharmacokinetic changes and corresponding dosing recommendations.
| Parameter | Change in Hepatic Dysfunction | Dosing Implication |
|---|---|---|
| Half-life (t₁/₂) | Increased [2] | Dosing interval must be extended to prevent accumulation [1]. |
| Metabolic Clearance Rate (MCR) | Decreased [2] | Daily dose must be reduced. |
| Area Under Curve (AUC) | Increased [2] | Lower total daily doses are required to maintain safe serum levels. |
The need for dose adjustment is grounded in the drug's metabolic pathway. Chloramphenicol succinate is a prodrug that must be hydrolyzed to active chloramphenicol, which is then primarily metabolized in the liver to inactive chloramphenicol glucuronate [1] [3]. Impaired liver function disrupts this process, leading to the accumulation of both the active drug and its toxic metabolites.
Essential Experimental & Clinical Monitoring For any in vivo research or clinical application, rigorous monitoring is mandatory due to the drug's narrow therapeutic index.
The metabolic pathway and monitoring protocol for this compound in hepatic impairment can be visualized as follows:
Beyond dosing, several factors are critical for experimental design and safety.
Q1: What is the primary pathophysiological mechanism of Gray Baby Syndrome (GBS)? GBS is a life-threatening toxic reaction occurring primarily in neonates, especially preterm infants, due to the accumulation of chloramphenicol. The mechanism involves two key failures in neonatal pharmacokinetics [1] [2] [3]:
The resulting high serum concentrations of chloramphenicol can block the electron transport chain in the mitochondria of cells in the liver, heart, and skeletal muscle, disrupting cellular respiration and leading to the clinical symptoms of the syndrome [3].
Q2: What are the critical prevention strategies for GBS during drug development and administration? Prevention is centered on strict dosing protocols, vigilant monitoring, and patient selection [4] [1] [5].
Q3: What quantitative parameters should be monitored to prevent toxicity? The table below summarizes the key quantitative parameters for monitoring chloramphenicol therapy and their significance in preventing GBS.
| Parameter | Therapeutic Range | Toxic Level (Associated with GBS) | Monitoring Guidance |
|---|---|---|---|
| Serum Chloramphenicol Concentration [4] | 15 - 25 mg/L (mcg/mL) | > 50 mg/L is a warning sign; concentrations in GBS cases have ranged from 28-180 mg/L [4] [3] | Monitor peak and trough levels; frequency should be increased in neonates and those with hepatic impairment. |
| Recommended Neonatal Dosage [1] [3] | Start at 25 mg/kg/day in divided doses | Daily dose > 200 mg in neonates [3] | Use ideal body weight for calculation; avoid exceeding recommended limits. |
| Blood Studies [1] [5] | Baseline values within normal range | Reticulocytopenia, leukopenia, thrombocytopenia, granulocytopenia [5] | Perform baseline CBC; follow with periodic blood studies approximately every two days during therapy. |
Q4: What experimental protocols are used to study chloramphenicol pharmacokinetics and metabolism? Researchers can use the following methodologies to assess the metabolic stability and analytical purity of chloramphenicol succinate, which are critical for understanding its toxicity profile.
Protocol 1: In Vitro Metabolic Stability Using Liver Microsomes
Protocol 2: HPLC Analysis for Free Chloramphenicol Content
The following diagrams, generated using Graphviz DOT language, illustrate the key metabolic pathways and clinical management strategies related to GBS.
Diagram 1: Metabolic Pathway and Toxicity Mechanism of Chloramphenicol in Neonates. This diagram illustrates the prodrug activation, normal metabolic pathway for detoxification, and the points of failure (highlighted in red) in neonates that lead to drug accumulation and Gray Baby Syndrome.
Diagram 2: Clinical Decision Workflow for GBS Prevention and Management. This flowchart outlines the critical decision points for preventing and managing GBS, from initial patient assessment to emergency intervention.
Question: What are the critically important drug interactions with chloramphenicol succinate and how are they managed?
This compound is involved in several significant pharmacokinetic drug interactions, primarily due to its metabolism and impact on hepatic enzymes. The table below summarizes the key interactions, mechanisms, and management strategies.
| Interacting Drug Class | Example Drugs | Interaction Mechanism | Clinical Effect & Risk | Management Strategy |
|---|---|---|---|---|
| Anticonvulsants | Phenytoin, Fosphenytoin, Phenobarbital | Complex: Altered metabolism of both drugs. | Phenytoin ↑ Chloramphenicol levels (toxic levels possible). Phenobarbital ↓ Chloramphenicol levels (sub-therapeutic levels) [3]. | Therapeutic Drug Monitoring (TDM) is essential [3]. Monitor chloramphenicol serum levels and adjust dose accordingly. |
| Other Metabolism-Modifying Drugs | Rifampin, Rifapentine | Induction of chloramphenicol-metabolizing enzymes [2]. | ↓ Chloramphenicol levels; potential treatment failure [2]. | TDM recommended; dose adjustment may be necessary. |
| Drugs with Narrow Therapeutic Index | Tacrolimus, Cyclosporine, Chlorpropamide | Chloramphenicol may inhibit metabolism of interacting drugs [2]. | ↑ Levels of interacting drug; increased risk of adverse effects [2]. | Closely monitor concentrations/efficacy of interacting drug (e.g., blood glucose, drug levels). |
Question: What interactions are relevant in a research context, particularly concerning bacterial resistance studies?
From a research perspective, understanding the molecular basis of susceptibility and resistance is crucial, especially with the potential repurposing of chloramphenicol.
| Research Area / Interaction | Phenomenon / Mechanism | Research Implication |
|---|---|---|
| P2Y14 Receptor Antagonism | Computational repurposing identified this compound as a potent, nanomolar-efficacy antagonist (IC50 = 1.585 nM) for the P2Y14 receptor, a target in inflammatory bowel disease (IBD) [4]. | Highlights potential for drug repurposing beyond antibacterial use. Its established safety profile could accelerate development for IBD [4]. |
| Genotype-Phenotype Mismatch in Bacteria | Many susceptible E. coli and Klebsiella spp. isolates still carry chloramphenicol resistance genes (e.g., catA1, catB4). Susceptibility can be due to insertion sequences disrupting gene expression or the presence of naturally non-functional gene variants like catB4 [5]. | Critical for interpreting genomic data. Phenotypic susceptibility testing remains essential; presence of a cat gene in a genome does not automatically predict resistance [5]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your laboratory work.
Protocol 1: Monitoring Serum Concentrations During Anticonvulsant Coadministration
This protocol is based on the clinical study that identified interactions with phenytoin and phenobarbital [3].
Protocol 2: Assessing Chloramphenicol Acetyltransferase (CAT) Enzyme Activity
This protocol is critical for investigating the genotype-phenotype mismatches described in recent research [5].
The following diagram illustrates the core workflow for investigating a suspected drug interaction with this compound, integrating both clinical and molecular approaches.
The table below summarizes key pharmacokinetic parameters that influence the lag time and bioavailability.
| Parameter | Value / Range | Context & Implications |
|---|---|---|
| Mean Half-life of Chloramphenicol-S | Initial: 0.7 hrs; Subsequent: 2.2 hrs [3] | The prodrug is cleared from the blood in multiple phases, but its presence does not equate to antibacterial activity. |
| Fraction Excreted Unchanged in Urine | Average 33% (highly variable) [3] | Represents a direct loss of bioavailable dose; a key factor in unpredictable dosing response. |
| Renal Clearance of Prodrug | 259.5 mL/min/1.73 m² [3] | Significantly exceeds glomerular filtration rate, indicating active tubular secretion contributes to prodrug loss. |
| Suggested Therapeutic Peak (Free Chloramphenicol) | 10–20 mg/L [4] | Target range for the active drug after conversion. Levels >25 mg/L are associated with toxicity [4]. |
If experimental or clinical data shows unexpectedly low levels of active chloramphenicol, consider the following factors:
For researchers characterizing the hydrolysis and activity of this compound, the following core workflow is essential. The diagram below outlines the critical stages from administration to data analysis.
The critical differentiator in the protocol is the separation and individual quantification of the prodrug and the active metabolite during data analysis [3]. The calculated pharmacokinetic parameters, especially the Area Under the Curve (AUC) of the active chloramphenicol, are central to determining effective bioavailability. This data must then be interpreted in the context of the target pathogen's Minimum Inhibitory Concentration (MIC) and relevant patient physiology [1] [2].
Chloramphenicol succinate is a prodrug that must be hydrolyzed to the active base, chloramphenicol, in the body [1]. The table below summarizes its core pharmacokinetic parameters, which are essential for interpreting blood levels.
| Parameter | Details & Values |
|---|---|
| Bioavailability (IV) | Approximately 70% on average, but highly variable. Incomplete due to renal excretion of unchanged prodrug prior to hydrolysis [1]. |
| Renal Excretion (Unchanged Prodrug) | A mean of 33% (range up to 78%) of the dose is excreted in urine as non-hydrolyzed, inactive this compound [2]. |
| Hydrolysis Half-Life (Prodrug) | Declines biexponentially; an initial half-life of ~0.7 hours and a subsequent longer half-life of ~2.2 hours [2]. |
| Apparent Half-Life (Active Drug) | Highly variable; ranges from 1.7 to 12.0 hours (mean 5.1 hrs). Inversely correlated with age; shortest in infants [2]. |
| Volume of Distribution | Extensive (0.6 to 1.0 L/kg). Penetrates well into tissues, including CSF, liver, and kidney [1] [3]. |
| Protein Binding | Approximately 60% [1] [3]. |
| Primary Metabolic Pathway | Hepatic metabolism to inactive metabolites, chiefly the glucuronide conjugate [1]. |
For in vitro research, the FDA recognizes susceptibility test interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) [4]. The following breakpoints define the sensitivity of bacterial strains to active chloramphenicol.
Table 1: Broth Dilution MIC Interpretive Criteria [5]
| Minimum Inhibitory Concentration (MIC) μg/mL | Interpretation |
|---|---|
| ≤ 8 | Susceptible (S) |
| 16 | Intermediate (I) |
| ≥ 32 | Resistant (R) |
Note: For Haemophilus influenzae tested using Haemophilus Test Medium (HTM), different breakpoints apply (MIC ≤ 2 μg/mL for Susceptible) [5].
Table 2: Disk Diffusion Interpretive Criteria [5]
| Zone Diameter (mm) | Interpretation |
|---|---|
| ≥ 18 | Susceptible (S) |
| 13 - 17 | Intermediate (I) |
| ≤ 12 | Resistant (R) |
Note: For Haemophilus influenzae tested with HTM, a zone diameter of ≥ 29 mm indicates Susceptible [5].
This protocol is critical for ensuring accurate interpretation of experimental blood level data.
This methodology helps determine the effectiveness of chloramphenicol against bacterial strains in your research.
Chloramphenicol is associated with serious human health risks, and strict safety protocols are non-negotiable in the laboratory.
Q1: Why might blood levels of active chloramphenicol be low after intravenous administration of the succinate ester? This is primarily due to the variable and incomplete hydrolysis of the prodrug and the significant renal excretion of the unchanged this compound before it can be converted to the active form [1] [2]. Bioavailability can be as low as 70% with a wide range.
Q2: What is the "Gray Baby Syndrome" and what does it indicate for experimental design? This syndrome, characterized by abdominal distension, cyanosis, vasomotor collapse, and death, occurs in neonates due to immature liver function leading to impaired metabolic clearance of chloramphenicol and consequent toxic accumulation [3] [7]. In research, it underscores the critical importance of dose adjustment based on metabolic capacity in juvenile animal models.
Q3: Are there any known drug-drug interactions I should be aware of in my experiments? Yes. Chloramphenicol is known to inhibit liver cytochrome P450 enzymes [6]. This can potentially increase the plasma levels and toxicity of other drugs administered concurrently in an experimental setting, requiring careful monitoring.
The following chart outlines the logical process for analyzing and interpreting this compound blood level data in a research context.
Aplastic anemia is a rare but serious and potentially fatal blood dyscrasia associated with chloramphenicol. Key aspects for researchers to note include [1] [2]:
Table 1: Key Safety Information from Clinical Prescribing Guidelines
| Aspect | Description |
|---|---|
| Black Box Warning | Serious and fatal blood dyscrasias (including aplastic anemia) can occur after short-term or prolonged therapy [2]. |
| Contraindications | Not for use in trivial infections, as prophylactic therapy, or when less dangerous agents are effective [2]. |
| Blood Studies | Adequate blood studies must be performed during treatment. However, these studies cannot be relied upon to detect bone marrow depression prior to the development of aplastic anemia [2]. |
| Dosing Precaution | Excessive blood levels may occur in patients with impaired liver or kidney function; dosage should be adjusted or blood concentration monitored [2]. |
Current research explores several strategies to overcome the toxicity of chloramphenicol, primarily through chemical modification and drug repurposing.
Prodrug Conjugation to Improve Safety: Modifying chloramphenicol succinate by conjugating it with peptides has shown promise in preclinical studies.
Drug Repurposing for New Indications: Computational and experimental approaches have identified this compound as a potent antagonist for the P2Y14 receptor, a target for inflammatory bowel disease (IBD) therapy [4] [5].
The workflow below summarizes the key research pathways for developing safer chloramphenicol-based therapeutics.
FAQ 1: How can we experimentally assess the bone marrow toxicity of new this compound derivatives?
FAQ 2: Our research involves the cardioprotective effects of this compound. How relevant is the aplastic anemia risk in this context?
FAQ 3: What is the significance of peptide conjugation in modifying this compound's properties?
The following table summarizes the recommended dosing regimen for chloramphenicol succinate in neonates, which includes premature infants. These doses are specifically designed to achieve therapeutic serum concentrations while minimizing the risk of toxicity [1].
| Patient Group | Loading Dose | Maintenance Dose | Dosing Interval |
|---|---|---|---|
| Infants < 7 days old | 20 mg/kg IV once | 25 mg/kg/day IV | Every 24 hours |
| Infants > 7 days old, < 2000 g | 20 mg/kg IV once | 25 mg/kg/day IV | Every 24 hours |
| Infants > 7 days old, > 2000 g | 20 mg/kg IV once | 50 mg/kg/day IV | Every 12 hours |
Key Considerations for Researchers:
The use of chloramphenicol in neonates is fraught with serious risks. A strict monitoring protocol is non-negotiable.
Essential Monitoring Workflow: The following diagram outlines the critical monitoring and intervention steps required during a research protocol involving chloramphenicol in premature infants:
For researchers designing studies or analyzing clinical data, the following pharmacological and methodological points are critical.
Q1: What is the primary metabolic pathway responsible for chloramphenicol clearance in infants, and why is it underdeveloped in preterms? The primary pathway is hepatic glucuronidation. The UDP-glucuronosyltransferase (UGT) enzyme system, specifically UGT1A1 and UGT2B7, is significantly underdeveloped at birth, reaching only 1% of adult activity in some preterms. This is the core reason for the drastically prolonged half-life (~5-24 hours in neonates vs ~1-4 hours in adults) and necessitates the dramatically reduced daily maintenance doses of 25 mg/kg/day [2] [6] [1].
Q2: Beyond Gray Baby Syndrome, what hematologic parameters must be monitored, and what findings warrant protocol discontinuation? You must monitor Complete Blood Count (CBC) with reticulocytes at baseline, at least twice weekly during therapy, and once after cessation. Protocol discontinuation is mandated by:
Q3: In a research setting, how should one handle a suspected case of Gray Baby Syndrome? This is a medical emergency. The research protocol must include an immediate stop clause.
Q: What is the mechanism by which chloramphenicol succinate causes leukopenia? this compound is a prodrug that is hydrolyzed in the body to active chloramphenicol [1] [2]. The active form inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2]. The dose-related, reversible leukopenia is thought to occur because chloramphenicol can also inhibit protein synthesis in the mitochondria of rapidly dividing human bone marrow cells, which contain 70S ribosomes similar to bacterial ribosomes [2]. This suppression affects the production of blood cells, including leukocytes (leading to leukopenia), erythrocytes, and platelets [3].
Q: What is the standard protocol for monitoring blood counts during experimental dosing? Regular and careful hematological monitoring is crucial. The following protocol is recommended based on clinical guidance [4] [5] [6]:
It is important to note that while blood studies can detect early peripheral changes like leukopenia, they cannot reliably predict the later development of irreversible aplastic anemia [4].
Q: What immediate actions should be taken if significant leukopenia is observed?
Q: How does leukopenia relate to the more serious risk of aplastic anemia? It is critical to understand that chloramphenicol-associated hematotoxicity presents in two distinct forms [3]:
Q: Are there any specific experimental models for studying this toxicity? Yes, in vivo mouse models are used to characterize the reversible haemotoxicity. For example, one study administered this compound to female B6C3F1 mice at high doses (2500 and 3500 mg/kg) daily for 5 days. Key findings and parameters from this model are summarized below [3]:
| Parameter / Finding | Description / Result |
|---|---|
| Dosing Regimen | 2500 & 3500 mg/kg/day for 5 days (via gavage) [3] |
| Key Hematological Effects | Decreased erythrocytes, leucocytes; bone marrow vacuolation in early normoblasts, myeloid and monocytic precursors [3] |
| Peak Effect | Observed at 1 day post-dosing [3] |
| Recovery Onset | Signs of leucocyte recovery visible by day 7 post-dosing [3] |
| Full Recovery | Most leucocyte parameters returned to control levels by days 14-21 post-dosing [3] |
The following diagram illustrates the core decision-making workflow for monitoring and managing leukopenia in a research setting.
Factors Increasing Risk:
Differential Diagnosis: When leukopenia develops, consider other potential causes:
The table below summarizes the key aspects of chloramphenicol succinate overdose based on documented case reports and drug information [1] [2] [3].
| Aspect | Clinical Presentation & Management |
|---|---|
| Primary Manifestations | Bone marrow suppression (anemia, thrombocytopenia, leukopenia), metabolic acidosis, cardiovascular collapse ("Gray Syndrome" in neonates), neurotoxicity (optic neuritis, peripheral neuropathy), confusion, nausea, vomiting [1] [2] [3]. |
| Initial/Core Management | 1. Immediate drug discontinuation. 2. Supportive and symptomatic treatment: Administer IV fluids, electrolyte correction, and vasopressors (e.g., dopamine) for shock. Specific treatments for bone marrow suppression may include transfusions [1] [2]. | | Enhanced Elimination | Hemodialysis is effective and can be a critical intervention for severe overdose, particularly with profound metabolic acidosis and high serum concentrations [1]. | | Critical Monitoring | Serum Drug Levels: Guide management; toxic levels can persist for days after discontinuation [1]. Blood Counts & Chemistry: Complete Blood Count (CBC), electrolytes, lactate, liver and renal function tests [1] [3]. |
"Gray Syndrome" is a classic, life-threatening toxicity seen in neonates and infants, characterized by abdominal distension, cyanosis (gray skin color), vasomotor collapse, and irregular breathing [2] [3]. This results from the immature metabolic systems in newborns leading to drug accumulation [3].
For research purposes, the following methodology outlines how serum concentrations are monitored in a clinical setting.
Title: Protocol for Therapeutic Drug Monitoring of this compound
1. Principle: Monitoring serum concentrations is essential for assessing toxicity and guiding interventions like hemodialysis, as elevated levels correlate with clinical manifestations of overdose [1].
2. Specimen Collection:
3. Analytical Methodology:
4. Data Interpretation:
The following diagram maps the decision-making process for managing a suspected overdose, integrating the information from the tables above.
Q1: What is the most serious long-term risk of chloramphenicol overdose? The most serious risk is irreversible bone marrow aplastic anemia, which can be fatal or later develop into leukemia. This idiosyncratic reaction can occur weeks or months after exposure and is unrelated to dose [3] [4].
Q2: Why are neonates at particularly high risk for fatal overdose? Neonates, especially pre-term infants, have immature liver function and cannot efficiently metabolize chloramphenicol via glucuronidation due to low levels of the enzyme UDP-glucuronyltransferase. This leads to dangerous drug accumulation, resulting in "Gray Syndrome" [3].
Q3: What specific hematologic parameters must be monitored during treatment, and what changes indicate toxicity? Researchers should track Complete Blood Count (CBC) with differential. Key indicators of myelosuppression include:
Q4: Are there any specific drug interactions that could potentiate chloramphenicol toxicity? Concomitant use of other drugs that cause bone marrow suppression (e.g., chemotherapeutic agents, rifampin) can potentiate hematologic toxicity. Chloramphenicol can also inhibit the metabolism of drugs like warfarin and phenytoin, increasing their serum levels and risk of adverse effects [3].
The table below summarizes key parameters from two highly applicable and validated methods for the determination of chloramphenicol (CAP) and its succinate esters in various matrices.
| Parameter | Method 1: Multi-Matrix Food Analysis [1] | Method 2: Broad-Spectrum Food of Animal Origin [2] |
|---|---|---|
| Analytes | Chloramphenicol and its succinate esters | Chloramphenicol |
| Analytical Technique | HPLC/High-Resolution Mass Spectrometry | LC-MS/MS (Electrospray Negative Mode) |
| Matrices Validated | Meat (beef, pork, poultry), milk, liver, kidney, eggs, fish, honey | >20 matrices including muscle, liver, kidney, milk, eggs, honey, urine, plasma, feed |
| Sample Weight | 1.0 g | 5.0 g |
| Extraction Solvent | 5 mL Acetonitrile | Three tailored procedures (see below) |
| Key Clean-up Approach | Standard addition & dilution of extract with water | Solid-Phase Extraction (SPE) on C18 columns |
| Recovery | 85% - 111% | 92.1% - 107.1% |
| Repeatability (RSD) | < 13% | < 11.0% |
| LOQ (μg kg⁻¹) | 0.3 | 0.1 (for the calibration range) |
| Key Advantage | Simple, fast (<1 hr); eliminates matrix effects | Comprehensive validation for a very wide range of matrices |
This method is designed for the simultaneous determination of CAP and its succinate esters in various food products [1].
This method uses tailored extraction procedures for different sample types, followed by SPE clean-up [2].
Q1: How can I address matrix effects that suppress or enhance the analyte signal in my LC-MS/MS analysis?
Q2: I am detecting unexpected peaks; could this be from succinate esters of chloramphenicol?
Q3: My recovery rates for chloramphenicol in complex matrices like liver or kidney are low. How can I improve them?
The following diagram illustrates the decision-making process for selecting and troubleshooting an analytical method for chloramphenicol and its succinates.
Yes, concomitant medications can cause analytical interference. A documented case report identified that dobutamine interfered with a high-performance liquid chromatographic (HPLC) assay for both chloramphenicol succinate and chloramphenicol [1].
Emerging research indicates that CAPS is not just a prodrug but may also be a competitive substrate and inhibitor of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain [2]. This mechanism is a potential explanation for its observed toxicity, including reversible bone marrow suppression.
The following diagram illustrates this proposed metabolic and inhibitory pathway:
When investigating CAPS-related toxicity in cellular models, consider this pathway. The generation of these toxic metabolites can be influenced by the activity of SDH and its isoenzymes within the cell type you are using [2].
For the detection and profiling of chloramphenicol and its metabolites, several chromatographic methods are well-established. The table below summarizes key methodologies from the literature:
| Method | Key Features | Application Context |
|---|---|---|
| Simple & Ion-Pair HPLC [3] | Combined with selective extraction; achieves complete separation and identification of metabolites, including the toxicologically significant arylamine. | Qualitative and quantitative metabolic profiling of chloramphenicol in rat, human, and goat urine [3]. |
| Normal-Phase Solid-Phase Extraction [4] | Uses a polar sorbent (e.g., silica gel); elution with organic solvents to separate compounds of interest. | Sample cleanup and preparation for analysis, particularly in complex matrices like honey, prior to immunoassay or other detection [4]. |
| Sustainable UV Spectrophotometry [5] | Uses ethanol as a solvent; methods include Zero Order (D0) and Ratio Difference (RD). Developed and validated for ophthalmic preparations. | Simultaneous estimation of chloramphenicol and dexamethasone in bulk and pharmaceutical dosage forms; assessed for environmental sustainability [5]. |
Chloramphenicol succinate is a water-soluble prodrug of chloramphenicol, designed for intravenous administration. Upon injection, it is hydrolyzed in the body to release the biologically active chloramphenicol base [1].
It is particularly notable for its efficacy against clinically relevant pathogens such as Haemophilus influenzae, Salmonella species (including S. typhi), and certain strains of methicillin-resistant Staphylococcus aureus (MRSA) [3] [1].
The diagram below illustrates its mechanism of action and the primary mechanisms of bacterial resistance.
The table below summarizes the standardized laboratory criteria used to interpret whether a bacterial isolate is susceptible (S), intermediate (I), or resistant (R) to chloramphenicol [3].
Table 1: Susceptibility Test Interpretive Criteria for Chloramphenicol
| Pathogen | Minimum Inhibitory Concentration (MIC) Breakpoints (mcg/mL) | Disk Diffusion Zone Diameters (mm) | | :--- | :--- | :--- | | | S | I | R | S | I | R | | Salmonella spp. | ≤ 8 | 16 | ≥ 32 | ≥ 18 | 13-17 | ≤ 12 | | Haemophilus influenzae | ≤ 2 | 4 | ≥ 8 | ≥ 29 | 26-28 | ≤ 25 |
Key: S=Susceptible, I=Intermediate, R=Resistant. > Note: These standards are recognized by the FDA and are published by the Clinical and Laboratory Standards Institute (CLSI) [4].
The data in Table 1 is generated through standardized laboratory methods. The protocols for two key susceptibility testing methods are detailed below.
The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.
This method uses antibiotic-impregnated disks to measure the zone of growth inhibition on an agar plate.
This compound is reserved for serious infections due to its unique risks and pharmacological profile. The following table compares it with other antibiotics that may be considered for similar indications.
Table 2: Comparison with Alternative Antimicrobial Agents
| Feature | Chloramphenicol (Succinate) | Doxycycline | Florfenicol (Veterinary) |
|---|---|---|---|
| Spectrum | Broad-spectrum (Gram+, Gram-, Anaerobes, Rickettsia) | Broad-spectrum (Gram+, Gram-, Atypicals) | Broad-spectrum (Gram+, Gram-, some respiratory pathogens) |
| Mechanism | Binds 50S subunit, inhibits protein synthesis (Bacteriostatic) | Binds 30S subunit, inhibits protein synthesis (Bacteriostatic) | Binds 50S subunit, inhibits protein synthesis (Bacteriostatic) |
| Primary Use | Serious infections; meningitis; typhoid fever; cystic fibrosis regimens [3] [5] | Respiratory, sinus, skin, and STIs; Rickettsial infections [5] [6] | Bovine & swine respiratory disease (Not for human use) [1] |
| Key Concern | Dose-dependent & idiosyncratic bone marrow suppression (Aplastic anemia) [3] [1] | Tooth discoloration in children; photosensitivity; category D in pregnancy [5] [6] | Myelosuppression (dose-dependent, reversible); not associated with aplastic anemia [1] |
| Resistance | Acetyltransferases (CAT), efflux pumps, ribosomal mutations [2] [1] | Efflux pumps, ribosomal protection [2] | Specific efflux pumps; ribosomal mutations (structurally resistant to acetylation) [1] |
| Half-Life | ~3.5 hours (chloramphenicol base) [5] [6] | ~23 hours [5] | ~5 hours (cattle) [1] |
Bacterial resistance to chloramphenicol is achieved through several well-characterized mechanisms, summarized in the table below.
| Mechanism | Description | Key Genes/Proteins | Detectable Experimental Changes |
|---|---|---|---|
| Enzymatic Inactivation [1] [2] [3] | The primary mechanism; involves modification of the drug by enzymes that acetylate its hydroxyl groups, preventing ribosome binding. | Chloramphenicol acetyltransferases (CATs): catA1, catA2, catB3, catB4 [1] [4]. | Loss of antibacterial activity in functional assays; presence of cat genes in genomic data may not always correlate with resistance due to gene inactivation [1] [4]. |
| Efflux Pumps [2] [5] | Membrane proteins that actively export the antibiotic from the bacterial cell, reducing intracellular concentration. | Resistance-nodulation-division (RND) family pumps (e.g., TtgABC in P. putida) [5]; Major Facilitator Superfamily (MFS) pumps [2]. | Increased MIC; compromised growth of efflux pump knockout mutants in the presence of chloramphenicol [5]. |
| Target Site Modification [2] | Mutations in the bacterial 50S ribosomal subunit prevent chloramphenicol from binding to its target. | Genes encoding 23S rRNA or ribosomal proteins [2]. | Identified through genomic sequencing; can confer high-level resistance [2]. |
| Reduced Membrane Permeability [2] | Changes in the outer membrane structure decrease the uptake of the antibiotic, commonly seen in Gram-negative bacteria. | Not specified in search results. | Lower intracellular drug concentration; often results in low-level resistance [2]. |
Recent research highlights that the presence of a resistance gene does not always lead to a resistant phenotype, which is critical for accurate diagnostics.
The following workflow and descriptions outline core methodologies for characterizing chloramphenicol resistance.
The following table synthesizes the core characteristics of chloramphenicol and third-generation cephalosporins based on the available evidence.
| Feature | Chloramphenicol (incl. Succinate Prodrug) | Third-Generation Cephalosporins (e.g., Ceftriaxone, Cefotaxime) |
|---|---|---|
| Mechanism of Action | Binds to 50S ribosomal subunit; inhibits protein synthesis (bacteriostatic) [1] [2]. | Binds to Penicillin-Binding Proteins (PBPs); inhibits cell wall synthesis (bactericidal) [3] [4]. |
| Antimicrobial Spectrum | Broad-spectrum: Gram-positive, Gram-negative, anaerobes, Rickettsia, Chlamydia [1] [2]. | Enhanced broad-spectrum: Gram-negative bacilli, some Gram-positive; variable anti-pseudomonal activity [3]. |
| Key Indications | Meningitis, typhoid fever, rickettsial infections; use limited by toxicity [1] [2]. | Meningitis, community-acquired pneumonia, sepsis, gonorrhea, intra-abdominal infections [3] [4]. |
| Efficacy in Meningitis | No statistically significant difference in risk of death or deafness vs. 3rd-gen cephalosporins [5]. | No statistically significant difference in risk of death or deafness vs. chloramphenicol [5]. |
| CSF Penetration | Good (21-50% uninflamed meninges; 45-89% inflamed meninges) [1] [2]. | Good; crosses the blood-brain barrier effectively [3]. |
| Common Side Effects | Bone marrow suppression, nausea, diarrhea, gray baby syndrome in neonates [1]. | Diarrhea, nausea, vomiting, injection site reactions, skin rash [5] [4]. |
| Serious Adverse Effects | Aplastic anemia (idiosyncratic, often fatal), bone marrow suppression (dose-dependent), gray baby syndrome [1]. | Severe hypersensitivity, drug-induced immune hemolytic anemia, pseudomembranous colitis [4]. |
| Resistance Mechanisms | Chloramphenicol acetyltransferase (CAT), reduced permeability, ribosomal mutation [1] [2]. | Production of extended-spectrum beta-lactamases (ESBLs), carbapenemases [6]. |
| Monitoring Requirements | Essential: baseline and frequent blood counts; serum concentration monitoring recommended [1] [7]. | Routine monitoring not typically required for short-term use. |
| Cost & Availability | Low-cost generic; availability may be limited in some regions [8] [1]. | Low-cost generics available; widely accessible in most settings [5] [8]. |
The most robust direct comparative data comes from a Cochrane systematic review of 19 randomized controlled trials (RCTs) involving 1,496 patients with acute bacterial meningitis [5].
A notable RCT in epidemic meningococcal meningitis settings found that a short course of ceftriaxone was non-inferior to long-acting chloramphenicol [5].
The distinct mechanisms of action and key clinical decision points for these antibiotics can be visualized in the following workflow:
For the treatment of serious infections like bacterial meningitis, high-quality evidence shows that third-generation cephalosporins and chloramphenicol are similarly effective in terms of mortality and major neurological sequelae [5]. The choice between them is therefore not based on superior efficacy, but on a risk-benefit assessment that prioritizes safety profile, local antibiotic resistance rates, cost, and availability.
| Antibiotic | Study Setting / Patient Group | Average Length of Stay (Days) | Average Cost per Patient (Local Currency) | Cost-Effectiveness Ratio (ACER) | Conclusion |
|---|---|---|---|---|---|
| Chloramphenicol | Putri Hijau Hospital, Indonesia (2017) [1] | 6.53 | 3,212,776 IDR | 492,002 IDR/day | Less cost-effective than ceftriaxone |
| Ceftriaxone | Putri Hijau Hospital, Indonesia (2017) [1] | 4.17 | 1,967,045 IDR | 471,713 IDR/day | More effective and cost-effective |
| Chloramphenicol | Karsa Husada Batu Hospital, Indonesia (2016-2018) [2] | 3–4 | Information missing | Varies by ward; cost-effective in 3 of 4 wards | Cost-effectiveness varied by hospital ward |
| Ceftriaxone | Karsa Husada Batu Hospital, Indonesia (2016-2018) [2] | 3.667–6 | Information missing | Varies by ward; cost-effective in 1 of 4 wards |
Cost-effectiveness analysis (CEA) is a crucial method for comparing the relative costs and health outcomes of different courses of action [3] [4]. It is particularly valuable in healthcare, where placing a monetary value on health effects can be challenging.
The following diagram illustrates the logical workflow and key decision points in a standard cost-effectiveness analysis.
The studies reveal that cost-effectiveness is not determined by drug price alone. Shorter hospital stays, driven by faster recovery, can offset a higher drug acquisition cost.
For researchers designing or evaluating such studies, the methodology is critical for generating credible results.
For researchers and drug development professionals, the evidence suggests:
The table below summarizes findings from comparative studies on chloramphenicol succinate, primarily focusing on its bioavailability relative to other forms and across different patient populations.
| Aspect of Comparison | Key Findings | Study Details & Experimental Data |
|---|
| IV vs. Oral Forms (Adults) [1] | Bioavailability of IV this compound was approximately 79-86% of oral forms (base and palmitate). | Subjects: 12 adult patients. Dosage: 1 gm every 6 hours at steady state. Methodology: Crossover study measuring plasma concentrations and urinary excretion of unchanged succinate. | | Patient Age Groups (IV Form) [2] | Bioavailability was significantly higher in premature infants (93%) compared to older children (64%). A longer elimination half-life was also observed in premature infants. | Subjects: 5 premature infants, 8 full-term infants, 4 children. Methodology: Pharmacokinetic study at steady state; analysis of renal clearance of the succinate ester and its hydrolysis to active chloramphenicol. | | Stability in Aqueous Solution [3] | A 50 mg/mL solution in water is stable over a wide pH range, with 50% hydrolysis occurring after 290 days. Degradation is catalyzed by general acids and bases. | Experimental Notes: Stock solutions are stable for 5 days at 37°C. Buffered solutions (e.g., with borax) degrade faster. Solutions should be protected from light, as photochemical decomposition causes yellowing. |
For researchers looking to design similar experiments, here are the methodologies used in the cited bioavailability studies.
Comparative Bioavailability in Adults (Crossover Study) [1]:
Pharmacokinetics in Pediatric Populations [2]:
The relationship between patient age, renal function, and this compound bioavailability can be visualized as follows:
The data indicates that the "stability" of this compound in a clinical context is closely tied to its in vivo hydrolysis. The intravenous prodrug must be hydrolyzed by the body to release the active chloramphenicol, and this process is influenced by patient-specific factors.
The table below summarizes the key efficacy data for Chloramphenicol Succinate (CAPS) from both its established and emerging therapeutic roles.
| Therapeutic Area | Key Findings on Efficacy | Experimental Model | Proposed Mechanism of Action | Reference / Year |
|---|---|---|---|---|
| Inflammatory Bowel Disease (IBD) | Potent P2Y14R antagonism (IC₅₀ = 1.585 nM); alleviated colitis symptoms, reduced colon shortening, restored gut barrier. | DSS-induced murine colitis model; in vitro antagonism assays. | Nanomolar efficacy P2Y14 receptor antagonist. [1] | 2025 |
| Cardioprotection | Significant infarct size reduction: 25±5% (pretreated) & 41±4% (delayed) vs. 56±5% (control). | Porcine model of acute myocardial infarction (45 min occlusion, 3h reperfusion). | Induction of protective autophagy (↑ Beclin-1, ↑ LC3B-II). [2] | 2012 (Available PMC 2012) |
| Severe Bacterial Infections | Achieves therapeutic plasma concentrations (typically 10-20 μg/mL); penetrates CSF effectively (~50% of plasma levels). | Human clinical pharmacokinetic studies. | Binds to 50S ribosomal subunit, inhibiting bacterial protein synthesis. [3] [4] [5] | Established Use |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the pivotal studies.
This recent 2025 study employed a multi-step computational and experimental pipeline to validate the repurposing of CAPS for IBD therapy [1].
This 2012 study investigated the cardioprotective effects of CAPS in a large animal model [2].
The following diagrams illustrate the key signaling pathways and experimental workflows identified in the research, providing a visual summary of the mechanisms and validation processes.
This compound (CAPS) activates autophagy, a cellular clearance process, by upregulating key proteins like Beclin-1 and facilitating the conversion of LC3 to its active form (LC3-II). This enhanced degradation pathway helps remove proteins and organelles damaged by ischemia-reperfusion injury, leading to a reduction in infarct size [2].
The computational drug repurposing pipeline began with screening a library of approved drugs, used molecular docking to predict binding, and refined the selection with dynamics simulations and free energy calculations. The top candidate, CAPS, was then validated through increasingly complex biological experiments, culminating in a disease model [1].
The experimental data shows that this compound has promising applications beyond its traditional antibiotic use. Researchers focusing on IBD, cardioprotection, or GPCR antagonism may find its high-affinity interaction with the P2Y14 receptor a particularly valuable lead.
Irritant;Health Hazard